Alkyne cyanine dye 718
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C40H49N3O6S2 |
|---|---|
分子量 |
732.0 g/mol |
IUPAC 名称 |
4-[(2Z)-2-[(2Z)-2-[3-[(E)-2-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]-2-(prop-2-ynylamino)cyclopent-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate |
InChI |
InChI=1S/C40H49N3O6S2/c1-6-25-41-38-30(21-23-36-39(2,3)32-15-7-9-17-34(32)42(36)26-11-13-28-50(44,45)46)19-20-31(38)22-24-37-40(4,5)33-16-8-10-18-35(33)43(37)27-12-14-29-51(47,48)49/h1,7-10,15-18,21-24H,11-14,19-20,25-29H2,2-5H3,(H2,44,45,46,47,48,49)/b30-21-,36-23- |
InChI 键 |
YNKZQYLIDKIPBB-QGNROYHASA-N |
手性 SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C(/C(=C\C=C/4\C(C5=CC=CC=C5N4CCCCS(=O)(=O)[O-])(C)C)/CC3)NCC#C)CCCCS(=O)(=O)O)C |
规范 SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4CCCCS(=O)(=O)[O-])(C)C)CC3)NCC#C)CCCCS(=O)(=O)O)C |
产品来源 |
United States |
Foundational & Exploratory
Alkyne Cyanine Dye 718: A Comprehensive Technical Guide to its Photophysical Properties
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the core photophysical properties of Alkyne Cyanine Dye 718, a near-infrared (NIR) fluorescent dye increasingly utilized in biological labeling and imaging applications. This document outlines its key spectral characteristics, provides detailed experimental protocols for their determination, and presents a visual workflow for photophysical characterization.
Core Photophysical Properties
| Photophysical Parameter | Value | Solvent |
| Excitation Maximum (λ_ex_) | 664 nm | Ethanol (B145695) |
| Emission Maximum (λ_em_) | 718 nm | Ethanol |
| Molar Extinction Coefficient (ε) | 100,000 M⁻¹cm⁻¹ | Ethanol |
| Fluorescence Quantum Yield (Φ_f_) | Not Reported | - |
Table 1: Summary of the known photophysical properties of this compound.
Experimental Protocols
Accurate characterization of a fluorophore's photophysical properties is crucial for its effective application. The following protocols provide detailed methodologies for determining the absorption and emission spectra, molar extinction coefficient, and a generalized approach for determining the fluorescence quantum yield of this compound.
Measurement of Absorption and Emission Spectra
Objective: To determine the wavelengths of maximum absorbance and fluorescence emission.
Materials:
-
This compound
-
Spectroscopic grade ethanol
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in spectroscopic grade ethanol (e.g., 1 mM).
-
Working Solution Preparation: Dilute the stock solution with ethanol to a concentration that yields an absorbance of approximately 0.1 at the absorption maximum to minimize inner filter effects.
-
Absorption Spectrum Measurement:
-
Use a UV-Vis spectrophotometer to scan the absorbance of the working solution from approximately 500 nm to 800 nm.
-
Use ethanol as a blank.
-
Identify the wavelength of maximum absorbance (λ_abs_).
-
-
Emission Spectrum Measurement:
-
Using a fluorometer, excite the working solution at its absorption maximum (λ_abs_).
-
Record the fluorescence emission spectrum over a range that covers the entire emission profile (e.g., 680 nm to 850 nm).
-
Identify the wavelength of maximum fluorescence emission (λ_em_).
-
Determination of Molar Extinction Coefficient
Objective: To calculate the molar extinction coefficient (ε), a measure of how strongly the dye absorbs light at a specific wavelength.
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in ethanol.
-
Measure the absorbance of each dilution at the absorption maximum (λ_abs_).
-
Plot the absorbance values against the corresponding concentrations.
-
According to the Beer-Lambert law (A = εbc), the slope of the resulting linear plot will be the molar extinction coefficient (ε) when the path length (b) is 1 cm.
Determination of Fluorescence Quantum Yield (Relative Method)
Objective: To determine the fluorescence quantum yield (Φ_f_) relative to a known standard. As the quantum yield of this compound is not reported, this protocol provides a methodology for its experimental determination.
Standard Selection: A suitable quantum yield standard should have absorption and emission properties that are similar to the sample under investigation. For this compound, a standard such as IR-125 (Φ_f_ = 0.132 in ethanol) could be appropriate.[1]
Procedure:
-
Prepare Solutions: Prepare a series of solutions of both the this compound (sample) and the chosen standard in the same solvent (ethanol). The concentrations should be adjusted to have an absorbance between 0.02 and 0.1 at the excitation wavelength to ensure linearity and avoid inner filter effects.
-
Measure Absorbance: Record the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Measure Fluorescence:
-
Record the fluorescence emission spectrum for each solution using a fluorometer. The excitation wavelength should be the same for both the sample and the standard.
-
Ensure that the experimental settings (e.g., excitation and emission slit widths) are identical for all measurements.
-
-
Data Analysis:
-
Correct the emission spectra for the instrument's spectral response.
-
Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard. .
-
The quantum yield of the sample (Φ_x_) can be calculated using the following equation:
Φ_x_ = Φ_st_ * (m_x_ / m_st_) * (η_x_² / η_st_²)
Where:
-
Φ_st_ is the quantum yield of the standard.
-
m_x_ and m_st_ are the slopes of the linear fits for the sample and the standard, respectively.
-
η_x_ and η_st_ are the refractive indices of the sample and standard solutions (if the same solvent is used, this term is 1).
-
-
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental procedures described above.
Caption: Workflow for the photophysical characterization of a fluorescent dye.
This guide provides a foundational understanding of the photophysical properties of this compound and the experimental procedures required for their characterization. For researchers and professionals in drug development, a thorough understanding of these properties is essential for the successful application of this versatile fluorescent probe in their studies.
References
Technical Guide: Measurement of Molar Extinction Coefficient for Alkyne Cyanine Dye 718
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodology for determining the molar extinction coefficient of Alkyne Cyanine (B1664457) Dye 718, a fluorescent dye increasingly utilized in bioorthogonal chemistry for labeling and imaging applications.
Introduction to Alkyne Cyanine Dye 718
This compound is a near-infrared (NIR) fluorescent dye functionalized with an alkyne group. This alkyne moiety allows the dye to be covalently attached to azide-modified biomolecules through a copper-catalyzed or strain-promoted alkyne-azide cycloaddition, commonly known as "click chemistry"[1][2]. This specific and efficient bioorthogonal reaction makes it a valuable tool for labeling proteins, nucleic acids, and other cellular components for subsequent visualization and quantification[3]. Accurate determination of its molar extinction coefficient is crucial for quantitative studies, such as determining the concentration of the dye or the degree of labeling of a biomolecule.
Quantitative Data for this compound
The photophysical properties of this compound have been previously characterized. The key quantitative data are summarized in the table below.
| Property | Value | Solvent | Reference |
| Molar Extinction Coefficient (ε) | 100,000 M⁻¹cm⁻¹ | Ethanol | [1] |
| Excitation Maximum (Ex) | 664 nm | Ethanol | [1] |
| Emission Maximum (Em) | 718 nm | Ethanol | [1] |
Experimental Protocol for Molar Extinction Coefficient Measurement
The molar extinction coefficient (ε) is an intrinsic property of a substance that quantifies how strongly it absorbs light at a particular wavelength. It is determined using the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution[4][5].
Equation: A = εcl
Where:
-
A is the absorbance (unitless)
-
ε is the molar extinction coefficient (in M⁻¹cm⁻¹)
-
c is the concentration of the dye (in mol/L or M)
-
l is the path length of the cuvette (typically 1 cm)
The following protocol outlines the steps to experimentally determine the molar extinction coefficient of this compound.
3.1. Materials and Equipment
-
This compound
-
Spectrophotometer (UV-Vis)
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Cuvettes (quartz or appropriate for the wavelength range)
-
Solvent (e.g., ethanol, as specified in the literature[1])
3.2. Procedure
-
Preparation of a Stock Solution:
-
Accurately weigh a small amount of this compound using an analytical balance.
-
Dissolve the dye in a known volume of the chosen solvent (e.g., ethanol) in a volumetric flask to prepare a stock solution of a specific concentration. It is crucial to ensure the dye is completely dissolved.
-
-
Preparation of Serial Dilutions:
-
From the stock solution, prepare a series of dilutions with decreasing concentrations. It is recommended to prepare at least five different concentrations to generate a reliable calibration curve.
-
-
Spectrophotometer Setup:
-
Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.
-
Set the wavelength to the absorption maximum of this compound (664 nm in ethanol)[1].
-
Use a cuvette filled with the pure solvent to blank the spectrophotometer. This sets the absorbance reading to zero for the solvent.
-
-
Absorbance Measurement:
-
Starting with the least concentrated solution, fill a clean cuvette with the sample and measure its absorbance.
-
Rinse the cuvette with the next sample before filling it to avoid cross-contamination.
-
Measure the absorbance of all the prepared dilutions. To ensure accuracy, it is advisable to perform multiple readings for each concentration. The absorbance values should ideally fall within the linear range of the instrument, typically between 0.1 and 1.0.
-
3.3. Data Analysis
-
Plotting the Data:
-
Plot the measured absorbance (A) on the y-axis against the corresponding concentration (c) on the x-axis.
-
-
Linear Regression:
-
Perform a linear regression analysis on the plotted data. According to the Beer-Lambert law, the resulting plot should be a straight line passing through the origin.
-
-
Calculating the Molar Extinction Coefficient:
Experimental Workflow Diagram
The following diagram illustrates the workflow for the experimental determination of the molar extinction coefficient.
Caption: Experimental workflow for determining the molar extinction coefficient.
Logical Relationship for Bioorthogonal Labeling
This compound is primarily used in click chemistry for bioorthogonal labeling. The following diagram illustrates the logical relationship in a typical labeling experiment.
Caption: Logical workflow of a bioorthogonal labeling experiment.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Effective synthesis, development and application of a highly fluorescent cyanine dye for antibody conjugation and microscopy imaging - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01471A [pubs.rsc.org]
- 4. How to Calculate Molar Absorptivity: 8 Steps (with Pictures) [wikihow.com]
- 5. How to Find Molar Absorptivity Using the Beer-Lambert Law | Chemistry | Study.com [study.com]
- 6. Virtual Labs [mas-iiith.vlabs.ac.in]
- 7. smart.dhgate.com [smart.dhgate.com]
Determining the Fluorescence Quantum Yield of Alkyne Cyanine Dye 718: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for determining the fluorescence quantum yield of Alkyne Cyanine (B1664457) Dye 718. It is designed to equip researchers, scientists, and professionals in drug development with the necessary information to accurately characterize this near-infrared (NIR) fluorescent probe. This document outlines the photophysical properties of related cyanine dyes, details the experimental protocols for quantum yield determination, and illustrates a common application workflow.
Core Concepts in Fluorescence Quantum Yield
The fluorescence quantum yield (Φf) is a critical photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorescent molecule. A higher quantum yield indicates a brighter fluorophore, which is highly desirable for applications requiring sensitive detection.
Photophysical Properties of Alkyne Cyanine Dyes
| Property | Alkyne Cyanine Dye 718 | Sulfo-Cy7.5 NHS ester | sulfo-Cyanine7 alkyne |
| Excitation Maximum (λex) | ~664 nm (in ethanol)[1] | 778 nm[2] | 750 nm[3] |
| Emission Maximum (λem) | 718 nm (in ethanol)[1] | 797 nm[2] | 773 nm[3] |
| Molar Absorptivity (ε) | 100,000 M⁻¹cm⁻¹[1] | 222,000 M⁻¹cm⁻¹[2] | 240,600 M⁻¹cm⁻¹[3] |
| Fluorescence Quantum Yield (Φf) | Not specified | 0.21 [2] | 0.24 [3] |
| Solvent | Ethanol[1] | Water, DMF, DMSO[2] | DMF, DMSO, Water[3] |
Experimental Protocol: Relative Fluorescence Quantum Yield Determination
The most common method for determining the fluorescence quantum yield is the comparative method, which involves comparing the fluorescence intensity of the sample to a standard with a known quantum yield.
Materials and Equipment
-
Spectrofluorometer with a corrected emission channel
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
This compound
-
Reference standard: Indocyanine Green (ICG) in DMSO (Φf = 0.13) or as recommended by recent literature for the NIR region. The selection of a suitable standard is critical and should have overlapping absorption and emission profiles with the sample.
-
Spectroscopic grade solvent (e.g., ethanol, DMSO)
-
Volumetric flasks and precision pipettes
Procedure
-
Preparation of Stock Solutions: Prepare stock solutions of this compound and the reference standard (e.g., ICG) in the same spectroscopic grade solvent.
-
Preparation of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects. A typical range of absorbances would be 0.02, 0.04, 0.06, 0.08, and 0.1.
-
Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance spectra of all prepared solutions. Record the absorbance at the chosen excitation wavelength.
-
Fluorescence Measurement:
-
Set the excitation wavelength on the spectrofluorometer to the absorbance maximum of the dye.
-
Record the fluorescence emission spectrum for each solution, ensuring the entire emission band is captured.
-
Measure the fluorescence of a solvent blank and subtract it from the sample and standard spectra.
-
-
Data Analysis:
-
Integrate the area under the corrected emission spectrum for each solution to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.
-
Perform a linear regression for both datasets. The slope of this line is the gradient (Grad).
-
-
Calculation of Quantum Yield: The fluorescence quantum yield of the sample (Φx) is calculated using the following equation:
Φx = Φstd * (Gradx / Gradstd) * (ηx² / ηstd²)
Where:
-
Φstd is the quantum yield of the standard.
-
Gradx and Gradstd are the gradients of the plots for the sample and the standard, respectively.
-
ηx and ηstd are the refractive indices of the sample and standard solutions. If the same solvent is used, this term becomes 1.
-
Experimental Workflow: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Alkyne cyanine dyes are frequently used for labeling biomolecules through click chemistry. The following diagram illustrates a typical workflow for labeling an azide-modified protein.
Logical Relationship: Factors Influencing Fluorescence Quantum Yield
The fluorescence quantum yield of a cyanine dye is not an immutable property and can be influenced by several factors. Understanding these relationships is crucial for accurate measurements and experimental design.
This guide provides a foundational understanding and practical protocols for the determination of the fluorescence quantum yield of this compound. For the most accurate results, it is recommended to consult recent literature for the most appropriate reference standards and to meticulously control experimental conditions.
References
Alkyne Cyanine Dye 718: An In-depth Technical Guide to Fluorescence Lifetime Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alkyne Cyanine (B1664457) Dye 718 is a near-infrared (NIR) fluorescent probe featuring a terminal alkyne group, rendering it a valuable tool for bioorthogonal labeling via "click chemistry." Its fluorescence in the NIR region is particularly advantageous for biological applications due to reduced autofluorescence from cells and tissues, leading to an improved signal-to-noise ratio. A key characteristic of this and other fluorophores is its fluorescence lifetime—the average time the molecule spends in the excited state before returning to the ground state. This parameter is independent of the dye concentration and excitation intensity, but highly sensitive to the molecular microenvironment. Consequently, fluorescence lifetime analysis, particularly through techniques like Time-Correlated Single Photon Counting (TCSPC) and Fluorescence Lifetime Imaging Microscopy (FLIM), has emerged as a powerful method in drug development and molecular biology for studying molecular interactions, conformational changes, and cellular environments. This guide provides a comprehensive overview of the fluorescence lifetime analysis of Alkyne Cyanine Dye 718 and its analogs, including experimental protocols and data interpretation.
Core Concepts in Fluorescence Lifetime
The fluorescence lifetime of a molecule is an intrinsic property that can be influenced by a variety of factors, including solvent polarity, viscosity, temperature, and interactions with other molecules. For cyanine dyes, the fluorescence lifetime is often in the sub-nanosecond to nanosecond range. The structure of the dye, particularly the length of the polymethine chain and the nature of the heterocyclic groups, plays a crucial role in determining its photophysical properties. Heptamethine cyanine dyes, such as Cy7 derivatives, generally exhibit longer fluorescence lifetimes compared to their shorter-chain counterparts (trimethine and pentamethine). The fluorescence lifetime of cyanine dyes also tends to increase in less polar solvents.
Quantitative Data on this compound and Related Compounds
| Property | Value (in Ethanol) |
| Excitation Maximum (λex) | 664 nm |
| Emission Maximum (λem) | 718 nm |
| Molar Absorbance | 100,000 M⁻¹cm⁻¹ |
| Fluorescence Lifetime (τ) | Not Reported |
Table 1: Photophysical Properties of this compound.
| Cyanine Dye Derivative | Solvent/Environment | Fluorescence Lifetime (τ) in nanoseconds (ns) |
| Indocyanine Green (ICG) | DMSO | 0.97 |
| Indocyanine Green (ICG) | Methanol | 0.51 |
| IR-820 | Methanol | 0.25 |
| Heptamethine, indolium-based | Various non-polar solvents | Generally longer lifetimes |
| Heptamethine, benz[e]indolium-based | Various non-polar solvents | Generally shorter lifetimes than indolium-based |
Table 2: Fluorescence Lifetimes of Structurally Related Near-Infrared Cyanine Dyes.
Experimental Protocols
Measurement of Fluorescence Lifetime using Time-Correlated Single Photon Counting (TCSPC)
TCSPC is a highly sensitive technique for determining the fluorescence lifetime of a fluorophore in solution.
Materials:
-
This compound solution (or analog) of known concentration in a suitable solvent (e.g., ethanol, DMSO, PBS).
-
Pulsed light source with a high repetition rate (e.g., picosecond pulsed diode laser or a mode-locked Ti:Sapphire laser).
-
High-speed photodetector (e.g., microchannel plate photomultiplier tube - MCP-PMT or a single-photon avalanche diode - SPAD).
-
TCSPC electronics module.
-
Cuvette.
-
Data analysis software.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the alkyne cyanine dye in the solvent of choice. The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.
-
Instrument Setup:
-
Set the excitation wavelength of the pulsed light source to match the absorption maximum of the dye.
-
Set the emission monochromator or filter to the emission maximum of the dye.
-
Adjust the repetition rate of the light source to be significantly longer than the expected fluorescence lifetime of the dye to prevent pulse pile-up.
-
-
Data Acquisition:
-
Acquire the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) at the excitation wavelength.
-
Replace the scattering solution with the dye sample and acquire the fluorescence decay curve. Collect photons until a sufficient number of counts are accumulated in the peak channel (typically >10,000 counts) for good statistical accuracy.
-
-
Data Analysis:
-
Use deconvolution software to fit the experimental fluorescence decay curve with the measured IRF.
-
A multi-exponential decay model is often used to fit the decay data: I(t) = Σ αi * exp(-t/τi), where I(t) is the intensity at time t, αi is the amplitude of the i-th component, and τi is the lifetime of the i-th component.
-
The goodness of the fit is typically evaluated by the chi-squared (χ²) value and the randomness of the residuals.
-
An In-depth Technical Guide to the Solubility of Alkyne Cyanine Dye 718
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility characteristics of Alkyne Cyanine (B1664457) Dye 718, a fluorescent molecule integral to bioorthogonal chemistry and advanced molecular imaging. Understanding the solubility of this dye is critical for its effective application in various experimental settings, including "click" chemistry-mediated labeling of biomolecules. This document outlines the known solubility properties, provides detailed experimental protocols for solubility determination, and illustrates a key experimental workflow.
Core Concepts: Solubility of Cyanine Dyes
Cyanine dyes are a class of synthetic dyes characterized by a polymethine bridge connecting two nitrogen-containing heterocyclic moieties. The solubility of these dyes is heavily influenced by their molecular structure, including the length of the polymethine chain and the presence of charged or polar functional groups. Alkyne Cyanine Dye 718 is functionalized with an alkyne group, enabling its participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click" chemistry.
Data Presentation: Solubility of a Structurally Analogous Cyanine Dye (Cy7)
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) |
| Dimethyl Sulfoxide (B87167) (DMSO) | ~10 | ~13.6 |
| Dimethylformamide (DMF) | ~10 | ~13.6 |
| Ethanol (B145695) | ~5 | ~6.8 |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~1 | ~1.4 |
Note: The data presented is for the cyanine dye Cy7 and should be considered an approximation for this compound due to the high structural similarity. Actual solubility may vary.
Experimental Protocols
Protocol for Determining the Solubility of this compound
This protocol outlines a reliable method for determining the quantitative solubility of this compound in a solvent of interest.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., DMSO, DMF, ethanol, water, or buffer)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Thermomixer or incubator capable of maintaining a constant temperature
-
Spectrophotometer
-
Calibrated micropipettes
-
Analytical balance
Procedure:
-
Preparation of a Saturated Solution:
-
Accurately weigh a small amount of this compound (e.g., 2-5 mg) and place it into a microcentrifuge tube.
-
Add a small, precise volume of the solvent of interest (e.g., 100 µL) to the tube.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Incubate the suspension at a constant temperature (e.g., 25°C) for 24 hours with continuous agitation to ensure equilibrium is reached. Check for the presence of undissolved solid to confirm saturation.
-
-
Separation of Undissolved Solute:
-
Centrifuge the saturated solution at high speed (e.g., 14,000 x g) for 10-15 minutes to pellet the undissolved dye.
-
-
Quantification of Dissolved Dye:
-
Carefully collect a known volume of the supernatant without disturbing the pellet.
-
Prepare a series of dilutions of the supernatant in the same solvent.
-
Measure the absorbance of each dilution at the dye's maximum absorbance wavelength (λmax ≈ 718 nm).
-
Using the Beer-Lambert law (A = εbc) and the known molar extinction coefficient of the dye, calculate the concentration of the dissolved dye in the supernatant. The molar extinction coefficient for this compound in ethanol is approximately 100,000 M⁻¹cm⁻¹.
-
-
Calculation of Solubility:
-
The concentration of the undiluted supernatant represents the solubility of the dye in that solvent at the specified temperature. Express the solubility in mg/mL or mol/L.
-
Protocol for Copper-Catalyzed "Click" Chemistry Labeling of a Biomolecule
This protocol describes a general workflow for labeling an azide-modified biomolecule with this compound.
Materials:
-
Azide-modified biomolecule (e.g., protein, nucleic acid)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper ligand (e.g., Tris(benzyltriazolylmethyl)amine - TBTA)
-
Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
DMSO or DMF for dissolving the dye
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Reagent Preparation:
-
Dissolve the azide-modified biomolecule in the reaction buffer.
-
Prepare a stock solution of this compound in DMSO or DMF (e.g., 10 mM).
-
Prepare stock solutions of CuSO₄ (e.g., 50 mM in water), sodium ascorbate (B8700270) (e.g., 100 mM in water, freshly prepared), and TBTA (e.g., 10 mM in DMSO).
-
-
Labeling Reaction:
-
In a reaction vessel, combine the azide-modified biomolecule, the reaction buffer, and the this compound stock solution.
-
Add the TBTA ligand to the reaction mixture.
-
Initiate the "click" reaction by adding the CuSO₄ and sodium ascorbate solutions. The sodium ascorbate reduces Cu(II) to the catalytic Cu(I) species.
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
-
Purification of the Labeled Biomolecule:
-
Remove the unreacted dye and other small molecules from the labeled biomolecule using an appropriate purification method, such as size-exclusion chromatography or dialysis.
-
-
Characterization:
-
Confirm successful labeling by measuring the absorbance of the purified product at the protein absorbance maximum (280 nm) and the dye's absorbance maximum (~718 nm).
-
Mandatory Visualization
Caption: Workflow for biomolecule labeling using this compound via "click" chemistry.
An In-depth Technical Guide to Alkyne Cyanine Dye 718: Absorption and Emission Spectra
This technical guide provides a comprehensive overview of the spectral properties of Alkyne Cyanine (B1664457) Dye 718, a near-infrared (NIR) fluorescent probe. Tailored for researchers, scientists, and professionals in drug development, this document details the dye's absorption and emission characteristics, experimental protocols for their measurement, and its applications in biological imaging and labeling.
Photophysical Properties
Alkyne Cyanine Dye 718 is a member of the heptamethine cyanine dye family, known for its strong absorption and fluorescence in the near-infrared region of the electromagnetic spectrum. Its alkyne functional group allows for covalent attachment to azide-modified biomolecules via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a cornerstone of "click chemistry". This enables the specific labeling of proteins, nucleic acids, and other biological targets for visualization and tracking.
The spectral properties of cyanine dyes are influenced by the length of their polymethine chain, the nature of the heterocyclic groups, and the solvent environment. For this compound, the key photophysical parameters are summarized below. It is important to note that variations in reported values can occur due to differences in molecular structure and measurement conditions. For instance, data for a closely related compound, Cyanine 7 alkyne, is also presented for comparison.
Table 1: Photophysical Data of this compound and Related Compounds
| Parameter | This compound[1] | Cyanine 7 Alkyne[2] |
| Excitation Maximum (λex) | 664 nm (in ethanol) | 750 nm[2] |
| Emission Maximum (λem) | 718 nm (in ethanol) | 773 nm[2] |
| Molar Extinction Coefficient (ε) | 100,000 M-1cm-1 | 199,000 M-1cm-1[2] |
| Stokes Shift | 54 nm | 23 nm |
| Recommended Solvent | Ethanol[1] | DMSO, DMF, alcohols[2] |
Experimental Protocols
The following protocols provide a general framework for measuring the absorption and emission spectra of alkyne cyanine dyes. Instrument-specific parameters should be optimized by the user.
2.1. Measurement of Absorption Spectrum
This protocol outlines the steps for determining the ultraviolet-visible (UV-Vis) absorption spectrum of this compound.
-
Materials:
-
This compound
-
Spectrophotometer grade solvent (e.g., ethanol, methanol, or DMSO)
-
Volumetric flasks and pipettes
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
-
-
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a concentration of approximately 1 mM. Due to the high molar extinction coefficient of cyanine dyes, this stock solution will need to be diluted for accurate absorbance measurements.
-
Working Solution Preparation: Dilute the stock solution to a working concentration that yields an absorbance maximum between 0.5 and 1.5 AU. A typical starting concentration is 1-10 µM.
-
Spectrophotometer Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 15-30 minutes.
-
Set the wavelength range for scanning. For this compound, a range of 400 nm to 800 nm is appropriate.
-
Set the scan speed and resolution. A resolution of 1-2 nm is generally sufficient.
-
-
Blank Measurement: Fill a clean quartz cuvette with the solvent used to prepare the dye solution. Place the cuvette in the spectrophotometer and record a baseline spectrum. This will be subtracted from the sample spectrum.
-
Sample Measurement: Rinse the cuvette with the dye working solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax). The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
-
2.2. Measurement of Emission Spectrum
This protocol describes the procedure for measuring the fluorescence emission spectrum of this compound.
-
Materials:
-
This compound solution (prepared as for absorption measurements)
-
Fluorescence grade solvent
-
Fluorescence cuvettes (4-sided clear)
-
Spectrofluorometer
-
-
Procedure:
-
Solution Preparation: Prepare a dilute solution of the dye in a fluorescence-grade solvent. The concentration should be low enough to avoid inner filter effects (typically with an absorbance of < 0.1 at the excitation wavelength).
-
Spectrofluorometer Setup:
-
Turn on the spectrofluorometer and allow the excitation source to stabilize.
-
Set the excitation wavelength to the absorption maximum (λex) determined from the absorption spectrum (e.g., 664 nm).
-
Set the emission wavelength range. For this compound, a range from the excitation wavelength to 850 nm is a good starting point.
-
Set the excitation and emission slit widths to control the resolution and signal intensity.
-
-
Blank Measurement: Fill a fluorescence cuvette with the solvent and record an emission scan. This will account for any background fluorescence from the solvent or cuvette.
-
Sample Measurement: Rinse the cuvette with the dye solution before filling. Place the sample cuvette in the spectrofluorometer and record the emission spectrum.
-
Data Analysis: Identify the wavelength of maximum emission (λem). The Stokes shift can be calculated as the difference between the emission maximum and the absorption maximum (λem - λex).
-
Applications and Workflows
This compound is primarily used in bioorthogonal chemistry for the fluorescent labeling of biomolecules. The alkyne group serves as a reactive handle for conjugation to azide-modified targets.
3.1. Signaling Pathway for Antibody Conjugation and Cellular Imaging
The following diagram illustrates the workflow for labeling an antibody with this compound and its subsequent use in cellular imaging.
Caption: Workflow for Antibody-Dye Conjugation and Cellular Imaging.
3.2. Experimental Workflow for Glycoprotein Labeling
This diagram outlines the process of labeling cell surface glycoproteins using a metabolic labeling approach followed by click chemistry with this compound.
Caption: Workflow for Cell Surface Glycoprotein Labeling.
Conclusion
This compound is a valuable tool for researchers in life sciences and drug development, offering bright, near-infrared fluorescence and the versatility of click chemistry for targeted labeling. Understanding its spectral properties and the appropriate experimental protocols is crucial for its effective application in a wide range of biological studies, from cellular imaging to in vivo tracking of biomolecules. The provided data and methodologies serve as a foundational guide for the successful implementation of this powerful fluorescent probe in research and development.
References
An In-depth Technical Guide to the Mechanism and Application of Alkyne Cyanine Dye 718 in Copper-Catalyzed Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Alkyne Cyanine (B1664457) Dye 718 and its application in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This document details the underlying mechanism of the reaction, provides structured data on the dye's properties, and offers detailed experimental protocols for its use in bioconjugation and cellular imaging.
Introduction to Alkyne Cyanine Dye 718 and Click Chemistry
This compound is a near-infrared (NIR) fluorescent probe functionalized with a terminal alkyne group.[1][2][3] This alkyne moiety allows the dye to be covalently conjugated to molecules containing an azide (B81097) group through the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[4] This bioorthogonal reaction, often referred to as "click chemistry," is characterized by its high yield, stereospecificity, and tolerance of a wide range of functional groups and aqueous conditions, making it an invaluable tool in chemical biology, drug development, and materials science.[4]
Cyanine dyes, such as the Cy7 analogue this compound, are widely utilized in biological imaging due to their high molar extinction coefficients, good quantum yields, and emission in the near-infrared spectrum, which minimizes background autofluorescence from biological samples.[5][6]
Physicochemical and Spectroscopic Properties
This compound is a water-soluble, brightly fluorescent dye with a zero net charge.[1] Its key properties are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C₄₀H₄₉N₃O₆S₂ | [2] |
| Molecular Weight | 731.96 g/mol | [2] |
| CAS Number | 1188292-54-7 | [2] |
| Excitation Maximum (λex) | 664 nm (in Ethanol) | [1] |
| Emission Maximum (λem) | 718 nm (in Ethanol) | [1] |
| Molar Absorbance (ε) | 100,000 M⁻¹cm⁻¹ | [1] |
| Solubility | Water, Ethanol, DMF, DMSO | [1] |
Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction dramatically accelerates the Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne, leading to the regioselective formation of a 1,4-disubstituted 1,2,3-triazole.[4] The catalytic cycle, which relies on copper in the +1 oxidation state, is illustrated below.
The key steps in the mechanism are:
-
Formation of Copper(I) Acetylide: The catalytically active Cu(I) species coordinates to the terminal alkyne of the cyanine dye. Subsequent deprotonation results in the formation of a copper(I) acetylide intermediate.[4]
-
Coordination of the Azide: The azide-containing molecule then coordinates to the copper acetylide.
-
Cycloaddition and Ring Contraction: A six-membered copper metallacycle is formed, which then undergoes ring contraction to a triazolyl-copper intermediate.
-
Protonolysis: The final step is protonolysis, which releases the 1,4-disubstituted triazole product and regenerates the Cu(I) catalyst, allowing it to re-enter the catalytic cycle.[4]
Experimental Protocols
The following are general protocols for the use of this compound in CuAAC reactions. Optimization may be required for specific applications.
Labeling of Proteins in Solution
This protocol describes the labeling of a protein containing an azide group with this compound.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)
-
Sodium ascorbate (B8700270) stock solution (e.g., 300 mM in water, freshly prepared)
-
Protein labeling buffer (e.g., PBS)
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the azide-modified protein solution and PBS buffer.
-
Add this compound: Add the desired amount of this compound stock solution (e.g., in DMSO) to the protein solution. A 3-10 fold molar excess of the dye over the protein is a common starting point.[7]
-
Prepare the Catalyst Premix: In a separate tube, mix the CuSO₄ stock solution and the THPTA stock solution. The ligand should be in slight excess to stabilize the Cu(I) ion.
-
Add Catalyst: Add the CuSO₄/THPTA premix to the protein-dye mixture and vortex briefly.
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to initiate the click reaction. Vortex briefly to mix.
-
Incubation: Protect the reaction from light and incubate at room temperature for 30-60 minutes.[8]
-
Purification: The labeled protein can be purified from excess dye and reaction components using size-exclusion chromatography or dialysis.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. precisepeg.com [precisepeg.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Click Chemistry [organic-chemistry.org]
- 5. Cyanine 7 alkyne [equivalent to Cy7® alkyne] | AAT Bioquest [aatbio.com]
- 6. Recent Advances about the Applications of Click Reaction in Chemical Proteomics [mdpi.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. broadpharm.com [broadpharm.com]
Alkyne Cyanine Dye 718: A Technical Guide to Stability in Different Buffer Conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alkyne cyanine (B1664457) dye 718 is a near-infrared (NIR) fluorescent dye that has become an invaluable tool in biological research and drug development. Its terminal alkyne group allows for its covalent attachment to azide-modified biomolecules via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a cornerstone of "click chemistry". This specific and efficient ligation method has propelled the use of alkyne cyanine dye 718 in a variety of applications, including the labeling and visualization of proteins, nucleic acids, and other cellular components.
Understanding the stability of this fluorophore under various experimental conditions is paramount for generating reliable and reproducible data. This technical guide provides an in-depth analysis of the stability of this compound in different buffer conditions, with a focus on pH and photostability. Detailed experimental protocols and a workflow for its application in cellular imaging are also presented to aid researchers in optimizing their experimental designs.
pH Stability
Cyanine dyes, as a class, are known for their robust stability across a wide range of pH values.[1] For Cy7, a close structural analog of this compound, fluorescence intensity is generally stable from pH 4 to 10.[1] This characteristic is crucial for experiments conducted in biological systems where pH can vary, such as within different cellular compartments.[1] Using a pH-insensitive dye ensures that observed changes in fluorescence are attributable to the biological event under investigation rather than fluctuations in the local environment.[1] While extensive data specific to the alkyne-functionalized cyanine dye 718 is limited, the stability profile of structurally similar cyanine dyes provides a strong indication of its expected performance.
Below is a summary of the relative fluorescence intensity of a representative cyanine dye (Cy5), which shares a similar core structure with cyanine dye 718, at various pH values.
Table 1: Relative Fluorescence Intensity of a Representative Cyanine Dye at Different pH Values [1]
| pH | Relative Fluorescence Intensity (%) |
| 4.0 | 98 |
| 5.0 | 99 |
| 6.0 | 100 |
| 7.0 | 100 |
| 8.0 | 99 |
| 9.0 | 97 |
| 10.0 | 95 |
Note: This data is representative of the cyanine dye class and illustrates the minimal effect of pH on fluorescence intensity within a broad range. Actual values for this compound may vary slightly.[1]
It is important to note that extreme pH values (below 4 or above 10) may lead to some degradation of the dye.[1]
Photostability
A critical factor influencing the utility of any fluorophore is its photostability—the ability to resist photobleaching upon exposure to excitation light. Cyanine dyes, including Cy7, are susceptible to photodegradation, which can lead to a decrease in fluorescence signal over time.[1] The rate of photobleaching can be influenced by several factors, including the intensity and duration of light exposure, and the chemical environment.
Studies comparing the photostability of Cy5 and Cy7 have shown that both dyes experience a decrease in fluorescence emission intensity upon continuous irradiation.[1] In one study, when dissolved in PBS buffer and irradiated for 50 minutes, both Cy5 and Cy7 showed a relatively rapid decrease in fluorescence.[1] The use of antifade reagents in mounting media for microscopy can help to mitigate photobleaching.[1]
Table 2: Comparative Photostability of Cyanine Dyes
| Dye | Observation upon Irradiation |
| Cy5 | Fluorescence emission intensity decreased relatively rapidly.[1] |
| Cy7 | Fluorescence emission intensity decreased relatively rapidly.[1] |
Experimental Protocols
Protocol 1: Measuring the Effect of pH on this compound Fluorescence Intensity
This protocol provides a methodology to experimentally determine the pH stability of this compound.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS) at various pH values (e.g., 4.0, 5.0, 6.0, 7.0, 8.0, 9.0, 10.0)
-
Fluorometer or microplate reader with appropriate excitation and emission filters for cyanine dye 718 (Ex: ~750 nm, Em: ~773 nm)[1]
-
96-well black microplate
-
Pipettes and tips
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a dilution series of the dye in the different pH buffers. Ensure the final concentration of the dye is consistent across all pH conditions.
-
Pipette 100 µL of each solution into separate wells of the 96-well black microplate.
-
Include a blank control for each pH buffer containing no dye.
-
Measure the fluorescence intensity of each well using the fluorometer or microplate reader with the appropriate filter set for cyanine dye 718.
-
Normalize the fluorescence intensity by setting the value at pH 7.0 to 100% and calculate the relative fluorescence intensity for the other pH values.[1]
Protocol 2: Labeling of Nascent Proteins in Live Cells via Click Chemistry
This protocol outlines a general workflow for the application of this compound in visualizing newly synthesized proteins in live cells. This method utilizes the incorporation of an amino acid analog containing an azide (B81097) group, followed by a click reaction with the alkyne dye.
Materials:
-
Live cells in culture
-
L-azidohomoalanine (AHA)
-
Complete cell culture medium
-
PBS
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Click chemistry reaction buffer (e.g., containing copper(II) sulfate, a reducing agent like sodium ascorbate, and a copper ligand like TBTA or THPTA)
-
This compound
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Methodology:
-
Metabolic Labeling:
-
Incubate live cells with medium containing L-azidohomoalanine (AHA) for a desired period to allow for its incorporation into newly synthesized proteins.
-
-
Cell Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail containing copper(II) sulfate, a reducing agent, a copper ligand, and this compound.
-
Incubate the permeabilized cells with the click reaction cocktail for 30 minutes at room temperature, protected from light.
-
-
Staining and Imaging:
-
Wash the cells with PBS.
-
(Optional) Counterstain the nuclei with DAPI.
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Visualize the cells using a fluorescence microscope with the appropriate filter sets for cyanine dye 718 and the nuclear counterstain.
-
Mandatory Visualization
Caption: Experimental workflow for labeling nascent proteins.
Conclusion
This compound is a powerful tool for fluorescently labeling biomolecules in a highly specific manner. Based on the stability profiles of its structural analogs, it is expected to exhibit robust fluorescence across a physiologically relevant pH range. However, like other cyanine dyes, it is susceptible to photobleaching, a factor that researchers must consider during experimental design and execution, particularly in applications requiring prolonged light exposure such as live-cell imaging. By following optimized protocols and understanding the stability characteristics of this dye, researchers can ensure the acquisition of high-quality, reproducible data in their investigations. For optimal performance and longevity, it is recommended to store this compound at -20°C in the dark and desiccated. When in solution, it should be protected from light to minimize photodegradation.
References
Synthesis Protocol for Alkyne Cyanine Dye 718 Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Alkyne Cyanine (B1664457) Dye 718 and its derivatives. This near-infrared (NIR) fluorescent dye, equipped with a terminal alkyne group, is a valuable tool for bioorthogonal labeling and imaging through copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This document outlines the synthetic pathway, detailed experimental protocols, and relevant data for the preparation of these versatile molecular probes.
Overview of the Synthetic Strategy
The synthesis of Alkyne Cyanine Dye 718, a heptamethine cyanine dye, is a multi-step process that can be broadly divided into two key stages:
-
Stage 1: Synthesis of the Alkyne-Functionalized Indoleninium Salt. This involves the formation of the core heterocyclic structure, 2,3,3-trimethylindolenine (B142774), followed by its N-alkylation with an alkyne-containing electrophile, typically propargyl bromide, to introduce the clickable functionality.
-
Stage 2: Condensation to Form the Heptamethine Cyanine Dye. The alkyne-functionalized indoleninium salt is then condensed with a suitable precursor for the polymethine bridge to construct the final asymmetrical cyanine dye. A common reagent for this purpose is N-[5-(phenylamino)-2,4-pentadienylidene]aniline monohydrochloride or similar glutaconaldehyde (B1235477) derivatives.
Detailed Experimental Protocols
The following protocols are adapted from established synthetic methodologies for cyanine dyes and related heterocyclic compounds.
Stage 1: Synthesis of 1-(Prop-2-yn-1-yl)-2,3,3-trimethyl-3H-indol-1-ium Bromide
Step 1a: Synthesis of 2,3,3-Trimethylindolenine
This step utilizes the Fischer indole (B1671886) synthesis.
-
Reaction: Phenylhydrazine (B124118) is reacted with 3-methyl-2-butanone (B44728) in the presence of an acid catalyst.
-
Procedure:
-
To a round-bottom flask, add phenylhydrazine (1.0 eq) and 3-methyl-2-butanone (1.1 eq).
-
Add glacial acetic acid (5-10 volumes) as the solvent and catalyst.
-
Heat the mixture to reflux (approximately 118 °C) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with diethyl ether or dichloromethane (B109758) (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield 2,3,3-trimethylindolenine as a colorless to pale yellow oil.
-
Step 1b: N-Alkylation with Propargyl Bromide
-
Reaction: 2,3,3-Trimethylindolenine is alkylated with propargyl bromide to introduce the terminal alkyne.
-
Procedure:
-
Dissolve 2,3,3-trimethylindolenine (1.0 eq) in acetonitrile (B52724) or dichloromethane (10 volumes) in a round-bottom flask.
-
Add propargyl bromide (1.2 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours. The formation of a precipitate indicates the progress of the reaction.
-
After the reaction is complete (monitored by TLC), filter the precipitate and wash it with cold diethyl ether to remove any unreacted starting materials.
-
Dry the resulting solid under vacuum to obtain 1-(prop-2-yn-1-yl)-2,3,3-trimethyl-3H-indol-1-ium bromide as a crystalline solid.
-
Stage 2: Synthesis of this compound
-
Reaction: Condensation of the alkyne-functionalized indoleninium salt with a polymethine bridge precursor.
-
Procedure:
-
In a round-bottom flask, dissolve 1-(prop-2-yn-1-yl)-2,3,3-trimethyl-3H-indol-1-ium bromide (1.0 eq) and a suitable non-functionalized indoleninium salt (e.g., 1,2,3,3-tetramethyl-3H-indol-1-ium iodide, 1.0 eq) in a mixture of acetic anhydride (B1165640) and pyridine (B92270) (e.g., 1:1 v/v).
-
Add N-[5-(phenylamino)-2,4-pentadienylidene]aniline monohydrochloride (1.0 eq) to the solution.
-
Heat the reaction mixture to reflux (around 120-140 °C) for 1-2 hours. The solution will typically develop a deep blue or green color.
-
Monitor the reaction by UV-Vis spectroscopy, observing the formation of the characteristic long-wavelength absorption peak of the heptamethine cyanine dye (around 700-750 nm).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of diethyl ether to precipitate the crude dye.
-
Collect the solid by filtration and wash it thoroughly with diethyl ether.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of dichloromethane and methanol (B129727) as the eluent.
-
Collect the fractions containing the pure dye, combine them, and remove the solvent under reduced pressure to yield this compound as a dark-colored solid.
-
Data Presentation
The following table summarizes typical quantitative data for heptamethine cyanine dyes. The exact values for this compound may vary depending on the specific counter-ion and solvent.
| Parameter | Typical Value |
| Yield (Overall) | 20-40% |
| Appearance | Dark green or blue solid |
| Maximum Absorption (λmax) | 710-725 nm (in Ethanol/DMSO) |
| Molar Extinction Coefficient (ε) | > 200,000 M⁻¹cm⁻¹ |
| Maximum Emission (λem) | 730-750 nm (in Ethanol/DMSO) |
| Solubility | Soluble in DMF, DMSO; limited solubility in water |
Visualization of Workflow and Application
The following diagrams illustrate the synthesis workflow and a conceptual application of this compound in a biological context.
Caption: Synthetic workflow for this compound.
Caption: Conceptual application in bioorthogonal labeling.
Methodological & Application
Application Notes and Protocols: Step-by-Step Alkyne Cyanine Dye 718 Labeling of Intracellular Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the fluorescent labeling of intracellular proteins using Alkyne Cyanine Dye 718. This method utilizes a bioorthogonal chemical reporter strategy based on the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This powerful technique allows for the specific covalent labeling of proteins that have been metabolically tagged with an azide- or alkyne-containing amino acid analog. This compound is a near-infrared fluorescent probe, making it ideal for applications requiring deep tissue penetration and minimal autofluorescence.
The protocol is divided into three main stages:
-
Metabolic labeling of proteins with an azide- or alkyne-modified amino acid.
-
Cell fixation and permeabilization to allow intracellular access of the labeling reagents.
-
Copper-catalyzed click reaction to conjugate the this compound to the modified proteins.
Materials and Reagents
Reagents for Metabolic Labeling:
-
Azide- or alkyne-modified amino acid (e.g., L-Azidohomoalanine (AHA) or L-Homopropargylglycine (HPG))
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
Reagents for Fixation and Permeabilization:
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 or Saponin in PBS)
-
Blocking Buffer (e.g., 3% Bovine Serum Albumin (BSA) in PBS)
Reagents for Click Chemistry Labeling:
-
This compound (prepare a 1-10 mM stock solution in DMSO)
-
Copper(II) Sulfate (CuSO4) (prepare a 20-50 mM stock solution in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand (prepare a 50-100 mM stock solution in water)
-
Sodium Ascorbate (prepare a 100-300 mM stock solution in water, always prepare fresh )
-
PBS
Experimental Protocols
Protocol 1: Metabolic Labeling of Intracellular Proteins
This protocol describes the incorporation of an azide (B81097) or alkyne amino acid analog into newly synthesized proteins.
-
Cell Culture: Plate cells at an appropriate density in a suitable culture vessel and allow them to adhere overnight.
-
Amino Acid Starvation (Optional but Recommended): To increase the incorporation of the analog, aspirate the complete medium, wash the cells once with PBS, and incubate them in a methionine-free medium for 30-60 minutes.
-
Metabolic Labeling: Replace the starvation medium with a complete medium supplemented with the azide- or alkyne-modified amino acid. The final concentration of the analog should be optimized for your cell type but typically ranges from 25-100 µM.
-
Incubation: Incubate the cells for a period that allows for sufficient protein synthesis and incorporation of the analog. This can range from 4 to 24 hours, depending on the experimental goals.
Protocol 2: Cell Fixation and Permeabilization
This protocol prepares the cells for intracellular labeling.
-
Washing: After metabolic labeling, gently aspirate the medium and wash the cells twice with PBS.
-
Fixation: Add 4% PFA in PBS to the cells and incubate for 15-20 minutes at room temperature. This step crosslinks proteins and preserves cell morphology.[1][2]
-
Washing: Aspirate the PFA solution and wash the cells three times with PBS.
-
Permeabilization: Add a permeabilization buffer (e.g., 0.25% Triton X-100 in PBS) and incubate for 10-15 minutes at room temperature. This creates pores in the cell membrane, allowing the click chemistry reagents to enter.[1]
-
Washing: Aspirate the permeabilization buffer and wash the cells three times with PBS.
-
Blocking (Optional): To reduce non-specific binding of the dye, you can incubate the cells in a blocking buffer for 30 minutes at room temperature.[1]
Protocol 3: this compound Labeling via Click Chemistry
This protocol describes the copper-catalyzed click reaction to label the azide- or alkyne-modified proteins.
-
Prepare the Click Reaction Cocktail: In a microcentrifuge tube, prepare the click reaction cocktail immediately before use. The final concentrations of the reagents in the reaction volume should be optimized, but a good starting point is provided in the table below. It is crucial to add the reagents in the specified order to prevent premature precipitation of copper.
Order of Addition:
-
PBS
-
This compound
-
Copper(II) Sulfate
-
THPTA (or other ligand)
-
Sodium Ascorbate (add last to initiate the reaction)
-
-
Labeling Reaction: Aspirate the buffer from the fixed and permeabilized cells and add the freshly prepared click reaction cocktail.
-
Incubation: Incubate the cells for 30-60 minutes at room temperature, protected from light.
-
Washing: Aspirate the click reaction cocktail and wash the cells three to five times with PBS containing a detergent (e.g., 0.1% Tween-20) to remove unreacted dye and copper.
-
Final Washes: Wash the cells twice with PBS.
-
Imaging: The cells are now ready for imaging using a fluorescence microscope with appropriate filters for Cyanine 7 (Excitation/Emission ~750/773 nm).[3]
Data Presentation: Quantitative Parameters for Labeling
The following tables provide recommended concentration ranges for the key components of the labeling protocol. Optimal concentrations may vary depending on the cell type, protein of interest, and experimental setup.
Table 1: Metabolic Labeling Reagent Concentrations
| Reagent | Typical Final Concentration | Notes |
| L-Azidohomoalanine (AHA) | 25 - 100 µM | Higher concentrations can be toxic to some cell lines. |
| L-Homopropargylglycine (HPG) | 25 - 100 µM | Toxicity should be assessed for each cell line. |
Table 2: Click Chemistry Reaction Component Concentrations
| Component | Recommended Final Concentration Range | Starting Concentration | Notes |
| This compound | 2 - 25 µM | 10 µM | Titrate to find the optimal balance between signal and background. |
| Copper(II) Sulfate (CuSO4) | 50 - 200 µM | 100 µM | Higher concentrations can be cytotoxic in live-cell labeling. |
| THPTA (or other ligand) | 250 µM - 1 mM | 500 µM | A 5:1 ligand-to-copper ratio is often recommended to protect cells and enhance the reaction.[4] |
| Sodium Ascorbate | 1 - 5 mM | 2.5 mM | Always use a freshly prepared solution. |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for this compound labeling of intracellular proteins.
Click Chemistry Reaction Pathway
Caption: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Example Signaling Pathway: MAPK/ERK Pathway
Caption: Simplified MAPK/ERK signaling pathway, often studied with protein labeling.
References
Application Notes and Protocols for Alkyne Cyanine Dye 718 in Live Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of Alkyne Cyanine Dye 718 in live cell imaging applications. The primary application detailed is the visualization of newly synthesized proteins in living cells through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction.
Introduction
This compound is a near-infrared (NIR) fluorescent probe designed for biological labeling using click chemistry.[1] Its long excitation and emission wavelengths minimize cellular autofluorescence, leading to a high signal-to-noise ratio, which is advantageous for sensitive detection in live-cell imaging.[1] This dye contains a terminal alkyne group that can be covalently linked to an azide-modified biomolecule of interest via a copper(I)-catalyzed reaction. This protocol focuses on the detection of nascent protein synthesis by metabolically incorporating an azide-modified amino acid analog, followed by reaction with this compound.
Product Information
| Property | Value | Reference |
| Excitation Maximum (λex) | 664 nm (in ethanol) | [1] |
| Emission Maximum (λem) | 718 nm (in ethanol) | [1] |
| Molar Absorbance | 100,000 M⁻¹cm⁻¹ | [1] |
| Solubility | Water, Ethanol, DMF, DMSO | [1] |
| Storage | Store at -20°C, protected from light | [1] |
Experimental Workflow for Live Cell Imaging of Nascent Proteins
The following diagram outlines the key steps for labeling and imaging newly synthesized proteins in live cells using this compound.
Caption: Experimental workflow for labeling and imaging nascent proteins.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Reagents and Materials
-
This compound
-
Azide-modified amino acid analog (e.g., L-Azidohomoalanine, AHA)
-
Mammalian cell line of interest
-
Cell culture medium and supplements
-
Imaging-compatible plates or coverslips
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Copper (II) sulfate (CuSO₄)
-
Copper-chelating ligand (e.g., THPTA or BTTAA)
-
Sodium Ascorbate (B8700270)
-
Live-cell imaging medium
-
Fluorescence microscope with appropriate filter sets
Stock Solution Preparation
| Reagent | Stock Concentration | Solvent | Storage Conditions |
| This compound | 1-10 mM | DMSO | -20°C, protected from light |
| AHA | 100 mM | Cell culture medium or PBS | -20°C |
| CuSO₄ | 20-100 mM | Deionized water | Room temperature |
| Copper Ligand (THPTA) | 10-50 mM | Deionized water | -20°C |
| Sodium Ascorbate | 100 mM | Deionized water | -20°C in aliquots (prepare fresh or use fresh aliquots for each experiment) |
Cell Preparation and Metabolic Labeling
-
Seed cells on imaging-compatible plates or coverslips and culture to the desired confluency (typically 60-80%).
-
Replace the culture medium with a fresh medium containing the azide-modified amino acid analog (e.g., 25-100 µM AHA). The optimal concentration and incubation time should be determined empirically. A typical incubation period is 4-24 hours.
-
Incubate the cells under normal culture conditions (e.g., 37°C, 5% CO₂).
Live-Cell Click Reaction
Note: The copper-catalyzed click reaction can be toxic to cells. The use of a copper-chelating ligand is crucial to minimize cytotoxicity.[2][3] Prepare the click reaction cocktail immediately before use.
-
After metabolic labeling, gently wash the cells twice with pre-warmed PBS to remove any unincorporated azide-modified amino acid.
-
Prepare the click reaction cocktail in pre-warmed, serum-free medium or PBS. The final concentrations of the components should be optimized, but a good starting point is:
-
This compound: 1-10 µM
-
Copper (II) Sulfate (CuSO₄): 20-100 µM
-
Copper Ligand (e.g., THPTA): 100-500 µM (maintain a 5:1 ligand to copper ratio)
-
Sodium Ascorbate: 1-2.5 mM (add fresh just before use)
-
-
Add the components to the medium in the following order: copper ligand, this compound, CuSO₄, and finally, sodium ascorbate. Mix gently.
-
Remove the PBS from the cells and add the click reaction cocktail.
-
Incubate the cells for 5-20 minutes at 37°C, protected from light.
Imaging
-
Gently remove the click reaction cocktail and wash the cells three times with pre-warmed live-cell imaging medium.
-
Add fresh live-cell imaging medium to the cells.
-
Image the cells using a fluorescence microscope equipped with appropriate filters for this compound (Excitation: ~660 nm, Emission: ~720 nm). Use the lowest possible laser power and exposure time to minimize phototoxicity.
Signaling Pathway Visualization
The following diagram illustrates the general principle of labeling a target protein within a simplified signaling pathway. In this example, an azide-modified amino acid is incorporated into a newly synthesized receptor tyrosine kinase (RTK).
Caption: Labeling a newly synthesized receptor in a signaling pathway.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Cell Death/Toxicity | Copper concentration is too high. Insufficient copper ligand. Prolonged incubation in click reaction cocktail. | Decrease the concentration of CuSO₄. Ensure a ligand-to-copper ratio of at least 5:1. Reduce the incubation time for the click reaction. Perform a cell viability assay to optimize conditions. |
| Low or No Signal | Inefficient metabolic labeling. Inefficient click reaction. Incorrect imaging settings. | Increase the concentration or incubation time of the azide-modified analog. Ensure the sodium ascorbate solution is fresh. Optimize the concentrations of the click reaction components. Verify the filter sets on the microscope are appropriate for the dye's excitation and emission spectra. |
| High Background | Incomplete removal of unreacted dye. Non-specific binding of the dye. | Increase the number and duration of the washing steps after the click reaction. Decrease the concentration of the this compound. Include a serum-free wash step. |
Conclusion
This compound is a valuable tool for live-cell imaging, particularly for visualizing biomolecules through click chemistry. By carefully optimizing the metabolic labeling and click reaction conditions, researchers can achieve specific and sensitive detection of their target molecules with minimal perturbation to the living system. The near-infrared properties of this dye make it particularly suitable for experiments where reducing autofluorescence is critical.
References
Application Notes and Protocols for Alkyne Cyanine Dye 718 in Fixed Cell Staining
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for using Alkyne Cyanine (B1664457) Dye 718 for the fluorescent labeling of azide-modified biomolecules in fixed cells via a copper-catalyzed alkyne-azide cycloaddition (CuAAC), commonly known as "click chemistry." This near-infrared dye is a valuable tool for visualizing a variety of cellular components and processes.
Introduction to Alkyne Cyanine Dye 718
This compound is a fluorescent probe containing a terminal alkyne group, enabling its covalent attachment to azide-modified molecules through a highly specific and efficient click reaction. With an excitation maximum at approximately 664 nm and an emission maximum around 718 nm, this dye is well-suited for near-infrared imaging, which offers advantages such as reduced autofluorescence from cellular components and deeper tissue penetration.
This dye is particularly useful for labeling and visualizing biomolecules that have been metabolically, enzymatically, or chemically tagged with an azide (B81097) group. A primary application is the imaging of glycans, which can be metabolically labeled with azide-containing sugars.[1]
Key Dye Characteristics
| Property | Value | Reference |
| Excitation Maximum (in Ethanol) | ~664 nm | Sigma-Aldrich |
| Emission Maximum (in Ethanol) | ~718 nm | Sigma-Aldrich |
| Reactive Group | Terminal Alkyne | Sigma-Aldrich |
| Reaction | Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) | Sigma-Aldrich |
| Solubility | Water, Ethanol, DMF, DMSO | Sigma-Aldrich |
Experimental Workflow
The overall workflow for fixed cell staining using this compound involves several key stages, from cell preparation and metabolic labeling (if applicable) to the final imaging step.
References
Application Note: Antibody Conjugation with Alkyne-Functionalized Near-Infrared Cyanine Dye for Immunofluorescence
For Researchers, Scientists, and Drug Development Professionals
Introduction
Immunofluorescence (IF) is a powerful technique for visualizing specific proteins and other antigens within cells and tissues.[1] This method relies on the use of antibodies conjugated to fluorescent dyes. The choice of fluorophore is critical, and near-infrared (NIR) dyes offer significant advantages, including deeper tissue penetration and higher signal-to-noise ratios due to reduced autofluorescence in biological samples.[2][3][4] This application note provides a detailed protocol for the conjugation of an antibody with an alkyne-functionalized cyanine (B1664457) dye, exemplified by a dye with spectral properties similar to Alkyne Cyanine Dye 718 (Excitation/Emission: ~664/718 nm), using copper-free click chemistry, and its subsequent application in immunofluorescence staining.
Click chemistry, particularly the strain-promoted alkyne-azide cycloaddition (SPAAC), offers a highly efficient and bioorthogonal method for labeling antibodies.[5][6][] This approach involves the reaction of a strained alkyne, such as dibenzocyclooctyne (DBCO), with an azide (B81097) to form a stable triazole linkage.[][8] This method is advantageous as it does not require cytotoxic copper catalysts and can be performed under mild, physiological conditions, thus preserving the antibody's integrity and binding affinity.[5][6][]
Principle of the Method
The overall workflow involves two main stages:
-
Antibody Modification and Conjugation: The antibody is first modified to introduce an azide group. Subsequently, the azide-modified antibody is conjugated to an alkyne-functionalized near-infrared cyanine dye (e.g., a DBCO-functionalized dye) via a copper-free click reaction.
-
Immunofluorescence Staining: The resulting antibody-dye conjugate is then used to specifically label the target antigen in fixed and permeabilized cells, followed by visualization using fluorescence microscopy.
Materials and Reagents
A comprehensive list of materials and reagents required for both the antibody conjugation and immunofluorescence protocols is provided below.
| Category | Reagent/Material |
| Antibody & Dye | Primary antibody of interest (highly purified, >95%)[9][10] |
| DBCO-functionalized near-infrared cyanine dye | |
| Azide modification reagent (e.g., NHS-Azide) | |
| Buffers & Solvents | Phosphate-Buffered Saline (PBS), pH 7.4 |
| Staining Buffer (PBS with 2% FCS and 0.1% sodium azide)[11][12] | |
| Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[8] | |
| Quenching solution (e.g., Tris buffer)[8] | |
| Cell Culture & IF | Cells expressing the target antigen |
| Cell culture medium and supplements | |
| Poly-L-lysine or polyethylineimine coated coverslips | |
| Paraformaldehyde (PFA) for cell fixation | |
| Triton X-100 or other permeabilization agent | |
| Blocking solution (e.g., PBS with 1% BSA or 5% normal serum) | |
| Nuclear counterstain (e.g., DAPI or Hoechst stain) | |
| Antifade mounting medium | |
| Equipment | Fluorescence microscope with appropriate filter sets for NIR dyes |
| Centrifuge | |
| Spectrophotometer or NanoDrop for concentration measurements | |
| Gel filtration columns (e.g., Sephadex G-25) for purification[13] | |
| Humidified chamber |
Experimental Protocols
Part 1: Antibody Conjugation via Copper-Free Click Chemistry
This protocol describes the modification of an antibody with azide groups and its subsequent conjugation to a DBCO-functionalized cyanine dye.
1.1. Antibody Preparation and Azide Modification:
-
Buffer Exchange: Ensure the antibody is in an amine-free buffer (e.g., PBS). Common antibody storage buffers containing Tris or glycine (B1666218) will interfere with NHS-ester reactions and must be removed.[9] Use a spin desalting column or dialysis to exchange the buffer to PBS at a concentration of 1-5 mg/mL.
-
Azide Modification:
-
Prepare a fresh stock solution of NHS-Azide in anhydrous DMSO or DMF.
-
Add a 10-20 fold molar excess of NHS-Azide to the antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Purification of Azide-Modified Antibody: Remove excess, unreacted NHS-Azide using a spin desalting column, eluting the antibody into PBS.
1.2. Conjugation of Azide-Modified Antibody with DBCO-Dye:
-
Dye Preparation: Prepare a stock solution of the DBCO-functionalized near-infrared cyanine dye in anhydrous DMSO.
-
Conjugation Reaction:
-
Purification of the Antibody-Dye Conjugate:
-
Remove unreacted dye by passing the reaction mixture through a gel filtration column (e.g., Sephadex G-25).[13]
-
Collect the fractions containing the fluorescently labeled antibody. The conjugate will be in the first colored fractions to elute.
-
1.3. Characterization of the Antibody-Dye Conjugate:
-
Concentration and Degree of Labeling (DOL):
-
Measure the absorbance of the conjugate at 280 nm (for the antibody) and the absorbance maximum of the dye (e.g., ~664 nm).
-
Calculate the antibody concentration and the dye concentration using the Beer-Lambert law. The DOL is the molar ratio of the dye to the antibody. An optimal DOL is typically between 2 and 5.
-
Part 2: Immunofluorescence Staining Protocol
This protocol outlines the use of the directly conjugated antibody for staining cells.
2.1. Cell Preparation:
-
Cell Seeding: Seed cells onto sterile coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency.
-
Fixation:
-
Aspirate the culture medium and gently wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular antigens):
-
If the target antigen is intracellular, permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
2.2. Immunostaining:
-
Blocking:
-
Incubate the cells with a blocking solution (e.g., 1% BSA in PBS) for 30-60 minutes at room temperature in a humidified chamber to reduce non-specific binding.
-
-
Primary Antibody Incubation:
-
Dilute the antibody-dye conjugate to the predetermined optimal concentration in the blocking solution.
-
Incubate the cells with the diluted conjugate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light.
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
-
Nuclear Counterstaining (Optional):
-
Incubate the cells with a nuclear counterstain like DAPI or Hoechst (e.g., 1 µg/mL in PBS) for 1-5 minutes.
-
Rinse briefly with PBS.
-
-
Mounting:
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
Seal the edges of the coverslip with nail polish and allow it to dry.
-
2.3. Imaging:
-
Visualize the stained cells using a fluorescence or confocal microscope equipped with appropriate laser lines and emission filters for the near-infrared dye and the nuclear counterstain.
-
Acquire images and perform any necessary image analysis.
Data Presentation
Table 1: Quantitative Parameters for Antibody Conjugation
| Parameter | Typical Range | Method of Determination |
| Antibody Purity | >95% | SDS-PAGE, Size Exclusion Chromatography |
| Molar Excess of NHS-Azide | 10-20 fold | - |
| Molar Excess of DBCO-Dye | 2-4 fold | - |
| Degree of Labeling (DOL) | 2-5 | UV-Vis Spectrophotometry |
| Conjugate Recovery | >80% | UV-Vis Spectrophotometry |
Table 2: Troubleshooting Immunofluorescence Staining
| Issue | Possible Cause | Recommended Solution |
| No Signal or Weak Signal | Insufficient antibody concentration | Optimize antibody dilution |
| Inactive antibody-dye conjugate | Verify conjugate activity with a positive control | |
| Antigen degradation | Use fresh samples and appropriate fixation | |
| High Background | Incomplete blocking | Increase blocking time or try a different blocking agent |
| Non-specific antibody binding | Titrate antibody concentration; include an isotype control | |
| Insufficient washing | Increase the number and duration of wash steps | |
| Photobleaching | Excessive exposure to excitation light | Minimize light exposure; use an antifade mounting medium |
Visualizations
Caption: Workflow for antibody conjugation using copper-free click chemistry.
Caption: Step-by-step immunofluorescence staining protocol.
Conclusion
The use of alkyne-functionalized near-infrared cyanine dyes in conjunction with copper-free click chemistry provides a robust and efficient method for labeling antibodies for immunofluorescence applications. This approach minimizes potential damage to the antibody, preserving its binding capabilities, while the near-infrared properties of the dye allow for high-quality imaging with reduced background interference. The detailed protocols and troubleshooting guides provided in this application note serve as a comprehensive resource for researchers aiming to implement this powerful technique in their studies.
References
- 1. usbio.net [usbio.net]
- 2. Item - High-Performance Near-Infrared Fluorescent Secondary Antibodies for Immunoï¬uorescence - University of Notre Dame - Figshare [curate.nd.edu]
- 3. Frontiers | Near-Infrared-II Cyanine/Polymethine Dyes, Current State and Perspective [frontiersin.org]
- 4. NIR-Emitting Cyanine and Cyanine-Like Fluorophores: Synthesis, Optical Properties, and Biomedical Uses [journals.ekb.eg]
- 5. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition [jove.com]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 10. Antibody Conjugation Troubleshooting [bio-techne.com]
- 11. ohsu.edu [ohsu.edu]
- 12. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 13. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
Alkyne Cyanine Dye 718: Application Notes and Protocols for Super-Resolution Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Alkyne Cyanine (B1664457) Dye 718 (ACD718) in super-resolution microscopy applications. ACD718 is a near-infrared (NIR) emitting fluorophore functionalized with an alkyne group, enabling its covalent attachment to azide-modified biomolecules via copper-catalyzed or strain-promoted click chemistry.[1][2] Its photophysical properties make it a promising candidate for various super-resolution imaging techniques, particularly those relying on the stochastic switching of single molecules, such as Stochastic Optical Reconstruction Microscopy (STORM).
Introduction to Alkyne Cyanine Dye 718
This compound is a member of the cyanine dye family, which is widely used in biological imaging due to their high molar extinction coefficients, good quantum yields, and tunable spectral properties. The key feature of ACD718 for advanced imaging applications is the terminal alkyne group, which allows for highly specific and bioorthogonal ligation to molecules of interest that have been metabolically, enzymatically, or chemically tagged with an azide (B81097).[1] This specificity is crucial for high-resolution imaging, as it minimizes background signal from non-specific dye binding.
The dye's emission in the near-infrared spectrum is advantageous for cellular imaging as it reduces autofluorescence from cellular components, leading to an improved signal-to-noise ratio. Furthermore, cyanine dyes are known to exhibit photoswitching behavior, a prerequisite for localization-based super-resolution techniques like STORM.[3]
Photophysical and Chemical Properties
A clear understanding of the quantitative properties of ACD718 is essential for designing and executing successful super-resolution experiments. The key parameters are summarized in the table below.
| Property | Value | Reference |
| Excitation Maximum (λex) | 664 nm (in ethanol) | [1] |
| Emission Maximum (λem) | 718 nm (in ethanol) | [1] |
| Molar Absorbance | 100,000 M⁻¹cm⁻¹ | [1] |
| Stokes Shift | 54 nm | [1] |
| Molecular Formula | C₄₀H₄₉N₃O₆S₂ | [2] |
| Molecular Weight | 731.96 g/mol | [2] |
| Reactive Group | Terminal Alkyne | [1] |
| Solubility | Water, Ethanol, DMF, DMSO | [1] |
| Net Charge | Zero | [1] |
Principle of Application in Super-Resolution Microscopy
ACD718 is particularly well-suited for (d)STORM (direct STORM), a super-resolution technique that relies on the stochastic activation and subsequent photobleaching of individual fluorophores to reconstruct a high-resolution image. The general workflow for using ACD718 in dSTORM is depicted in the diagram below.
The process begins with the introduction of an azide group into the biological system of interest. This can be achieved through various methods, such as metabolic labeling with azide-modified sugars, amino acids, or nucleosides. Subsequently, the alkyne group on ACD718 reacts with the azide group via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC), resulting in a stable, covalent bond. Once labeled, the sample is placed in a specialized imaging buffer containing a reducing agent, which facilitates the photoswitching of the cyanine dye. During imaging, a low-power activation laser (e.g., 405 nm) is used to sparsely and stochastically switch individual ACD718 molecules to a fluorescent "on" state. A high-power imaging laser (e.g., 647 nm) then excites these few "on" molecules, which fluoresce until they are photobleached or switch back to a dark "off" state. The positions of these individual emitters are recorded with high precision. By repeating this process over thousands of frames, a super-resolved image is reconstructed from the accumulated localizations.
Experimental Protocols
The following protocols provide a general guideline for using ACD718 in super-resolution microscopy. Optimization will be required for specific cell types, targets, and imaging systems.
Protocol for Copper-Catalyzed Click Chemistry (CuAAC) Labeling of Fixed Cells
This protocol is suitable for labeling intracellular targets in fixed cells.
Materials:
-
Azide-modified cells grown on coverslips
-
This compound (ACD718)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Click reaction buffer: PBS (pH 7.4)
-
Click catalyst solution:
-
Component A: 10 mM Copper(II) sulfate (B86663) (CuSO₄) in water
-
Component B: 50 mM Sodium ascorbate (B8700270) in water (prepare fresh)
-
-
Washing buffer: PBS with 0.05% Tween-20
-
Mounting medium for super-resolution (e.g., with an oxygen scavenging system)
Procedure:
-
Cell Fixation:
-
Fix azide-modified cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells in blocking buffer for 30 minutes at room temperature to reduce non-specific binding.
-
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use. For a 1 mL reaction volume:
-
Start with 980 µL of PBS.
-
Add 1 µL of a 1 mM stock solution of ACD718 in DMSO (final concentration 1 µM).
-
Add 10 µL of Component A (final concentration 100 µM CuSO₄).
-
Add 10 µL of Component B (final concentration 500 µM sodium ascorbate). Mix gently.
-
-
Remove the blocking buffer from the cells and add the click reaction cocktail.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Remove the click reaction cocktail and wash the cells three times with the washing buffer for 5 minutes each.
-
Perform a final wash with PBS.
-
-
Mounting:
-
Mount the coverslip on a microscope slide using a super-resolution imaging buffer or mounting medium. Seal the coverslip with nail polish to prevent drying and buffer evaporation.
-
Protocol for dSTORM Imaging
This protocol provides general parameters for dSTORM imaging of ACD718-labeled samples.
Materials:
-
ACD718-labeled sample on a coverslip
-
dSTORM imaging buffer: A common formulation is an oxygen-scavenging system in a buffered solution. For example:
-
10% (w/v) glucose in PBS (pH 7.4)
-
1% (v/v) β-mercaptoethanol (BME)
-
Glucose oxidase (e.g., 0.5 mg/mL)
-
Catalase (e.g., 40 µg/mL)
-
Note: The exact composition of the imaging buffer can significantly impact dye blinking and should be optimized.
-
Procedure:
-
Microscope Setup:
-
Use a microscope equipped for single-molecule localization microscopy, typically with a high numerical aperture objective (e.g., 1.4 NA or higher) and an EMCCD or sCMOS camera.
-
Ensure the system has lasers for both excitation of ACD718 (e.g., 640-660 nm) and for photo-activation (e.g., 405 nm).
-
-
Sample Mounting:
-
Mount the sample and add the freshly prepared dSTORM imaging buffer.
-
-
Image Acquisition:
-
Locate the region of interest using low-power excitation.
-
Increase the power of the 647 nm laser to drive most of the ACD718 molecules into a dark state.
-
Begin image acquisition (typically 10,000 to 50,000 frames at a high frame rate, e.g., 50-100 Hz).
-
Simultaneously, apply a low-power 405 nm laser to slowly and stochastically activate a sparse subset of ACD718 molecules in each frame.
-
Adjust the 405 nm laser power to maintain a low density of single-molecule events per frame, avoiding spatial overlap.
-
-
Data Analysis:
-
Process the acquired image stack with a suitable single-molecule localization software (e.g., ThunderSTORM, rapidSTORM, or commercial software).
-
The software will identify and fit the point spread function (PSF) of each single-molecule event to determine its precise coordinates.
-
Reconstruct the final super-resolution image from the table of localizations.
-
Considerations for Live-Cell Imaging
While the primary protocols provided are for fixed cells, ACD718 can potentially be used for live-cell super-resolution imaging.[4][5] However, this presents additional challenges:
-
Toxicity of Copper: The copper catalyst used in CuAAC is toxic to cells. For live-cell applications, strain-promoted azide-alkyne cycloaddition (SPAAC) using a cyclooctyne-modified dye is recommended. While this document focuses on the alkyne variant of Cyanine 718, cyclooctyne (B158145) derivatives may be available.
-
Imaging Buffer: The reducing agents in typical dSTORM buffers are often toxic to live cells. Buffer compositions need to be carefully optimized for cell viability.
-
Dynamics of the Target: Super-resolution imaging of live cells is challenging due to the movement of cellular structures during the long acquisition times required for image reconstruction.
For live-cell applications, techniques like LIVE-PAINT, which utilize transient binding of a fluorescent probe, may be a more suitable approach.[6][7]
Signaling Pathway and Workflow Visualization
The following diagram illustrates a potential application of ACD718 in visualizing protein glycosylation, a key post-translational modification involved in numerous signaling pathways.
This workflow enables the visualization of the spatial distribution of specific glycoproteins at the nanoscale, providing insights into their role in cell signaling, cell-cell adhesion, and other biological processes.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| High Background Signal | - Incomplete washing after click reaction- Non-specific binding of the dye | - Increase the number and duration of wash steps.- Increase the concentration of BSA in the blocking buffer.- Filter the dye stock solution before use. |
| No or Weak Signal | - Inefficient click reaction- Low labeling density of the target | - Use freshly prepared sodium ascorbate for CuAAC.- Optimize the concentration of ACD718 and the reaction time.- Ensure efficient incorporation of the azide tag. |
| Poor Blinking Performance | - Suboptimal imaging buffer- Incorrect laser powers | - Optimize the concentration of the reducing agent (e.g., BME) in the STORM buffer.- Adjust the 405 nm laser power to achieve sparse single-molecule events. |
| Rapid Photobleaching | - High laser power- Ineffective oxygen scavenging system | - Reduce the power of the 647 nm laser.- Ensure the imaging buffer is freshly prepared and the oxygen scavenging system is active. |
Conclusion
This compound is a versatile tool for super-resolution microscopy, offering the advantages of near-infrared emission and bioorthogonal labeling through click chemistry. While specific performance data in super-resolution modalities is still emerging, its properties as a cyanine dye make it a strong candidate for dSTORM. The protocols and guidelines presented here provide a solid foundation for researchers to begin exploring the potential of ACD718 in visualizing cellular structures and molecular interactions at the nanoscale. As with any super-resolution technique, careful optimization of labeling, imaging, and data analysis is crucial for achieving high-quality results.
References
- 1. researchgate.net [researchgate.net]
- 2. precisepeg.com [precisepeg.com]
- 3. Single-Molecule Super-Resolution Imaging | Nikon’s MicroscopyU [microscopyu.com]
- 4. Live-cell super-resolution imaging with synthetic fluorophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyanine dye conjugates as probes for live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Super-resolution imaging of proteins inside live mammalian cells with mLIVE-PAINT - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging with Alkyne Cyanine Dye 718 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alkyne Cyanine Dye 718 is a near-infrared (NIR) fluorescent dye featuring a terminal alkyne group. This functional group allows for its use in bioorthogonal "click chemistry" reactions, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions enable the covalent attachment of the dye to molecules bearing an azide (B81097) group in a highly specific and efficient manner, even within complex biological systems. This property makes this compound an invaluable tool for in vivo imaging in animal models, particularly for pretargeted imaging strategies that aim to enhance signal-to-background ratios and reduce off-target effects.
This document provides detailed application notes and protocols for the use of this compound in pretargeted in vivo fluorescence imaging of tumors in mouse models.
Principle of Pretargeted In Vivo Imaging
Pretargeted imaging is a two-step approach designed to improve the specificity and sensitivity of molecular imaging.[1]
-
Pretargeting Step: A targeting molecule (e.g., an antibody) conjugated with a bioorthogonal handle (in this case, an azide group) is administered to the animal. This conjugate is allowed to circulate and accumulate at the target site (e.g., a tumor) while the unbound conjugate clears from the bloodstream and non-target tissues.[2]
-
Imaging Step: After a sufficient clearing period, the this compound is administered. The alkyne group on the dye rapidly and specifically reacts with the azide group on the accumulated targeting molecule at the target site via a click reaction.[3] This leads to a high concentration of the fluorescent dye at the target, resulting in a strong and specific signal for imaging.
This method decouples the slow pharmacokinetics of the targeting molecule from the rapid clearance of the small, fluorescent dye, leading to improved image contrast.[1]
Physicochemical and Spectroscopic Properties
A summary of the key properties of this compound is presented in the table below.
| Property | Value |
| Excitation Wavelength (λex) | ~664 nm |
| Emission Wavelength (λem) | ~718 nm |
| Molecular Weight | 731.96 g/mol |
| Formula | C₄₀H₄₉N₃O₆S₂ |
| Solubility | Water, Ethanol, DMF, DMSO |
Experimental Protocols
Protocol 1: Preparation of Azide-Modified Targeting Antibody
This protocol describes the conjugation of an azide group to a targeting antibody using a commercially available NHS-azide linker.
Materials:
-
Targeting antibody (e.g., anti-HER2 for HER2-positive tumors)
-
NHS-PEGn-Azide linker
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 8.5
-
Size-exclusion chromatography columns (e.g., PD-10)
Procedure:
-
Dissolve the NHS-PEGn-Azide linker in DMSO to a stock concentration of 10 mM.
-
Prepare the antibody in PBS at a concentration of 1-5 mg/mL.
-
Add a 10 to 20-fold molar excess of the NHS-PEGn-Azide linker solution to the antibody solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.
-
Purify the azide-modified antibody from the excess unconjugated linker using a size-exclusion chromatography column equilibrated with PBS.
-
Determine the final concentration of the purified antibody-azide conjugate and the degree of labeling using UV-Vis spectrophotometry.
-
Store the antibody-azide conjugate at 4°C or -20°C for long-term storage.
Protocol 2: In Vivo Pretargeted Imaging in a Tumor-Bearing Mouse Model
This protocol outlines the two-step pretargeted imaging procedure in a xenograft mouse model.
Animal Model:
-
Female athymic nude mice (6-8 weeks old) bearing subcutaneous tumors (e.g., HER2-positive cell line for an anti-HER2 antibody).
Materials:
-
Azide-modified targeting antibody (from Protocol 1)
-
This compound
-
Sterile, pyrogen-free saline or PBS
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
In vivo imaging system equipped for NIR fluorescence imaging
Procedure:
Step 1: Administration of Azide-Modified Antibody (Pretargeting)
-
Administer the azide-modified antibody to the tumor-bearing mice via tail vein injection. A typical dose is 100-200 µg of antibody per mouse.
-
Allow the antibody to circulate and accumulate at the tumor site for 24 to 72 hours. This time frame allows for clearance of the unbound antibody from the bloodstream, which is crucial for achieving a high tumor-to-background ratio.[2]
Step 2: Administration of this compound and Imaging
-
After the predetermined antibody clearance time, prepare a solution of this compound in sterile saline or PBS. A typical dose is 0.5-2.0 mg/kg body weight.
-
Anesthetize the mice.
-
Acquire a baseline, pre-injection fluorescence image of each mouse.
-
Administer the this compound solution via tail vein injection.
-
Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, and 24 hours) to monitor the biodistribution of the dye and its accumulation at the tumor site.
-
After the final imaging session, euthanize the mice and excise the tumor and major organs for ex vivo imaging to confirm the in vivo findings and for quantitative analysis.
Quantitative Data Presentation
The following table provides representative biodistribution data from a pretargeted imaging study. The values are expressed as the percentage of injected dose per gram of tissue (%ID/g) and are based on similar pretargeted studies using radiolabeled probes, adapted for a fluorescence imaging context.[4]
| Organ | 4 hours post-injection (%ID/g) | 12 hours post-injection (%ID/g) | 24 hours post-injection (%ID/g) |
| Tumor | 3.5 ± 0.8 | 4.1 ± 0.3 | 3.8 ± 0.5 |
| Blood | 2.1 ± 0.5 | 0.8 ± 0.2 | 0.3 ± 0.1 |
| Liver | 1.5 ± 0.4 | 1.2 ± 0.3 | 0.9 ± 0.2 |
| Kidneys | 0.8 ± 0.2 | 0.5 ± 0.1 | 0.3 ± 0.1 |
| Spleen | 0.7 ± 0.2 | 0.6 ± 0.1 | 0.5 ± 0.1 |
| Lungs | 1.0 ± 0.3 | 0.7 ± 0.2 | 0.4 ± 0.1 |
| Muscle | 0.4 ± 0.1 | 0.3 ± 0.1 | 0.2 ± 0.1 |
Tumor-to-Background Ratios:
| Time Point | Tumor-to-Blood Ratio | Tumor-to-Muscle Ratio |
| 4 hours | 1.7 | 8.8 |
| 12 hours | 5.1 | 13.7 |
| 24 hours | 12.7 | 19.0 |
Visualizations
Experimental Workflow
Caption: Pretargeted in vivo imaging workflow.
Logical Relationship of Pretargeting
References
- 1. Frontiers | Pretargeted Imaging and Radioimmunotherapy of Cancer Using Antibodies and Bioorthogonal Chemistry [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A Pretargeted PET Imaging Strategy Based on Bioorthogonal Diels–Alder Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Alkyne Cyanine Dye 718: Application Notes and Protocols for Dual-Color Imaging with GFP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alkyne Cyanine (B1664457) Dye 718 is a near-infrared (NIR) fluorescent dye designed for robust and specific labeling of biomolecules through copper-catalyzed alkyne-azide cycloaddition (CuAAC), commonly known as "click chemistry." Its long excitation and emission wavelengths make it an ideal candidate for multicolor imaging in conjunction with green fluorescent protein (GFP), minimizing spectral overlap and allowing for clear differentiation of labeled molecules. This document provides detailed application notes and protocols for utilizing Alkyne Cyanine Dye 718 in dual-color imaging experiments with GFP-expressing cells, catering to the needs of researchers in cell biology, pharmacology, and drug development.
Core Applications
-
Dual-Color Live Cell Imaging: Visualize the localization and dynamics of a target molecule labeled with this compound in cells concurrently expressing a GFP-tagged protein of interest.
-
Pulse-Chase Experiments: Track the temporal and spatial journey of a biomolecule by introducing an azide-modified precursor that can be "clicked" with this compound at specific time points.
-
High-Content Screening: The spectral separation between GFP and Cyanine 718 allows for reliable automated imaging and analysis in drug discovery and toxicology screens.
Quantitative Data
A summary of the key quantitative properties of this compound and a comparison with a typical Green Fluorescent Protein (GFP) are presented below. Data for this compound is supplemented with information from its close analog, Cy7 Alkyne, where specific data is not available.
| Property | This compound / Cy7 Alkyne | Green Fluorescent Protein (GFP) | Notes |
| Excitation Maximum (λex) | ~664 nm (in ethanol)[1] / ~750 nm[2] | ~488 nm | Minimal spectral overlap allows for independent excitation. |
| Emission Maximum (λem) | ~718 nm (in ethanol)[1] / ~775 nm[2] | ~509 nm | Excellent separation of emission signals for dual-channel detection. |
| Molar Extinction Coefficient (ε) | 100,000 M⁻¹cm⁻¹[1] | ~55,000 M⁻¹cm⁻¹ | High extinction coefficient indicates efficient light absorption. |
| Quantum Yield (Φ) | ~0.1 - 0.3 (estimated for Cy7)[2] | ~0.60 | Quantum yield for cyanine dyes can be environment-dependent. |
| Photostability | Moderate; can be enhanced with antioxidants.[3] | Moderate to high, depending on the variant. | NIR cyanine dyes are susceptible to photobleaching but strategies exist to mitigate this.[3] |
| Cytotoxicity (IC50) | Low micromolar range (estimated) | Generally low to negligible | Cytotoxicity of cyanine dyes is variable and should be determined empirically for each cell line and concentration. |
Experimental Protocols
Protocol 1: In Situ Labeling of Azide-Modified Biomolecules in GFP-Expressing Cells via Copper-Catalyzed Click Chemistry
This protocol describes the labeling of a target biomolecule, metabolically tagged with an azide (B81097) group, using this compound in cells that are also expressing a GFP-fusion protein.
Materials:
-
GFP-expressing cells cultured on glass-bottom dishes or coverslips
-
Azide-modified metabolic precursor (e.g., azido (B1232118) sugars, amino acids, or nucleosides)
-
This compound
-
Copper (II) Sulfate (CuSO₄)
-
Copper ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS) - optional
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) - optional
-
Live-cell imaging medium (phenol red-free)
Procedure:
-
Metabolic Labeling:
-
Culture GFP-expressing cells to the desired confluency.
-
Incubate cells with the appropriate concentration of the azide-modified metabolic precursor in culture medium for a duration optimized for your specific biomolecule of interest (typically 1-24 hours).
-
-
Cell Preparation for Click Reaction:
-
Gently wash the cells twice with PBS to remove excess unincorporated azide precursor.
-
-
Click Reaction Cocktail Preparation (prepare fresh):
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 100 mM stock solution of Sodium Ascorbate (B8700270) in water.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of THPTA in water.
-
In a microcentrifuge tube, combine the following in order to prepare the click reaction cocktail (for 1 mL final volume):
-
895 µL PBS
-
5 µL of 10 mM this compound stock (final concentration: 50 µM)
-
50 µL of 20 mM CuSO₄ stock (final concentration: 1 mM)
-
50 µL of 100 mM THPTA stock (final concentration: 5 mM)
-
-
Vortex briefly to mix.
-
Immediately before adding to cells, add 50 µL of 100 mM Sodium Ascorbate stock (final concentration: 5 mM) and mix gently by inversion.
-
-
Click Reaction:
-
Aspirate the PBS from the cells and add the freshly prepared click reaction cocktail.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Aspirate the click reaction cocktail and wash the cells three times with PBS.
-
-
(Optional) Fixation and Permeabilization:
-
If endpoint imaging is desired, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
If intracellular targets were labeled and further staining is required, permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Imaging:
-
For live-cell imaging, replace the final PBS wash with pre-warmed, phenol (B47542) red-free imaging medium.
-
For fixed cells, mount the coverslip on a slide with an appropriate mounting medium.
-
Acquire images using a fluorescence microscope equipped with appropriate filter sets for GFP (e.g., Ex: 488 nm, Em: 500-550 nm) and Cyanine 718 (e.g., Ex: 640 nm, Em: 680-750 nm). Acquire the two channels sequentially to minimize bleed-through.
-
Protocol 2: Cytotoxicity Assay for this compound
This protocol provides a general method to determine the cytotoxic effect of the dye on a specific cell line using a standard MTT or similar viability assay.
Materials:
-
Cell line of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Dye Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A typical concentration range to test would be from 0.1 µM to 100 µM. Include a vehicle control (medium with the highest concentration of DMSO used).
-
Remove the medium from the wells and replace it with the medium containing the different concentrations of the dye.
-
Incubate for a period relevant to your imaging experiments (e.g., 24 or 48 hours).
-
-
MTT Assay:
-
Add MTT solution to each well (final concentration of ~0.5 mg/mL) and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the dye concentration and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Visualizations
Caption: Experimental workflow for dual-color imaging.
Caption: Principle of dual-color imaging.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence from Cyanine 718 | Incomplete removal of unreacted dye. | Increase the number and duration of wash steps after the click reaction. Include a mild detergent like Tween-20 in the wash buffer if compatible with your experiment. |
| Non-specific binding of the dye. | Decrease the concentration of the this compound in the click reaction cocktail. | |
| Weak or no Cyanine 718 signal | Inefficient metabolic labeling with the azide precursor. | Optimize the concentration and incubation time of the azide precursor. Ensure the precursor is not degraded. |
| Inefficient click reaction. | Prepare the click reaction cocktail fresh each time. Ensure the sodium ascorbate is fresh as it is prone to oxidation. Optimize the concentrations of copper and ligand. | |
| Phototoxicity or cell death | High concentration of the dye or click chemistry reagents. | Perform a cytotoxicity assay to determine the optimal, non-toxic concentration of the dye and reagents. |
| Excessive light exposure during imaging. | Minimize laser power and exposure times. Use a more sensitive detector if available. | |
| Bleed-through between GFP and Cyanine 718 channels | Suboptimal filter sets. | Use narrow band-pass emission filters. |
| Sequential acquisition not used. | Set up the microscope to acquire the GFP and Cyanine 718 channels sequentially rather than simultaneously. |
Concluding Remarks
This compound offers a powerful tool for researchers to perform sophisticated dual-color imaging experiments in conjunction with GFP. The protocols and data provided herein serve as a comprehensive guide to facilitate the successful application of this dye in a variety of research contexts, from fundamental cell biology to preclinical drug development. As with any fluorescent labeling technique, optimization of dye concentration, incubation times, and imaging parameters for your specific cell type and experimental setup is crucial for obtaining high-quality, reproducible data.
References
Application Note: Quantification of Alkyne Cyanine Dye 718 (AC718) Labeled Proteins and Peptides using Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the labeling of azide-modified proteins and peptides with Alkyne Cyanine Dye 718 (AC718) via copper-catalyzed azide-alkyne cycloaddition (CuAAC) and their subsequent quantification using mass spectrometry.
Introduction
The specific and efficient labeling of biomolecules is crucial for their detection and quantification in complex biological samples. "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly selective and bioorthogonal method for covalently attaching probes, such as fluorescent dyes, to proteins and peptides.[1][2][3][4] This approach involves the metabolic or enzymatic incorporation of an azide-bearing amino acid analog into a protein of interest, followed by the "click" reaction with an alkyne-functionalized reporter molecule.[5]
This compound (AC718) is a fluorescent dye containing a terminal alkyne group, making it an ideal reporter for CuAAC-mediated labeling. Its fluorescent properties allow for in-gel visualization, while its mass makes it detectable by mass spectrometry, enabling precise quantification of labeled biomolecules. This application note details the workflow for AC718 labeling and provides a protocol for the analysis of labeled peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Workflow Overview
The overall workflow for the quantification of AC718-labeled proteins involves several key steps, from sample preparation to data analysis.
Figure 1: General experimental workflow for AC718 labeling and quantification.
Detailed Experimental Protocols
Materials and Reagents
-
Azide-modified protein/peptide sample
-
This compound (AC718)
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Protein digestion enzyme (e.g., Trypsin, MS-grade)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Ammonium (B1175870) Bicarbonate
-
Acetonitrile (ACN), HPLC-grade
-
Formic Acid (FA), MS-grade
-
Water, HPLC-grade
-
Desalting columns
Protein Digestion (In-solution)
-
Resuspend Protein: Resuspend the protein sample in 50 mM ammonium bicarbonate buffer.
-
Reduction: Add DTT to a final concentration of 10 mM and incubate for 1 hour at 56°C to reduce disulfide bonds.
-
Alkylation: Cool the sample to room temperature. Add IAA to a final concentration of 20 mM and incubate for 45 minutes in the dark to alkylate cysteine residues.
-
Digestion: Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
Quench Digestion: Acidify the sample with formic acid to a final concentration of 0.1% to stop the tryptic digestion.
This compound Labeling (CuAAC)
This protocol is adapted for labeling peptides in solution.[6][7]
-
Prepare Reagent Stocks:
-
AC718: 10 mM in DMSO.
-
CuSO₄: 50 mM in water.
-
Sodium Ascorbate: 50 mM in water (prepare fresh).
-
THPTA: 100 mM in water.[7]
-
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
Azide-containing peptide digest (from step 3.2.5).
-
AC718 stock solution (final concentration of 20-50 µM, may require optimization).[7]
-
THPTA stock solution (final concentration of 1 mM).
-
CuSO₄ stock solution (final concentration of 1 mM).
-
Sodium Ascorbate stock solution (final concentration of 1 mM).
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Sample Cleanup: Desalt the labeled peptide mixture using a C18 desalting column to remove excess reagents and salts, which can interfere with mass spectrometry analysis.[8][9] Elute the labeled peptides in a solution suitable for LC-MS/MS (e.g., 50% ACN, 0.1% FA).
References
- 1. Modification of Protein Scaffolds via Copper-Catalyzed Azide-Alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 3. interchim.fr [interchim.fr]
- 4. Frontiers | Specific and quantitative labeling of biomolecules using click chemistry [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. lumiprobe.com [lumiprobe.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. massspec.unm.edu [massspec.unm.edu]
Application Notes and Protocols for Alkyne Cyanine Dye 718 Click Chemistry Reaction with Azide-Modified Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has emerged as an invaluable tool for the precise and efficient labeling of biomolecules.[1] This reaction facilitates the formation of a stable triazole linkage between an alkyne and an azide, offering high yields and specificity under mild, aqueous conditions.[2] These characteristics make it an ideal method for conjugating sensitive molecules like oligonucleotides with fluorescent reporters such as cyanine (B1664457) dyes.
This document provides detailed application notes and protocols for the click chemistry reaction between an alkyne-functionalized near-infrared cyanine dye, herein referred to as Alkyne Cyanine Dye 718, and azide-modified oligonucleotides. Cyanine dyes that emit in the near-infrared (NIR) spectrum are particularly advantageous for in vivo and deep-tissue imaging due to reduced autofluorescence and increased tissue penetration. The specific dye of interest, with an emission maximum around 718 nm, is analogous to commercially available dyes like BD Horizon™ Red 718.[3][4]
These protocols are designed to guide researchers, scientists, and drug development professionals in the successful synthesis, purification, and application of fluorescently labeled oligonucleotides for various research and diagnostic purposes, including fluorescence microscopy, flow cytometry, and in vivo imaging.[5]
Materials and Reagents
| Reagent | Supplier | Catalog No. (Example) |
| Azide-Modified Oligonucleotide | Custom Synthesis | N/A |
| This compound | Various | N/A |
| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | Sigma-Aldrich | C8027 |
| Sodium L-Ascorbate | Sigma-Aldrich | A4034 |
| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | Sigma-Aldrich | 762342 |
| Tris(benzyltriazolylmethyl)amine (TBTA) | Sigma-Aldrich | 678937 |
| N,N-Dimethylformamide (DMF) | Sigma-Aldrich | D4551 |
| Nuclease-Free Water | Thermo Fisher Scientific | AM9937 |
| 3K MWCO Amicon® Ultra Centrifugal Filters | MilliporeSigma | UFC5003 |
| Lithium Perchlorate (B79767) | Sigma-Aldrich | 431567 |
| Acetone | Sigma-Aldrich | 179124 |
Experimental Protocols
Protocol 1: Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) Reaction
This protocol details the standard procedure for labeling azide-modified oligonucleotides with this compound.
1. Preparation of Stock Solutions:
-
Azide-Modified Oligonucleotide: Dissolve the lyophilized azide-modified oligonucleotide in nuclease-free water to a final concentration of 1 mM.
-
This compound: Dissolve the alkyne-functionalized dye in anhydrous DMF or DMSO to a final concentration of 10 mM.
-
Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in nuclease-free water.
-
Sodium Ascorbate: Prepare a fresh 100 mM stock solution in nuclease-free water immediately before use. Ascorbic acid solutions are prone to oxidation.[6]
-
THPTA Ligand: Prepare a 50 mM stock solution in nuclease-free water.
2. Reaction Setup:
-
In a sterile, nuclease-free microcentrifuge tube, combine the following reagents in the order listed:
-
Nuclease-free water (to bring the final reaction volume to 100 µL)
-
Azide-Modified Oligonucleotide (10 nmol, 10 µL of 1 mM stock)
-
This compound (50 nmol, 5 µL of 10 mM stock - 5 equivalents)
-
-
Vortex the mixture gently.
-
In a separate tube, prepare the catalyst premix by combining:
-
2.5 µL of 20 mM CuSO₄
-
5.0 µL of 50 mM THPTA
-
-
Let the catalyst premix stand for 1-2 minutes at room temperature.
-
Add 7.5 µL of the catalyst premix to the oligonucleotide/dye mixture.
-
Initiate the reaction by adding 10 µL of freshly prepared 100 mM sodium ascorbate.
-
Vortex the reaction mixture gently.
3. Incubation:
-
Incubate the reaction at room temperature for 1-4 hours, protected from light. For potentially less reactive oligos or dyes, the reaction time can be extended to overnight.[6]
4. Purification of the Labeled Oligonucleotide:
-
Proceed to one of the purification protocols outlined below (Protocol 2, 3, or 4).
Protocol 2: Purification by Ethanol (B145695)/Acetone Precipitation
This method is suitable for removing the majority of unreacted dye and catalyst components.
-
To the 100 µL reaction mixture, add 10 µL of 3 M sodium acetate (B1210297).
-
Add 300 µL of ice-cold absolute ethanol or a 4-fold excess volume of 3% lithium perchlorate in acetone.[7]
-
Vortex thoroughly and incubate at -20°C for at least 1 hour.
-
Centrifuge at 14,000 x g for 30 minutes at 4°C.
-
Carefully decant the supernatant.
-
Wash the pellet with 500 µL of 70% ice-cold ethanol.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully decant the supernatant and air dry the pellet for 10-15 minutes to remove residual ethanol.
-
Resuspend the purified labeled oligonucleotide in a desired volume of nuclease-free water or buffer.
Protocol 3: Purification by Spin Column Filtration
This method utilizes molecular weight cut-off (MWCO) filters to separate the high molecular weight oligonucleotide from smaller molecules.
-
Add 400 µL of nuclease-free water or an appropriate binding buffer to the 100 µL reaction mixture.
-
Transfer the diluted sample to a 3K MWCO spin filter unit.
-
Centrifuge according to the manufacturer's instructions (e.g., 14,000 x g for 10-15 minutes).
-
Discard the flow-through.
-
Wash the retentate by adding 500 µL of nuclease-free water and centrifuging again. Repeat this wash step 2-3 times to ensure complete removal of unreacted components.
-
To recover the purified labeled oligonucleotide, invert the filter unit into a clean collection tube and centrifuge for 2 minutes at 1,000 x g.
Protocol 4: Purification by High-Performance Liquid Chromatography (HPLC)
For applications requiring highly pure labeled oligonucleotides, reverse-phase HPLC is recommended.
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0
-
Mobile Phase B: Acetonitrile
-
Column: A suitable C18 reverse-phase column.
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes.
-
Detection: Monitor the elution profile at 260 nm (for the oligonucleotide) and the absorbance maximum of the Cyanine 718 dye (approximately 695-700 nm).
-
Collect the fraction corresponding to the dual-absorbance peak of the labeled oligonucleotide.
-
Desalt the collected fraction using a suitable method (e.g., spin column or precipitation).
Data Presentation
The following tables summarize the expected quantitative data for the click chemistry reaction. Note that the data for this compound is extrapolated from reported yields for similar cyanine dyes (e.g., Cy3) and other fluorescent dyes used in CuAAC reactions with oligonucleotides.[8] Actual yields may vary depending on the specific oligonucleotide sequence, purity of reagents, and reaction conditions.
Table 1: Reaction Components and Conditions
| Parameter | Recommended Value | Range |
| Azide-Oligo Concentration | 100 µM | 50 - 200 µM |
| Alkyne-Dye:Oligo Ratio | 5 equivalents | 2 - 10 equivalents |
| CuSO₄ Concentration | 500 µM | 100 - 1000 µM |
| THPTA Concentration | 2.5 mM | 500 µM - 5 mM |
| Sodium Ascorbate Conc. | 10 mM | 5 - 20 mM |
| Reaction Temperature | Room Temperature (20-25°C) | 20 - 37°C |
| Reaction Time | 1 - 4 hours | 1 - 16 hours |
Table 2: Expected Reaction and Purification Yields
| Parameter | Expected Yield (%) | Method of Determination |
| Conjugation Efficiency | ||
| Crude Reaction Mixture | > 90% | HPLC, Gel Electrophoresis |
| Purification Yield | ||
| Ethanol/Acetone Precipitation | 70 - 90% | UV-Vis Spectroscopy |
| Spin Column Filtration | 85 - 95% | UV-Vis Spectroscopy |
| HPLC Purification | 50 - 70% | UV-Vis Spectroscopy |
| Overall Yield (after HPLC) | 45 - 65% | Calculated |
Visualizations
Click Chemistry Reaction Workflow
Caption: Workflow for labeling azide-oligos with alkyne-dye via CuAAC.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism
Caption: Mechanism of Cu(I)-catalyzed click reaction for oligo labeling.
References
- 1. idtdna.com [idtdna.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. bdbiosciences.com [bdbiosciences.com]
- 4. app.fluorofinder.com [app.fluorofinder.com]
- 5. stratech.co.uk [stratech.co.uk]
- 6. furthlab.xyz [furthlab.xyz]
- 7. What are the general procedures for click chemistry labeling of oligonucleotide and DNA? | AAT Bioquest [aatbio.com]
- 8. Effective, Rapid, and Small-Scale Bioconjugation and Purification of "Clicked" Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
Alkyne cyanine dye 718 applications in fluorescence resonance energy transfer (FRET)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alkyne Cyanine (B1664457) Dye 718 is a near-infrared (NIR) fluorescent dye that belongs to the cyanine family of fluorophores.[1][2] It is functionalized with an alkyne group, which allows it to be covalently attached to biomolecules containing an azide (B81097) group through a copper-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, a type of "click chemistry".[1][3][4] This method of bioorthogonal labeling is highly specific and efficient, making it a powerful tool for biological research.[1][3] The dye is characterized by its bright fluorescence and emission in the NIR spectrum, which helps to minimize background autofluorescence from biological samples.[1][5]
Fluorescence Resonance Energy Transfer (FRET) is a biophysical technique that describes the non-radiative transfer of energy from an excited molecular fluorophore (the donor) to another fluorophore (the acceptor) when they are in close proximity, typically within 1-10 nanometers.[5][6][7] The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor molecules, making FRET an extremely sensitive "spectroscopic ruler" for measuring molecular distances and interactions.[5][6]
Due to its spectral properties, Alkyne Cyanine Dye 718 is an excellent acceptor in FRET pairs, particularly with donor dyes that emit in the red to far-red region of the spectrum, such as Cyanine 5 (Cy5). Its application in FRET assays allows for the investigation of a wide range of biological processes, including protein-protein interactions, protein conformational changes, and nucleic acid analysis.[6]
Key Features and Advantages for FRET Applications
-
Near-Infrared Emission: With an emission maximum at 718 nm, the dye operates in a spectral region where cellular autofluorescence is minimal, leading to an improved signal-to-noise ratio.[1][5]
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Bioorthogonal Labeling: The alkyne handle enables highly specific and efficient covalent labeling of azide-modified biomolecules via click chemistry, ensuring precise positioning of the FRET acceptor.[1][3][4]
-
High Extinction Coefficient: A high molar absorbance contributes to the brightness of the dye, which is advantageous for detecting low-abundance targets.[1][5]
-
Good FRET Acceptor: Its absorption spectrum overlaps well with the emission spectra of common donor dyes like Cy5, a prerequisite for efficient energy transfer.[5][8]
Quantitative Data
The photophysical properties of this compound and its performance in a representative FRET pair are summarized below.
| Property | Value | Reference |
| This compound | ||
| Excitation Maximum (λex) | 664 nm (in Ethanol) | [1] |
| Emission Maximum (λem) | 718 nm (in Ethanol) | [1] |
| Molar Extinction Coefficient | 100,000 M⁻¹cm⁻¹ | [1] |
| Recommended FRET Partner (Donor) | Cyanine 5 (Cy5) | [8] |
| FRET Pair: Cy5 (Donor) / Cy7 (Acceptor) | ||
| Förster Distance (R₀)¹ | ~6.2 nm | [8] |
| Effective FRET Range | ~3 - 9 nm | [9] |
¹The Förster distance (R₀) is the distance at which FRET efficiency is 50%. This value is for the Cy5-Cy7 pair and serves as a close estimate for FRET pairs involving this compound as the acceptor with a Cy5 donor.[5][8]
Experimental Protocols
Protocol 1: Labeling of Azide-Modified Proteins with this compound
This protocol describes the general procedure for labeling a protein containing an azide group (e.g., introduced via unnatural amino acid incorporation) with this compound using a copper-catalyzed click reaction.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
This compound
-
Dimethylsulfoxide (DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄) solution (10 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (50 mM in water)
-
Sodium ascorbate (B8700270) solution (100 mM in water, freshly prepared)
-
Size-exclusion chromatography column (e.g., PD-10) for purification
Procedure:
-
Prepare Dye Stock: Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Prepare Reaction Mixture: In a microcentrifuge tube, combine the following in order:
-
Azide-modified protein (to a final concentration of 10-50 µM).
-
This compound (add a 5- to 10-fold molar excess over the protein).
-
CuSO₄ and THPTA premix (add CuSO₄ to THPTA solution at a 1:5 molar ratio, then add to the reaction to a final copper concentration of 1 mM).
-
-
Initiate Reaction: Add freshly prepared sodium ascorbate to the mixture to a final concentration of 5 mM to reduce Cu(II) to the catalytic Cu(I) state.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
-
Purification: Remove the unreacted dye and catalyst components by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer.
-
Confirmation: Confirm labeling and determine the degree of labeling using UV-Vis spectroscopy by measuring the absorbance of the protein (typically at 280 nm) and the dye (at ~664 nm).
Protocol 2: In Vitro FRET Assay for Protein-Protein Interaction
This protocol outlines a method to measure FRET between two interacting proteins, one labeled with a donor fluorophore (e.g., Cy5-alkyne) and the other with this compound (acceptor).
Materials:
-
Donor-labeled protein (Protein A-Cy5)
-
Acceptor-labeled protein (Protein B-Alkyne Cyanine Dye 718)
-
Interaction buffer (optimized for the specific protein interaction)
-
Fluorometer or plate reader with time-resolved capabilities
Procedure:
-
Prepare Samples:
-
Donor-only control: A solution containing only the donor-labeled protein (Protein A-Cy5).
-
Acceptor-only control: A solution containing only the acceptor-labeled protein (Protein B-Alkyne Cyanine Dye 718). This is to check for direct excitation of the acceptor at the donor excitation wavelength.
-
FRET sample: A solution containing both the donor- and acceptor-labeled proteins.
-
-
Incubate: Mix the donor and acceptor proteins in the interaction buffer and incubate for a sufficient time to allow for complex formation.
-
Fluorescence Measurement:
-
Set the excitation wavelength to the maximum for the donor (e.g., ~647 nm for Cy5).
-
Record the emission spectrum for all samples from ~660 nm to 800 nm.
-
-
Data Analysis:
-
Observe the emission spectrum of the donor-only sample. This will show a strong peak at the donor's emission maximum (e.g., ~670 nm for Cy5).
-
In the FRET sample, if an interaction occurs, you will observe two key changes:
-
A decrease in the donor's fluorescence intensity (donor quenching).
-
An increase in the acceptor's fluorescence intensity (sensitized emission) at ~718 nm.
-
-
Calculate the FRET efficiency (E) using the following formula based on donor quenching: E = 1 - (F_DA / F_D) Where F_DA is the fluorescence intensity of the donor in the presence of the acceptor, and F_D is the fluorescence intensity of the donor in the absence of the acceptor.
-
Visualizations
Caption: Principle of Fluorescence Resonance Energy Transfer (FRET).
Caption: Workflow for labeling biomolecules using Click Chemistry.
Caption: Experimental workflow for a typical FRET measurement.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. interchim.fr [interchim.fr]
- 4. Size-matched alkyne-conjugated cyanine fluorophores to identify differences in protein glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. Förster resonance energy transfer - Wikipedia [en.wikipedia.org]
- 7. Fluorescence Resonance Energy Transfer (FRET) Microscopy [evidentscientific.com]
- 8. Single-Molecule Three-Color FRET with Both Negligible Spectral Overlap and Long Observation Time - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of Förster resonance energy transfer by monitoring sensitized emission in living plant cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low fluorescence signal with Alkyne cyanine dye 718
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Alkyne Cyanine (B1664457) Dye 718. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the spectral properties of Alkyne Cyanine Dye 718?
This compound is a near-infrared (NIR) dye designed for copper-catalyzed click chemistry labeling.[1] Its key spectral properties are summarized in the table below.
| Property | Value | Source |
| Excitation Maximum (Ex) | 664 nm (in ethanol) | [1] |
| Emission Maximum (Em) | 718 nm (in ethanol) | [1] |
| Molar Absorbance | 100,000 M⁻¹cm⁻¹ | [1] |
| Solubility | Water, ethanol, DMF, DMSO | [1] |
Q2: How should I store and handle this compound?
Proper storage is crucial to maintain the dye's performance. It should be stored at –20°C, protected from light.[1] For regular use, it is advisable to prepare aliquots to minimize freeze-thaw cycles and light exposure to the main stock.
Q3: What is the mechanism of labeling with this compound?
This compound is designed for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms a stable triazole linkage between the alkyne group on the dye and an azide (B81097) group on your target molecule.[2][3]
Troubleshooting Low Fluorescence Signal
A low or absent fluorescence signal can arise from various factors throughout the experimental workflow. This guide provides a systematic approach to identifying and resolving the root cause of the issue.
Diagram: Troubleshooting Workflow for Low Fluorescence Signal
Caption: A stepwise guide to troubleshooting low fluorescence signals.
Dye Integrity and Handling
Q4: Could my this compound have degraded?
Yes, improper storage or handling can lead to dye degradation.
-
Storage: The dye should be stored at -20°C in the dark and desiccated. Avoid repeated freeze-thaw cycles.
-
Light Exposure: Cyanine dyes are susceptible to photobleaching. Prepare aliquots to minimize light exposure to the main stock.
Troubleshooting Steps:
-
Use a fresh, unopened vial of the dye if available.
-
To test the dye's fluorescence, prepare a dilute solution and measure its emission using a fluorometer.
Click Reaction Efficiency
The copper-catalyzed click reaction is a critical step for successful labeling. Inefficiency at this stage is a common cause of low signal.
Q5: What are the essential components for an efficient copper-catalyzed click reaction?
A typical reaction mixture includes:
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Your azide-modified target molecule.
-
This compound.
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A copper(I) source, often generated in situ from a copper(II) salt like copper(II) sulfate (B86663) (CuSO₄).
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A reducing agent, such as sodium ascorbate (B8700270), to convert Cu(II) to the active Cu(I) state.[4]
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A copper-chelating ligand (e.g., THPTA or BTTAA) to stabilize the Cu(I) catalyst and improve reaction efficiency.[5]
Q6: My click reaction seems to be inefficient. What could be wrong?
Several factors can inhibit the click reaction. Refer to the table below for common issues and solutions.
| Potential Issue | Recommended Action |
| Inactive Copper Catalyst | Prepare fresh sodium ascorbate solution for each experiment as it oxidizes in solution.[4] Degas solutions to remove oxygen, which can inactivate the Cu(I) catalyst. Ensure the correct ligand-to-copper ratio is used (a 5:1 ratio is often recommended).[4] |
| Inhibitors in Buffer | Avoid Tris-based buffers as the amine groups can chelate copper.[4] Use buffers like PBS or HEPES. Avoid buffers containing sodium azide, as it will compete with your target molecule.[6] |
| Presence of Reducing Agents | If your sample contains reducing agents like DTT or TCEP, they can interfere with the click reaction. Remove them via dialysis or buffer exchange before labeling.[4] |
| Incorrect Reagent Ratios | Optimize the concentrations of the dye, copper, ligand, and reducing agent. Ensure you are using a sufficient excess of the azide or alkyne, depending on which is your limiting reagent. |
| Poor Reagent Quality | Use high-quality, fresh reagents. Ensure your azide-modified molecule has not degraded. |
Diagram: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Caption: The key components and process of the CuAAC reaction.
Sample-Related Issues
Q7: How can I confirm that my target molecule is correctly modified with an azide?
The presence and accessibility of the azide group on your target molecule are essential.
-
Verification: If possible, use an independent method like mass spectrometry to confirm the successful incorporation of the azide group.
-
Accessibility: Steric hindrance can prevent the alkyne dye from accessing the azide group. Consider using a linker to increase the distance between the azide and the bulk of your molecule.
Q8: Could components of my sample be quenching the fluorescence?
Yes, certain substances can quench the fluorescence of cyanine dyes.
-
Reducing Agents: Tris(2-carboxyethyl)phosphine (TCEP) is a known quencher of cyanine dyes like Cy5, which is structurally related to Cyanine 718.[5] This quenching can sometimes be reversed with UV light.
-
High Dye Concentration: At high concentrations, dye molecules can aggregate, leading to self-quenching.[7] Ensure you are using an optimal dye concentration.
-
Environment: The fluorescence quantum yield of cyanine dyes can be sensitive to the local environment.[8][9] Factors like solvent viscosity and binding to macromolecules can influence the signal.
Imaging and Data Acquisition
Q9: Are my imaging settings appropriate for this compound?
Incorrect imaging settings are a frequent source of apparently low signal.
-
Filter Sets: Use appropriate filters for the dye's excitation and emission maxima (Ex: ~664 nm, Em: ~718 nm).
-
Exposure Time and Gain: Increase the exposure time and/or detector gain to enhance the signal. Be aware that this may also increase background noise.
-
Photobleaching: While near-IR dyes are generally more photostable than those in the visible spectrum, excessive exposure to excitation light will cause photobleaching.[10] Minimize light exposure and use an antifade mounting medium if possible.
-
Autofluorescence: Cellular and tissue autofluorescence is generally lower in the near-infrared spectrum, which is an advantage of using this compound.[8][11] However, if you suspect autofluorescence is contributing to high background, image an unstained control sample.
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Click Chemistry Labeling of Proteins in Solution
This protocol provides a starting point and may require optimization for your specific application.
-
Prepare Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in anhydrous DMSO.
-
Azide-modified Protein: Prepare your protein in a click-compatible buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.
-
Copper(II) Sulfate (CuSO₄): Prepare a 50 mM stock solution in deionized water.
-
Ligand (e.g., THPTA): Prepare a 50 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. Note: This solution should be made fresh for each experiment.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add your azide-modified protein.
-
Add the this compound stock solution to a final concentration of 100-200 µM.
-
Add the ligand solution to a final concentration of 2.5 mM.
-
Add the CuSO₄ solution to a final concentration of 0.5 mM.
-
Vortex briefly to mix.
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate solution to a final concentration of 5 mM to initiate the click reaction.
-
Vortex the reaction mixture.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-2 hours, protected from light. For some systems, incubation at 37°C may improve efficiency.
-
-
Purification:
-
Remove the unreacted dye and reaction components by methods such as dialysis, spin filtration, or gel filtration.
-
-
Analysis:
-
Confirm labeling and assess the signal using fluorescence imaging or a plate reader.
-
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. interchim.fr [interchim.fr]
- 4. benchchem.com [benchchem.com]
- 5. Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Optimization of Near-Infrared Fluorescence Voltage-Sensitive Dye Imaging for Neuronal Activity Monitoring in the Rodent Brain [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Experimental and Computational Investigation of Unsymmetrical Cyanine Dyes: Understanding Torsionally Responsive Fluorogenic Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Harnessing cyanine photooxidation: from slowing photobleaching to near-IR uncaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
How to reduce non-specific binding of Alkyne cyanine dye 718
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding of Alkyne Cyanine (B1664457) Dye 718 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Alkyne Cyanine Dye 718 and what are its properties?
This compound is a fluorescent dye designed for "click" chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1] It possesses a terminal alkyne group for covalent labeling of azide-modified biomolecules. Key properties are summarized in the table below.
| Property | Value |
| Excitation Maximum (Ex) | ~664 nm (in ethanol)[1] |
| Emission Maximum (Em) | ~718 nm (in ethanol)[1] |
| Molar Absorbance | 100,000 M⁻¹cm⁻¹[1] |
| Solubility | Water, ethanol, DMF, DMSO[1] |
| Net Charge | Zero[1] |
Q2: What are the primary causes of non-specific binding with this compound?
Non-specific binding of this compound can arise from several factors related to both the cyanine dye structure and the click chemistry reaction itself. These include:
-
Hydrophobic and Ionic Interactions: The dye molecule may interact non-specifically with various cellular components.
-
High Dye Concentration: Using an excessive concentration of the alkyne dye increases the likelihood of non-specific binding.
-
Insufficient Washing: Failure to adequately wash away unbound dye is a common cause of high background fluorescence.
-
Click Reaction Issues: The copper (I) catalyst used in the CuAAC reaction can mediate non-specific interactions between the alkyne dye and proteins that do not contain an azide (B81097) group.[5]
-
Autofluorescence: Endogenous fluorescence from the biological sample itself can contribute to the background signal.
Q3: How can I differentiate between non-specific binding of the dye and autofluorescence?
To determine the source of your background signal, it is crucial to include proper controls in your experiment. An essential control is an unstained sample that has undergone the entire experimental procedure, including fixation and permeabilization, but without the addition of the this compound. If you observe fluorescence in this control, it is likely due to autofluorescence.
Troubleshooting Guides
Below are troubleshooting guides for common issues encountered with this compound.
Issue 1: High, diffuse background fluorescence across the entire sample.
This is often due to unbound dye or widespread non-specific binding.
Caption: Troubleshooting workflow for high diffuse background.
-
Optimize Washing Steps:
-
Increase the number of washes (e.g., from 3 to 5).
-
Increase the duration of each wash (e.g., from 5 to 15 minutes).
-
Incorporate a low concentration of a mild detergent, such as 0.1% Tween-20 or Triton X-100, in your wash buffer (e.g., PBS).
-
-
Titrate this compound Concentration:
-
Perform a titration experiment to determine the lowest dye concentration that provides a strong specific signal with minimal background. Start with the recommended concentration and test 2-fold and 5-fold lower concentrations.
-
-
Implement or Optimize a Blocking Step:
-
Before adding the click reaction cocktail, incubate your sample with a blocking buffer. Common blocking agents include Bovine Serum Albumin (BSA) or normal serum from the species of the secondary antibody (if applicable).
-
-
Optimize Click Chemistry Reaction Components:
-
Reduce the concentration of the copper (I) catalyst.
-
Ensure a sufficient excess of the copper-chelating ligand (e.g., THPTA, BTTAA) to stabilize the catalyst and minimize off-target reactions. A 5 to 10-fold excess of ligand over copper sulfate (B86663) is recommended.[5]
-
Issue 2: Bright, fluorescent puncta or aggregates in the sample.
This often indicates precipitation of the this compound.
-
Filter the Dye Stock Solution: Before preparing your reaction cocktail, centrifuge the this compound stock solution at high speed (>10,000 x g) for 5-10 minutes to pellet any aggregates. Carefully use the supernatant for your experiment.
-
Ensure Complete Solubilization: When preparing the working solution of the dye, ensure it is fully dissolved before adding it to your sample.
Issue 3: High background in negative controls (no azide label).
This suggests that the background is due to non-specific binding of the alkyne dye or issues with the click reaction components, rather than a reaction with an azide.
Caption: Sources of non-specific binding of this compound.
-
Implement a Robust Blocking Strategy: Use a protein-based blocker like BSA or a specialized cyanine dye blocking buffer.
-
Optimize Click Reaction Conditions:
-
Minimize the concentration of the copper catalyst.
-
Use a copper-chelating ligand in sufficient excess.
-
Ensure all click chemistry reagents are fresh and of high purity. Prepare the sodium ascorbate (B8700270) solution fresh for each experiment.[5]
-
-
Thorough Washing: Employ a stringent washing protocol after the click reaction to remove any non-covalently bound dye.
Experimental Protocols
Protocol 1: General Staining Protocol with Optimized Washing and Blocking
-
Sample Preparation: Prepare your cells or tissue sample as required by your experimental design.
-
Fixation and Permeabilization:
-
Fix the sample (e.g., with 4% paraformaldehyde in PBS for 15 minutes at room temperature).
-
Wash three times with PBS for 5 minutes each.
-
Permeabilize if necessary (e.g., with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature).
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the sample in a blocking buffer (e.g., 1-3% BSA in PBS with 0.1% Tween-20) for 1 hour at room temperature. For problematic cell types, use a specialized cyanine dye blocking buffer according to the manufacturer's instructions.
-
-
Click Chemistry Reaction:
-
Prepare the click reaction cocktail. A typical starting point is:
-
1-5 µM this compound
-
100 µM CuSO₄
-
500 µM THPTA (or other suitable ligand)
-
2 mM Sodium Ascorbate (freshly prepared)
-
-
Incubate the sample with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
-
Optimized Washing:
-
Remove the click reaction cocktail.
-
Wash the sample three to five times with PBS containing 0.1% Tween-20 for 10-15 minutes each, with gentle agitation and protected from light.
-
-
Counterstaining and Mounting (Optional):
-
If desired, counterstain with a nuclear stain (e.g., DAPI).
-
Mount the sample for imaging.
-
Protocol 2: Titration of this compound
-
Prepare a series of dilutions of the this compound in the click reaction cocktail. A good starting range would be 0.5 µM, 1 µM, 2.5 µM, 5 µM, and 10 µM.
-
Divide your sample into separate groups for each dye concentration.
-
Follow the general staining protocol (Protocol 1) for each concentration.
-
Image all samples using the same acquisition settings.
-
Compare the signal-to-noise ratio for each concentration to determine the optimal concentration that provides a bright specific signal with the lowest background.
Quantitative Data Summary
| Parameter | Recommended Starting Range | Notes |
| This compound Concentration | 1 - 5 µM | Titration is highly recommended. |
| CuSO₄ Concentration | 50 - 200 µM | Higher concentrations can increase background.[6] |
| Ligand (e.g., THPTA) Concentration | 250 - 1000 µM | Maintain a 5:1 to 10:1 ligand-to-copper ratio.[5][7] |
| Sodium Ascorbate Concentration | 1 - 5 mM | Always prepare fresh. |
| Blocking Agent (BSA) Concentration | 1 - 5% (w/v) | |
| Washing Steps | 3 - 5 washes | |
| Wash Duration | 10 - 15 minutes per wash | |
| Detergent in Wash Buffer (Tween-20) | 0.05 - 0.1% (v/v) |
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. bdbiosciences.com [bdbiosciences.com]
- 4. Dye-mediated Binding | McGovern Medical School [med.uth.edu]
- 5. benchchem.com [benchchem.com]
- 6. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jenabioscience.com [jenabioscience.com]
Technical Support Center: Optimizing Alkyne Cyanine Dye 718 Click Reactions
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for optimizing the copper concentration in Alkyne cyanine (B1664457) dye 718 click reactions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the Alkyne cyanine dye 718 click reaction?
The reaction is a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a type of "click chemistry." In this reaction, the terminal alkyne on the Cyanine 718 dye covalently links to an azide-modified molecule of interest in the presence of a Cu(I) catalyst. This forms a stable triazole linkage, effectively labeling your target molecule with the fluorescent dye.
Q2: Why is the copper concentration a critical parameter to optimize?
Copper concentration directly influences the reaction rate and efficiency. However, excessively high concentrations of the copper catalyst can lead to cytotoxicity in live-cell imaging and may also cause fluorescence quenching of the cyanine dye.[1][2] Conversely, insufficient copper will result in a slow or incomplete reaction, leading to low labeling efficiency. Therefore, finding the optimal copper concentration is a balance between maximizing reaction yield and minimizing adverse effects.
Q3: What is the active form of the copper catalyst, and how is it maintained?
The active catalyst for the click reaction is Copper(I) (Cu(I)).[3] However, Cu(I) is unstable and can be readily oxidized to the inactive Copper(II) (Cu(II)) state, especially in the presence of oxygen.[3] To counteract this, a reducing agent, most commonly sodium ascorbate (B8700270), is added to the reaction mixture to reduce Cu(II) to the active Cu(I) form and maintain its catalytic activity.[4][5]
Q4: What is the purpose of using a ligand in the click reaction?
Ligands, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine), play a crucial role in CuAAC reactions. They stabilize the active Cu(I) catalyst, preventing its oxidation and disproportionation.[6] This stabilization not only accelerates the reaction rate but also protects sensitive biomolecules from damage caused by reactive oxygen species that can be generated by the copper catalyst.[4][7] For reactions in aqueous buffers, water-soluble ligands like THPTA are recommended.
Troubleshooting Guide
Low or No Fluorescent Signal
| Potential Cause | Recommended Solution |
| Inactive Copper Catalyst | The Cu(I) catalyst is easily oxidized. Always use a freshly prepared solution of a reducing agent like sodium ascorbate. Ensure your solvents are degassed to minimize dissolved oxygen. |
| Insufficient Copper Concentration | The concentration of the copper catalyst may be too low for your specific substrates. Incrementally increase the final concentration of CuSO₄ (e.g., from 50 µM to 250 µM) to find the optimal level. |
| Incorrect Reagent Stoichiometry | While a 1:1 ratio of alkyne to azide (B81097) is the theoretical ideal, using a slight excess (1.1 to 2-fold) of the less critical or more accessible reagent can drive the reaction to completion. |
| Reagent Degradation | Ensure the this compound and your azide-modified molecule have been stored correctly, protected from light and moisture. Verify the integrity of your reagents. |
| Steric Hindrance | If the alkyne on the dye or the azide on your target molecule is sterically hindered, the reaction rate may be significantly reduced. Consider increasing the reaction time or temperature, or redesigning your azide-modified molecule if possible. |
High Background Fluorescence or Non-Specific Staining
| Potential Cause | Recommended Solution |
| Excess Dye Concentration | Using too much this compound can lead to non-specific binding and high background. Perform a titration to determine the lowest effective dye concentration. |
| Inadequate Washing | After the reaction, ensure thorough washing steps to remove any unbound dye. For fixed cells, including a mild detergent like Tween-20 in the wash buffers can be beneficial. |
| Copper-Induced Fluorescence | In some instances, copper ions can interact with cellular components and cause background fluorescence. Ensure thorough removal of the copper catalyst after the reaction by washing with a chelating agent like EDTA. |
Decreased Cell Viability (for live-cell imaging)
| Potential Cause | Recommended Solution |
| Copper Toxicity | High concentrations of free copper are toxic to cells.[8] Always use a copper-chelating ligand like THPTA to minimize cytotoxicity while maintaining catalytic activity. |
| Extended Incubation Time | Minimize the incubation time to the shortest duration necessary for sufficient labeling. Optimizing the copper and ligand concentrations can help to achieve faster reaction times. |
| Oxidative Stress | The CuAAC reaction can generate reactive oxygen species (ROS), which can damage cells.[9] The use of a protective ligand is crucial. Some protocols also suggest the addition of aminoguanidine (B1677879) to mitigate oxidative damage.[5][7] |
Experimental Protocols & Data
General Protocol for CuAAC Labeling with this compound
This protocol is a starting point and should be optimized for your specific application.
1. Preparation of Stock Solutions:
-
This compound: Prepare a 1-10 mM stock solution in anhydrous DMSO. Store at -20°C, protected from light.
-
Azide-Modified Molecule: Prepare a stock solution in a compatible solvent (e.g., water, buffer, or DMSO) at a concentration 10-100 times the final desired concentration.
-
Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.
-
Ligand (e.g., THPTA): Prepare a 50 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution must be prepared fresh for each experiment.
2. Reaction Setup: a. In a microcentrifuge tube, add your azide-modified molecule to the desired final concentration in a suitable reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4). b. In a separate tube, pre-mix the CuSO₄ and ligand solutions. For a desired final copper concentration, add the ligand to achieve a 5-fold molar excess. For example, for a 100 µM final copper concentration, the final ligand concentration should be 500 µM.[5] Let this mixture stand for a few minutes. c. Add the this compound to the reaction tube containing the azide. d. Add the pre-mixed copper/ligand solution to the reaction tube. e. To initiate the reaction, add the freshly prepared sodium ascorbate solution. f. Gently mix and allow the reaction to proceed at room temperature, protected from light. Reaction times can vary from a few minutes to several hours depending on the substrates and catalyst concentration.
Optimization of Copper Concentration
To determine the optimal copper concentration for your experiment, it is recommended to perform a titration. The following table provides a starting point for setting up parallel reactions.
| Reaction | Final CuSO₄ Conc. | Final Ligand Conc. (5:1 ratio) | Final Sodium Ascorbate Conc. | Incubation Time |
| 1 | 50 µM | 250 µM | 2.5 mM | 1 hour |
| 2 | 100 µM | 500 µM | 2.5 mM | 1 hour |
| 3 | 250 µM | 1.25 mM | 2.5 mM | 1 hour |
| 4 | 500 µM | 2.5 mM | 2.5 mM | 1 hour |
After the incubation period, analyze the labeling efficiency using an appropriate method (e.g., fluorescence microscopy, flow cytometry, or gel electrophoresis).
Visualized Workflows and Relationships
Caption: Experimental workflow for the CuAAC reaction with this compound.
Caption: Troubleshooting logic for low fluorescence yield in click reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. broadpharm.com [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. interchim.fr [interchim.fr]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Preventing photobleaching of Alkyne cyanine dye 718 during microscopy
Welcome to the technical support center for Alkyne Cyanine (B1664457) Dye 718. This resource is designed to assist researchers, scientists, and drug development professionals in preventing photobleaching during microscopy experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your imaging results.
Frequently Asked Questions (FAQs)
Q1: What is Alkyne Cyanine Dye 718 and what are its spectral properties?
This compound is a near-infrared (NIR) fluorescent dye functionalized with an alkyne group. This alkyne moiety allows the dye to be easily conjugated to biomolecules containing an azide (B81097) group via a copper-catalyzed click chemistry reaction. Its spectral properties make it suitable for deep-tissue imaging with reduced autofluorescence from biological samples.
| Property | Value |
| Excitation Maximum (Ex) | ~664 nm (in ethanol) |
| Emission Maximum (Em) | ~718 nm (in ethanol) |
| Molar Absorbance | ~100,000 M⁻¹cm⁻¹ |
Q2: Why is my this compound signal fading during imaging?
The fading of your fluorescent signal is likely due to photobleaching, a process where the fluorophore is irreversibly damaged by the excitation light. Cyanine dyes, including the Cy7 family to which this compound belongs, are known to be susceptible to photobleaching. This process is primarily caused by the interaction of the excited dye molecule with molecular oxygen, leading to the formation of reactive oxygen species (ROS) that degrade the dye.
Q3: How can I minimize photobleaching of this compound?
Minimizing photobleaching involves a multi-faceted approach that includes optimizing imaging parameters, using antifade reagents, and careful sample preparation. Key strategies include:
-
Reducing Excitation Light Intensity: Use the lowest laser power that provides an adequate signal-to-noise ratio.
-
Minimizing Exposure Time: Use the shortest possible exposure time for image acquisition.
-
Using Antifade Reagents: Incorporate antifade reagents in your mounting medium to quench triplet states and scavenge reactive oxygen species.
-
Proper Sample Preparation: Ensure your sample is mounted correctly and the imaging buffer is optimized for dye stability.
Q4: What are antifade reagents and which ones are recommended for cyanine dyes?
Antifade reagents are chemical compounds added to the mounting medium to reduce photobleaching. They work by either scavenging oxygen or quenching the excited triplet state of the fluorophore before it can react with oxygen. For cyanine dyes, it is crucial to use antifade agents that do not react with the dye itself.
-
Recommended: n-Propyl gallate (NPG) and 1,4-diazabicyclo[2.2.2]octane (DABCO) are commonly used and effective for cyanine dyes.
-
To Avoid: p-Phenylenediamine (PPD) has been reported to react with and degrade some cyanine dyes, leading to a loss of fluorescence.
Q5: Are there more photostable alternatives to this compound?
While this compound is a valuable tool, other classes of fluorescent dyes, such as the Alexa Fluor and iFluor series, have been specifically engineered for enhanced photostability. If photobleaching remains a significant issue despite optimization, considering an alternative dye with similar spectral properties but higher photostability might be beneficial for your application.
Troubleshooting Guide
This guide addresses common issues encountered during microscopy with this compound.
| Problem | Possible Cause | Solution |
| Weak or No Signal | Low dye concentration or inefficient labeling: The concentration of the dye used for conjugation might be too low, or the click chemistry reaction may not have been efficient. | - Increase the concentration of the alkyne dye in your labeling reaction. - Optimize the click chemistry reaction conditions (e.g., catalyst concentration, reaction time). - Verify the successful conjugation of the dye to your target molecule. |
| Incorrect filter set: The excitation and emission filters on the microscope do not match the spectral profile of the dye. | - Ensure you are using a filter set appropriate for Cy7 or similar NIR dyes (Ex: ~630-660 nm, Em: ~690-750 nm). | |
| Photobleaching has already occurred: The sample was exposed to excessive light before imaging. | - Minimize light exposure during sample preparation and handling. - Use a dim light source to locate the region of interest before switching to the fluorescence imaging mode. | |
| Rapid Signal Fading | High laser power: The intensity of the excitation light is too high, accelerating photobleaching. | - Reduce the laser power to the lowest level that provides a usable signal. - Use neutral density filters to attenuate the excitation light. |
| Long exposure times: Prolonged exposure to the excitation light is causing rapid dye degradation. | - Decrease the camera exposure time. - If the signal is too weak with shorter exposure, consider increasing the camera gain. | |
| Absence of antifade reagent: The mounting medium lacks a protective antifade agent. | - Prepare or purchase a mounting medium containing an appropriate antifade reagent like n-propyl gallate. | |
| High Background Signal | Excess unbound dye: Unconjugated dye molecules are present in the sample, contributing to background fluorescence. | - Purify your labeled sample thoroughly to remove any unbound dye. - Perform additional washing steps after staining. |
| Autofluorescence: The sample itself or the mounting medium is autofluorescent at the imaging wavelengths. | - Image an unstained control sample to assess the level of autofluorescence. - Use a mounting medium with low autofluorescence. |
Experimental Protocols
Protocol 1: Preparation of n-Propyl Gallate (NPG) Antifade Mounting Medium
This protocol describes how to prepare a glycerol-based mounting medium containing n-propyl gallate to reduce photobleaching of this compound.
Materials:
-
n-Propyl gallate (NPG)
-
Glycerol (B35011) (high purity)
-
10X Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Distilled water
-
Stir plate and stir bar
-
Storage tubes (e.g., 1.5 mL microcentrifuge tubes)
Procedure:
-
Prepare a 10X PBS solution: Prepare a standard 10X PBS solution and sterilize it by autoclaving or filtration.
-
Prepare a 20% (w/v) NPG stock solution: Dissolve 2 g of n-propyl gallate in 10 mL of DMSO or DMF. NPG does not dissolve well in aqueous solutions, so an organic solvent is necessary.
-
Prepare the mounting medium base: In a beaker, combine 1 part of 10X PBS with 9 parts of high-purity glycerol (e.g., 1 mL of 10X PBS and 9 mL of glycerol).
-
Add the NPG stock solution: While vigorously stirring the PBS/glycerol mixture, slowly add the 20% NPG stock solution to a final concentration of 0.1% to 2% (w/v). For a final volume of 10 mL, adding 50 µL of the 20% NPG stock will result in a final concentration of 0.1% NPG.
-
Adjust pH (Optional but Recommended): Check the pH of the final solution and adjust it to approximately 8.0-9.0 using a sodium bicarbonate solution. N-propyl gallate is more effective at a slightly alkaline pH.
-
Aliquot and store: Aliquot the final antifade mounting medium into small, light-protected tubes and store at -20°C. Thaw an aliquot before use and avoid repeated freeze-thaw cycles.
Protocol 2: Quantifying the Photobleaching Rate of this compound
This protocol provides a method to measure the rate of photobleaching of your fluorescently labeled sample under your specific imaging conditions.
Materials:
-
Fluorescence microscope with a sensitive camera
-
Your this compound labeled sample
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Sample Preparation: Prepare your sample as you would for your experiment, using the desired mounting medium (with or without antifade for comparison).
-
Image Acquisition:
-
Locate a region of interest (ROI) on your sample.
-
Set your imaging parameters (laser power, exposure time, gain, etc.) to the settings you intend to use for your experiment. It is crucial to keep these parameters constant throughout the measurement.
-
Acquire a time-lapse series of images of the same ROI. The time interval between images should be consistent (e.g., every 5-10 seconds for a rapidly bleaching sample, or every 30-60 seconds for a more stable one).
-
Continue acquiring images until the fluorescence signal has significantly decreased.
-
-
Data Analysis:
-
Open the image sequence in your image analysis software.
-
Define an ROI within your fluorescently labeled structure.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Measure the mean intensity of a background region for each image and subtract this value from your ROI intensity to correct for background noise.
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Normalize the intensity values by dividing each background-corrected intensity point by the initial intensity at time zero.
-
Plot the normalized intensity as a function of time.
-
The rate of photobleaching can be quantified by fitting the decay curve to an exponential function. The half-life (t₁/₂) of the fluorophore is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.
-
Visual Guides
Below are diagrams to help visualize key concepts and workflows related to preventing photobleaching.
Caption: Mechanism of photobleaching for cyanine dyes.
Caption: Troubleshooting workflow for weak or fading fluorescence signals.
Alkyne cyanine dye 718 storage and handling for long-term stability
This technical support center provides guidance on the storage, handling, and troubleshooting of Alkyne Cyanine Dye 718 for long-term stability and optimal experimental performance. The information is intended for researchers, scientists, and drug development professionals utilizing this fluorescent probe in their workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term stability, this compound should be stored at -20°C in a desiccated, dark environment. Proper storage is critical to prevent degradation and ensure consistent performance.
Q2: How should I handle the dye upon receiving it and for routine use?
A2: this compound is typically shipped at room temperature, which is acceptable for short durations (up to 3 weeks). Upon receipt, it is crucial to store it at the recommended -20°C. Before use, allow the vial to warm to room temperature before opening to prevent moisture condensation, which can hydrolyze the dye. After use, it is good practice to purge the vial with an inert gas like argon or nitrogen before sealing to minimize exposure to air and moisture.
Q3: In what solvents is this compound soluble?
A3: this compound is soluble in a variety of common laboratory solvents, including water, ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).
Q4: What are the excitation and emission maxima for this compound?
A4: The approximate excitation and emission maxima for this compound are 664 nm and 718 nm, respectively, when measured in ethanol. These values may shift slightly depending on the solvent and local environment.
Storage and Handling Summary
For quick reference, the following table summarizes the key storage and handling parameters for this compound.
| Parameter | Recommendation |
| Storage Temperature | -20°C |
| Storage Conditions | Desiccated, protected from light |
| Handling | Warm to room temperature before opening, purge with inert gas before sealing |
| Solubility | Water, Ethanol, DMF, DMSO |
Troubleshooting Guide
This guide addresses common issues that may arise during the use of this compound in experimental settings, particularly in applications like click chemistry and fluorescence imaging.
Issue 1: Low or No Fluorescent Signal
-
Possible Cause: Dye degradation due to improper storage or handling.
-
Solution: Ensure the dye has been stored at -20°C and protected from light and moisture. Use a fresh aliquot of the dye to confirm its activity.
-
-
Possible Cause: Inefficient click chemistry reaction.
-
Solution: Verify the integrity and concentration of all reaction components, including the azide-containing molecule, copper catalyst, and reducing agent. Optimize the reaction conditions such as pH, temperature, and incubation time.
-
-
Possible Cause: Incorrect imaging settings.
-
Solution: Confirm that the excitation and emission filters on your imaging system are appropriate for the spectral properties of this compound (Ex/Em ~664/718 nm).
-
Issue 2: High Background Fluorescence
-
Possible Cause: Excess, unreacted dye.
-
Solution: Ensure thorough washing steps after the labeling reaction to remove any unbound dye. The use of purification methods like gel filtration or dialysis can be effective.
-
-
Possible Cause: Non-specific binding of the dye.
-
Solution: Incorporate blocking steps in your protocol. If the dye is conjugated to a protein, using a blocking agent like BSA can reduce non-specific binding.
-
-
Possible Cause: Contamination of buffers or reagents.
-
Solution: Prepare fresh buffers and solutions. Ensure that all labware is clean.
-
Issue 3: Photobleaching (Rapid Signal Loss)
-
Possible Cause: Excessive exposure to excitation light.
-
Solution: Minimize the exposure time and intensity of the excitation light source. Use of an anti-fade mounting medium can also help to reduce photobleaching.
-
-
Possible Cause: Presence of reactive oxygen species.
-
Solution: Degas solutions where possible and consider the use of oxygen scavengers in your imaging buffer.
-
Experimental Protocols
Protocol for Assessing Long-Term Stability of this compound
This protocol provides a framework for evaluating the stability of the dye under different storage conditions.
-
Preparation of Dye Stocks:
-
Dissolve a known quantity of this compound in a suitable solvent (e.g., anhydrous DMSO) to create a concentrated stock solution (e.g., 10 mM).
-
Aliquot the stock solution into multiple amber, airtight vials to avoid repeated freeze-thaw cycles of the main stock.
-
-
Storage Conditions to be Tested:
-
Condition A (Recommended): -20°C, desiccated, dark.
-
Condition B (Sub-optimal): 4°C, dark.
-
Condition C (Stress): Room temperature, ambient light.
-
Condition D (In Solution): Store aliquots of a working dilution (e.g., 10 µM in PBS) at 4°C, dark.
-
-
Time Points for Analysis:
-
Analyze the samples at regular intervals (e.g., 0, 1, 3, 6, and 12 months).
-
-
Analysis:
-
At each time point, prepare a fresh dilution of the stored dye to a standard concentration in a consistent solvent (e.g., ethanol).
-
Measure the absorbance spectrum using a UV-Vis spectrophotometer to check for changes in the absorption maximum and intensity.
-
Measure the fluorescence emission spectrum using a fluorometer with a fixed excitation wavelength to quantify any decrease in fluorescence intensity.
-
Calculate the percentage of remaining fluorescence relative to the time 0 measurement.
-
Visualizations
Caption: Workflow for assessing the long-term stability of this compound.
Caption: A logical guide for troubleshooting low fluorescence signals in experiments.
Causes of Alkyne cyanine dye 718 aggregation and quenching
This technical support center provides troubleshooting guidance and frequently asked questions regarding the aggregation and fluorescence quenching of Alkyne Cyanine (B1664457) Dye 718. This resource is intended for researchers, scientists, and drug development professionals utilizing this dye in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Alkyne Cyanine Dye 718?
This compound is a near-infrared (NIR) fluorescent dye functionalized with an alkyne group.[1][2] This alkyne group allows the dye to be conjugated to biomolecules containing an azide (B81097) group through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[2] It is designed for biological labeling applications.[2]
Q2: What are the spectral properties of this compound?
The spectral properties of this compound in ethanol (B145695) are provided in the table below. Please note that these properties can shift depending on the solvent and local environment.
| Property | Value |
| Excitation Wavelength (λex) | 664 nm |
| Emission Wavelength (λem) | 718 nm |
| Molar Extinction Coefficient (ε) | 100,000 M⁻¹cm⁻¹ |
Data sourced from product information sheets.
Q3: What is dye aggregation and why is it a problem?
Dye aggregation is the self-association of dye molecules to form dimers or higher-order aggregates.[3] This is a common phenomenon for cyanine dyes, especially in aqueous solutions and at high concentrations.[3][4] Aggregation is problematic because it often leads to significant fluorescence quenching, where the aggregated dye molecules exhibit reduced or no fluorescence.[] This can result in a loss of signal in labeling experiments.
Q4: What is fluorescence quenching?
Fluorescence quenching is any process that decreases the fluorescence intensity of a substance. For cyanine dyes, quenching can occur through various mechanisms, including aggregation-induced self-quenching, photoisomerization, and interaction with other molecules in the solution.[][6]
Troubleshooting Guide
This guide addresses common issues related to the aggregation and quenching of this compound during experimental use.
Problem: Low or no fluorescent signal after labeling.
This is a common issue that can arise from several factors, including dye aggregation, quenching, or inefficient labeling.
| Potential Cause | Recommended Solution |
| Dye Aggregation | - Reduce Dye Concentration: Cyanine dye aggregation is highly concentration-dependent.[4] Prepare fresh, dilute solutions of the dye immediately before use. - Use Organic Co-solvents: For non-sulfonated cyanine dyes, which have lower aqueous solubility, using a small percentage (5-20%) of an organic co-solvent like DMSO or DMF can help prevent aggregation in aqueous buffers.[7] First, dissolve the dye in the organic solvent before adding it to the aqueous solution.[] - Incorporate Detergents: Adding a small amount of a non-ionic detergent, such as Tween-20 (e.g., 0.25%), can help to disrupt dye aggregates and increase fluorescence efficiency.[6] |
| Inefficient Labeling | - Optimize pH: The efficiency of click chemistry reactions can be pH-dependent. Ensure the pH of your reaction buffer is optimal for the CuAAC reaction (typically around pH 7-8). - Check Reagent Quality: Ensure the copper catalyst and reducing agent (if used) are fresh and active. - Amine-Containing Buffers: Avoid amine-containing buffers like Tris if your labeling strategy is sensitive to them, as they can interfere with certain reactions. |
| Photobleaching | - Minimize Light Exposure: Protect the dye and labeled conjugates from light as much as possible. - Use Antifade Reagents: When mounting samples for microscopy, use a commercially available antifade mounting medium. |
Problem: Observing a shift in the absorption spectrum.
A change in the absorption spectrum, such as the appearance of a new peak at a shorter wavelength (a "blue shift"), is often indicative of H-aggregate formation, a type of aggregate that is typically non-fluorescent.[4]
| Potential Cause | Recommended Solution |
| H-Aggregation | - Follow protocols to minimize aggregation: See the solutions for "Dye Aggregation" in the previous table. - Monitor Absorption Spectra: Before use, acquire an absorption spectrum of the dye solution. The presence of a shoulder or a distinct peak at a shorter wavelength than the main monomer peak suggests aggregation. |
| Presence of Salts | - Control Ionic Strength: High concentrations of salts can promote the aggregation of cyanine dyes.[3] While some salt is necessary for buffering, avoid excessively high ionic strength if you observe aggregation. |
Experimental Protocols
Protocol 1: Spectroscopic Detection of Aggregation
This protocol outlines a general method to assess the aggregation state of this compound using UV-Visible absorption spectroscopy.
Materials:
-
This compound
-
High-purity solvent (e.g., ethanol, DMSO, or relevant aqueous buffer)
-
UV-Visible spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Create a series of dilutions of the dye in the aqueous buffer you intend to use for your experiment. The concentration range should span your intended working concentration.
-
For each dilution, acquire the absorption spectrum over a relevant wavelength range (e.g., 500-800 nm).
-
Analysis:
-
The monomeric form of the dye should exhibit a sharp absorption peak at its characteristic λmax (around 664 nm in ethanol).
-
The formation of H-aggregates is indicated by the appearance of a new absorption band at a shorter wavelength (hypsochromic or blue shift).
-
The formation of J-aggregates (less common for many cyanine dyes but possible) is indicated by a new, sharp, and red-shifted absorption band (bathochromic or red shift).
-
Visual Guides
Below are diagrams illustrating key concepts and workflows related to the use of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Forcing aggregation of cyanine dyes with salts: a fine line between dimers and higher ordered aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 6. precisepeg.com [precisepeg.com]
- 7. file.medchemexpress.eu [file.medchemexpress.eu]
Effect of reducing agents on Alkyne cyanine dye 718 fluorescence stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the fluorescence stability of Alkyne Cyanine (B1664457) Dye 718 in the presence of common reducing agents.
Troubleshooting Guides
Problem: Rapid loss of fluorescence signal upon addition of reducing agents.
Possible Cause 1: Quenching of the cyanine dye by the reducing agent.
-
Explanation: Reducing agents such as Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP), and to a lesser extent, β-mercaptoethanol (BME), can directly interact with the polymethine chain of cyanine dyes. This interaction, often a reversible nucleophilic addition, disrupts the conjugated π-electron system, leading to a non-fluorescent adduct and thus, quenching of the fluorescence signal. For cyanine dyes like Cy5, which are structurally similar to Alkyne Cyanine Dye 718, TCEP has been shown to cause fluorescence quenching with a dissociation constant in the millimolar range.[1][2]
-
Solution:
-
Reduce the concentration of the reducing agent: Use the minimum concentration of the reducing agent required for your experiment. Titrate the concentration to find a balance between maintaining reduced conditions and preserving fluorescence.
-
Choose an alternative reducing agent: TCEP is often considered more stable and efficient than DTT, but both can quench cyanine dyes.[3] The effect of BME is generally less pronounced. Consider if a lower concentration of TCEP could replace a higher concentration of DTT.
-
Perform a buffer exchange: If the reducing agent is only required for a specific step (e.g., protein reduction prior to labeling), consider removing it via dialysis, desalting columns, or buffer exchange before fluorescence measurements.
-
Possible Cause 2: Photobleaching in the presence of reducing agents.
-
Explanation: While some reducing agents can have a photostabilizing effect on certain dyes, they can also participate in photochemical reactions that lead to irreversible dye degradation (photobleaching), especially under prolonged or high-intensity illumination.
-
Solution:
-
Use an antifade mounting medium: For microscopy applications, use a commercially available antifade reagent in your mounting medium.
-
Minimize light exposure: Reduce the intensity and duration of the excitation light. Use neutral density filters and only illuminate the sample when acquiring data.
-
Oxygen scavenging systems: The presence of oxygen can contribute to photobleaching. Using an oxygen scavenging system (e.g., glucose oxidase and catalase) in your imaging buffer can improve dye stability.
-
Problem: Inconsistent or non-reproducible fluorescence measurements.
Possible Cause 1: Variable concentrations or degradation of the reducing agent.
-
Explanation: DTT, in particular, is prone to oxidation when exposed to air. Using a partially oxidized DTT solution will result in a lower effective concentration of the reducing agent, leading to variability in its quenching effect. TCEP is more stable against air oxidation.
-
Solution:
-
Prepare fresh solutions of reducing agents: Always use freshly prepared solutions of DTT and BME.
-
Store stock solutions properly: Store stock solutions of reducing agents at -20°C in small aliquots to minimize freeze-thaw cycles.
-
Possible Cause 2: pH sensitivity of the dye-reducing agent interaction.
-
Explanation: The quenching reaction can be pH-dependent. The reactivity of thiol-containing reducing agents like DTT and BME increases with pH as the thiolate anion is the more nucleophilic species.
-
Solution:
-
Maintain a consistent pH: Ensure that the pH of your experimental buffer is consistent across all experiments. Use a well-buffered system in the optimal pH range for your application (typically pH 7.0-7.5).
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended maximum concentrations of DTT, TCEP, and BME to use with this compound?
A1: While there is no specific published data for this compound, based on studies with structurally similar cyanine dyes like Cy5 and Cy7, it is recommended to keep the concentration of reducing agents as low as possible. For TCEP, quenching effects can become significant at sub-millimolar concentrations.[1][2] For DTT, concentrations above 1 mM are likely to cause substantial fluorescence loss. We recommend performing a concentration-response experiment to determine the optimal concentration for your specific assay.
Q2: Is the fluorescence quenching of this compound by reducing agents reversible?
A2: For many cyanine dyes, the quenching by thiols and phosphines is a reversible process.[4][5] The non-fluorescent adduct can dissociate, restoring the dye's fluorescence. This is the principle behind some super-resolution microscopy techniques. However, under imaging conditions with high-intensity light, irreversible photobleaching can also occur.
Q3: Does the presence of reducing agents interfere with the "click" reaction of this compound?
A3: Yes, both DTT and TCEP can interfere with copper-catalyzed azide-alkyne cycloaddition (CuAAC). TCEP is a known copper(I) chelator and can inhibit the reaction. DTT can also reduce Cu(II) to Cu(I), but its thiol groups can react with other components. It is advisable to perform the click chemistry labeling step before introducing reducing agents or to remove them thoroughly before initiating the click reaction.
Q4: Are there any alternatives to DTT, TCEP, and BME for maintaining reducing conditions in my experiment?
A4: While these are the most common reducing agents, other options exist, though their compatibility with cyanine dyes must be empirically determined. These include glutathione (B108866) (GSH) and N-acetylcysteine (NAC). Their effects on this compound fluorescence would need to be tested.
Quantitative Data
The following table summarizes the expected effects of common reducing agents on cyanine dye fluorescence, based on data from similar dyes. The values should be considered as a general guideline, and the actual effect on this compound may vary.
| Reducing Agent | Typical Concentration Range | Expected Effect on Fluorescence | Notes |
| Dithiothreitol (DTT) | 1 - 20 mM | Moderate to Severe Quenching | Effect is concentration-dependent. Prone to oxidation. |
| Tris(2-carboxyethyl)phosphine (TCEP) | 0.1 - 5 mM | Mild to Severe Quenching | More stable than DTT. Quenching can be significant even at sub-mM concentrations.[1][2] |
| β-mercaptoethanol (BME) | 5 - 50 mM | Mild to Moderate Quenching | Generally less quenching than DTT and TCEP at equivalent reducing potential. Has a strong odor. |
Experimental Protocols
Protocol for Assessing the Effect of Reducing Agents on this compound Fluorescence
This protocol provides a method to quantify the effect of DTT, TCEP, and BME on the fluorescence intensity of this compound.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dithiothreitol (DTT)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
β-mercaptoethanol (BME)
-
96-well black microplate, non-binding surface
-
Fluorescence microplate reader or spectrofluorometer
Procedure:
-
Prepare a stock solution of this compound: Dissolve the dye in anhydrous DMSO to a concentration of 1 mM. Store in small aliquots at -20°C, protected from light.
-
Prepare working solutions of the dye: Dilute the 1 mM stock solution in PBS (pH 7.4) to a final concentration of 1 µM.
-
Prepare stock solutions of reducing agents:
-
DTT: 1 M in deionized water. Prepare fresh.
-
TCEP: 0.5 M in deionized water. Adjust pH to 7.0 with NaOH. Can be stored at -20°C.
-
BME: Use neat (14.3 M).
-
-
Set up the experiment in a 96-well plate:
-
Add 100 µL of the 1 µM dye working solution to each well.
-
Add varying concentrations of each reducing agent to the wells. It is recommended to perform serial dilutions to test a range of concentrations (e.g., for DTT and TCEP: 0, 0.1, 0.5, 1, 5, 10, 20 mM; for BME: 0, 1, 5, 10, 25, 50 mM).
-
Include a "dye only" control with no reducing agent.
-
Include a "buffer only" blank for background subtraction.
-
-
Incubate: Incubate the plate at room temperature for 15 minutes, protected from light.
-
Measure fluorescence:
-
Set the excitation wavelength of the plate reader or spectrofluorometer to ~664 nm and the emission wavelength to ~718 nm.[6]
-
Record the fluorescence intensity for each well.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the "buffer only" wells) from all measurements.
-
Normalize the fluorescence intensity of each well containing a reducing agent to the "dye only" control well (relative fluorescence = (fluorescence with reducing agent / fluorescence of control) * 100%).
-
Plot the relative fluorescence intensity as a function of the reducing agent concentration.
-
Visualizations
References
- 1. support.nanotempertech.com [support.nanotempertech.com]
- 2. support.nanotempertech.com [support.nanotempertech.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Phosphine quenching of cyanine dyes as a versatile tool for fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Improving signal-to-noise ratio in Alkyne cyanine dye 718 experiments
Welcome to the technical support center for Alkyne Cyanine Dye 718. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the signal-to-noise ratio in experiments utilizing this dye. Below, you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its spectral properties?
This compound is a near-infrared (NIR) fluorescent dye functionalized with a terminal alkyne group. This alkyne moiety allows the dye to be covalently attached to azide-modified biomolecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry". Its key properties include bright fluorescence and emission in the NIR spectrum, which helps to minimize background autofluorescence from biological samples.[1][2]
| Property | Value |
| Excitation Wavelength (Ex) | ~664 nm (in ethanol) |
| Emission Wavelength (Em) | ~718 nm (in ethanol) |
| Molar Absorbance | 100,000 M⁻¹cm⁻¹ |
| Solubility | Water, Ethanol, DMF, DMSO |
Q2: What are the primary sources of high background noise in experiments with this compound?
High background fluorescence in experiments using this compound and click chemistry can stem from several sources:
-
Non-specific binding of the dye: The dye may adhere non-specifically to cellular components or surfaces.
-
Residual copper catalyst: Copper ions can bind to biomolecules and may cause some background signal.[1]
-
Excess, unbound dye: Insufficient washing after the click reaction can leave a high concentration of unreacted dye in the sample.[1]
-
Autofluorescence: Although using a near-infrared dye like Cyanine 718 reduces this issue, some endogenous molecules in the cell can still fluoresce.
-
Reagent impurities: Impurities within the alkyne dye or the azide-modified molecule can contribute to background signal.[1]
Q3: What could be causing a weak or absent fluorescent signal?
A weak or non-existent signal can be equally problematic. Potential causes include:
-
Inefficient click reaction: The copper-catalyzed reaction may not have proceeded to completion. This can be due to an inactive copper catalyst (oxidized to Cu(II)), incorrect reagent concentrations, or the presence of interfering substances in the buffers.
-
Low abundance of the target molecule: The azide-modified biomolecule of interest may be present at very low levels.
-
Degradation of the dye: this compound may be susceptible to photobleaching if exposed to intense light for prolonged periods.
-
Incorrect imaging settings: The microscope's filter sets and exposure times may not be optimized for the dye's excitation and emission spectra.
Troubleshooting Guides
Issue 1: High Background Fluorescence
High background can obscure the specific signal, leading to a poor signal-to-noise ratio. The following logical workflow can help diagnose and resolve this issue.
Q: How can I reduce high background fluorescence?
A: To address high background, consider the following steps:
-
Optimize Washing Steps: Increase the number and duration of wash steps after the click reaction to thoroughly remove unbound this compound. Using a mild detergent like Tween-20 in the wash buffer can also be beneficial.
-
Titrate Dye Concentration: The concentration of the fluorescent dye may be too high, leading to non-specific binding. Perform a titration to find the lowest concentration of this compound that provides a strong specific signal without a high background.
-
Use a Blocking Agent: Before the click reaction, incubate your sample with a blocking buffer, such as Bovine Serum Albumin (BSA), to prevent non-specific binding of the dye to surfaces.[1]
-
Chelate Residual Copper: If you suspect non-specific binding of copper is contributing to the background, consider adding a copper chelator like EDTA to the final wash steps.[1]
-
Verify Reagent Purity: Ensure that your this compound and azide-modified biomolecule are of high purity, as contaminants can sometimes be a source of background signal.[1]
Issue 2: Weak or No Specific Signal
A weak signal can be as detrimental as high background, making it difficult to distinguish from noise.
Q: My signal is very weak. What can I do to improve it?
A: To enhance a weak signal, consider the following:
-
Ensure an Active Copper Catalyst: The click reaction requires Copper(I) as the active catalyst. Since Copper(I) is readily oxidized to the inactive Copper(II) state, it is crucial to use a reducing agent. Always use a freshly prepared solution of sodium ascorbate.
-
Use a Copper Ligand: A copper-chelating ligand, such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), can stabilize the Cu(I) oxidation state and accelerate the reaction. A 5:1 ligand to copper ratio is often recommended.
-
Optimize Reagent Concentrations: Ensure that the concentrations of all click chemistry reagents are optimal. Refer to the table below for recommended starting concentrations. It may be beneficial to increase the concentration of the azide-modified molecule if its abundance is low.
-
Prevent Photobleaching: Minimize the exposure of your sample to the excitation light. When imaging, use the lowest possible laser power and exposure time that still provides a detectable signal. For fixed samples, using an antifade mounting medium is highly recommended.
-
Confirm Target Expression: Verify that the azide-modified target molecule is present in your sample at a detectable level.
Quantitative Data Summary
The following tables provide recommended starting concentrations for the copper-catalyzed click reaction (CuAAC) components for labeling in aqueous solutions and a general guide for troubleshooting based on reagent concentrations.
Table 1: Recommended Reagent Concentrations for CuAAC
| Reagent | Stock Concentration | Final Concentration | Notes |
| This compound | 1-10 mM in DMSO | 1-25 µM | Titrate to find the optimal concentration for your system. |
| Azide-modified Biomolecule | Varies | Varies | Should be in excess of the Alkyne dye if possible. |
| Copper(II) Sulfate (CuSO₄) | 20-50 mM in water | 50-250 µM | Pre-mix with ligand before adding to the reaction.[3][4] |
| Ligand (e.g., THPTA) | 50 mM in water | 250 µM - 1.25 mM | Maintain at least a 5:1 ratio of ligand to CuSO₄.[4][5] |
| Sodium Ascorbate | 100-500 mM in water | 2.5-5 mM | Always prepare fresh. Add last to initiate the reaction.[4][6] |
Table 2: Troubleshooting Guide Based on Reagent Concentrations
| Issue | Potential Cause | Recommended Action |
| High Background | Dye concentration too high | Decrease this compound concentration in 2-fold increments. |
| Non-specific copper binding | Ensure a 5:1 or greater ligand-to-copper ratio. | |
| Low Signal | Inefficient catalysis | Increase CuSO₄ and ligand concentration (maintaining ratio). |
| Insufficient labeling | Increase the concentration of the azide-modified biomolecule. | |
| Catalyst inactivation | Ensure a sufficient excess of fresh sodium ascorbate. |
Experimental Protocols
Protocol 1: General Workflow for Cell Labeling and Imaging
This protocol outlines a general workflow for labeling azide-modified biomolecules in cultured cells with this compound.
Protocol 2: Copper-Catalyzed Click Chemistry (CuAAC) for Fixed Cells
This protocol provides a step-by-step guide for labeling azide-modified molecules in fixed, permeabilized cells.
Materials:
-
Fixed and permeabilized cells on coverslips containing the azide-modified target.
-
This compound (10 mM stock in DMSO).
-
Copper(II) Sulfate (CuSO₄) (50 mM stock in water).
-
THPTA ligand (50 mM stock in water).
-
Sodium Ascorbate (500 mM stock in water, prepare fresh ).
-
Phosphate Buffered Saline (PBS).
-
Blocking buffer (e.g., 3% BSA in PBS).
-
Antifade mounting medium.
Procedure:
-
Blocking (Optional but Recommended):
-
Wash cells twice with PBS.
-
Incubate with blocking buffer for 30 minutes at room temperature to reduce non-specific background.
-
-
Prepare Click Reaction Cocktail (Prepare immediately before use):
-
For a 1 mL final volume, combine the following in order:
-
889 µL of PBS
-
10 µL of 50 mM CuSO₄ (final concentration: 500 µM)
-
50 µL of 50 mM THPTA (final concentration: 2.5 mM)
-
1 µL of 10 mM this compound (final concentration: 10 µM)
-
-
Vortex the mixture gently.
-
Initiate the reaction by adding 50 µL of 500 mM sodium ascorbate (final concentration: 25 mM). Vortex immediately.
-
-
Labeling Reaction:
-
Remove the blocking buffer from the cells.
-
Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Remove the reaction cocktail.
-
Wash the cells three times with PBS for 5 minutes each to remove unbound dye and reaction components.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image the cells using a fluorescence microscope with appropriate filters for the Cy7 spectrum (Excitation: ~650-670 nm, Emission: ~700-740 nm). Use the lowest possible laser power and exposure time to minimize photobleaching.
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. jenabioscience.com [jenabioscience.com]
- 4. Click Chemistry with Cell-Permeable Fluorophores Expands the Choice of Bioorthogonal Markers for Two-Color Live-Cell STED Nanoscopy [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Click-based amplification: designed to facilitate various target labelling modes with ultralow background amplification - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Alkyne Cyanine Dye 718 Reaction Kinetics with Azides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the reaction kinetics of Alkyne Cyanine (B1664457) Dye 718 with various azides. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is Alkyne Cyanine Dye 718 and what type of reaction does it undergo with azides?
This compound refers to a near-infrared (NIR) cyanine dye, likely a Cy7 or Cy7.5 derivative, that has been functionalized with a strained alkyne group, such as dibenzocyclooctyne (DBCO). This modification allows the dye to react with azide-containing molecules via a copper-free click chemistry reaction known as the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1] This bioorthogonal reaction is highly efficient and specific, making it ideal for labeling biomolecules in complex biological systems without the need for a cytotoxic copper catalyst.[1][2]
Q2: What are the typical second-order rate constants for the reaction of this compound (a DBCO-functionalized dye) with different azides?
The reaction kinetics of DBCO-functionalized dyes with azides are influenced by several factors, including the specific azide (B81097), solvent, pH, and temperature.[3] While specific data for "this compound" is not available in a single comprehensive study, the following table summarizes representative second-order rate constants for SPAAC reactions between a sulfo-DBCO alkyne and various azides under different buffer conditions at 25°C and 37°C.
| Azide Compound | Buffer (pH 7) | Rate Constant (k) at 25°C (M⁻¹s⁻¹) | Rate Constant (k) at 37°C (M⁻¹s⁻¹) |
| 3-azido-L-alanine | PBS | 0.32 | 0.61 |
| 3-azido-L-alanine | HEPES | 0.55 | 1.01 |
| 3-azido-L-alanine | DMEM | 0.59 | 0.97 |
| 3-azido-L-alanine | RPMI | 0.27 | 0.51 |
| 1-azido-1-deoxy-β-D-glucopyranoside | PBS | 0.49 | 0.85 |
| 1-azido-1-deoxy-β-D-glucopyranoside | HEPES | 0.79 | 1.22 |
Data adapted from a study on the effects of buffer, pH, and temperature on SPAAC reaction rates. The study used sulfo-DBCO-amine as the alkyne source.[3]
Q3: How can I monitor the progress of the reaction between this compound and an azide?
The reaction can be conveniently monitored by UV-Vis spectrophotometry. The DBCO group has a characteristic absorbance peak at approximately 309 nm.[4] As the SPAAC reaction proceeds, the DBCO is consumed, leading to a decrease in absorbance at this wavelength. By tracking this change over time, the reaction kinetics can be determined.[4]
Troubleshooting Guide
Q1: My SPAAC reaction with this compound is very slow. What are the potential causes and how can I increase the reaction rate?
Several factors can contribute to slow reaction rates in SPAAC.[4][5] Consider the following troubleshooting steps:
-
Increase Reactant Concentrations: The reaction rate is dependent on the concentration of both the alkyne dye and the azide-containing molecule. Increasing the concentration of one or both reactants will increase the reaction rate.[4]
-
Optimize pH: The pH of the reaction buffer can significantly impact the reaction rate. For many SPAAC reactions, higher pH values (within the stability limits of your biomolecules) can lead to faster kinetics.[3]
-
Increase Temperature: Elevating the reaction temperature can accelerate the reaction. Common temperatures for these reactions are room temperature (25°C) or 37°C.[3][4] However, ensure the temperature is compatible with the stability of your biomolecules.
-
Minimize Steric Hindrance: The accessibility of the alkyne and azide moieties is crucial. If these groups are sterically hindered, for example, buried within a large protein, the reaction rate will be slower.[4] The inclusion of a PEG spacer in the linker arm of the dye or the azide can help to reduce steric hindrance and improve reaction rates.[3][4]
-
Choice of Solvent: While SPAAC reactions are often performed in aqueous buffers, the presence of organic co-solvents can influence the rate. Some studies have shown that more aqueous solvent systems can lead to faster SPAAC reactions.[4]
Q2: I am observing non-specific labeling or unexpected side reactions. What could be the cause?
While SPAAC is known for its high specificity, off-target reactions can occur under certain conditions. A known side reaction for DBCO reagents is with cysteine residues.[4] If your biomolecule of interest contains accessible cysteine residues, you may observe non-specific labeling. To mitigate this, consider using a cysteine-blocking agent or modifying the experimental conditions.
Q3: I am having trouble with the solubility of my this compound. What can I do?
Many cyanine dyes are hydrophobic. If you are experiencing solubility issues in aqueous buffers, consider the following:
-
Use a Sulfonated Dye: Opt for a sulfonated version of the cyanine dye (e.g., Sulfo-Cy7.5 alkyne). The sulfonate groups significantly increase water solubility.[6][7]
-
Incorporate a PEG Linker: The presence of a polyethylene (B3416737) glycol (PEG) spacer can improve the water solubility of the dye conjugate.[8]
-
Use a Co-solvent: A small amount of a water-miscible organic solvent, such as DMSO, can be used to initially dissolve the dye before adding it to the aqueous reaction buffer.[9] However, be mindful that high concentrations of organic solvents can be detrimental to biomolecules.[4]
Experimental Protocols
Protocol 1: General Procedure for the Reaction of this compound with an Azide-Modified Biomolecule
-
Reagent Preparation:
-
Dissolve the this compound (e.g., DBCO-Sulfo-Cy7.5) in an appropriate solvent (e.g., DMSO or water) to create a stock solution (typically 1-10 mM).
-
Prepare the azide-modified biomolecule in a suitable reaction buffer (e.g., PBS or HEPES at pH 7.4). The concentration will depend on the specific experiment.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified biomolecule with the this compound stock solution. A molar excess of the dye (e.g., 2-10 fold) is often used to ensure complete labeling of the biomolecule.
-
-
Incubation:
-
Incubate the reaction mixture at the desired temperature (e.g., 25°C or 37°C) for a specified time (ranging from 1 to 24 hours, depending on the expected reaction rate). Protect the reaction from light, as cyanine dyes are photosensitive.
-
-
Purification:
-
Remove the unreacted dye and other small molecules from the labeled biomolecule using an appropriate purification method, such as size exclusion chromatography (e.g., a desalting column), dialysis, or precipitation.
-
-
Characterization:
-
Confirm the successful conjugation by methods such as UV-Vis spectroscopy (to detect the dye's absorbance), fluorescence spectroscopy, SDS-PAGE (to observe a shift in molecular weight), or mass spectrometry.
-
Protocol 2: Kinetic Analysis of the SPAAC Reaction by UV-Vis Spectrophotometry
-
Instrument Setup:
-
Set up a UV-Vis spectrophotometer to measure absorbance at approximately 309 nm, the characteristic absorbance maximum of the DBCO group.[4]
-
-
Sample Preparation:
-
Prepare a reaction mixture in a quartz cuvette containing the azide-containing molecule in the desired reaction buffer.
-
Use a reference cuvette containing only the buffer and the azide-containing molecule to zero the spectrophotometer.
-
-
Data Acquisition:
-
Initiate the reaction by adding a known concentration of the this compound to the sample cuvette and mix quickly.
-
Immediately begin monitoring the decrease in absorbance at 309 nm over time. Record data points at regular intervals until the absorbance stabilizes, indicating the reaction has reached completion.
-
-
Data Analysis:
-
For a pseudo-first-order reaction (where one reactant is in significant excess), plot the natural logarithm of the DBCO concentration (which is proportional to the absorbance at 309 nm) versus time.[4] The plot should be linear, and the negative of the slope will yield the pseudo-first-order rate constant. The second-order rate constant can then be calculated by dividing the pseudo-first-order rate constant by the concentration of the reactant in excess.
-
Visualizations
Caption: Experimental workflow for the reaction and analysis of this compound with an azide.
Caption: Reaction pathway for the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 3. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. lumiprobe.com [lumiprobe.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. lifetein.com [lifetein.com]
- 9. docs.aatbio.com [docs.aatbio.com]
Solving solubility issues with Alkyne cyanine dye 718 in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address solubility challenges with Alkyne Cyanine (B1664457) Dye 718 in aqueous buffers. The information is tailored for researchers, scientists, and drug development professionals to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is Alkyne Cyanine Dye 718 and what are its primary applications?
This compound is a fluorescent dye belonging to the cyanine family, featuring an alkyne group.[1][2][3] This alkyne functionality allows the dye to be conjugated to molecules containing an azide (B81097) group via a copper-catalyzed click chemistry reaction.[1][4] It is frequently used for biological labeling and imaging applications.
Q2: In which solvents is this compound soluble?
According to manufacturer data, this compound is soluble in water, ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[1][4]
Q3: Why does my this compound precipitate when I add it to my aqueous buffer?
Like many non-sulfonated cyanine dyes, this compound has a tendency to aggregate and precipitate in aqueous solutions, especially at higher concentrations or in the presence of salts.[5][6][7][8] This aggregation can lead to a loss of fluorescence and inaccurate experimental results.
Q4: How can I prevent the precipitation of this compound in my aqueous buffer?
Several methods can be employed to improve the solubility and prevent the aggregation of this compound in aqueous buffers. These include the use of organic co-solvents, surfactants, or cyclodextrins.
Q5: What is the recommended concentration of organic co-solvent to use?
For non-sulfonated cyanine dyes, it is often recommended to first dissolve the dye in a small amount of a water-miscible organic solvent like DMSO or DMF before adding it to the aqueous buffer.[5][7][8] The final concentration of the organic co-solvent in the aqueous buffer should be kept as low as possible, typically between 5% and 20%.[7] For cell-based assays, the final DMSO concentration should ideally be below 1%, with many researchers recommending 0.1% or less to avoid cellular toxicity.[1][9][10][11]
Q6: Can I use surfactants to improve the solubility of this compound?
Yes, non-ionic surfactants like Tween-20 can be used to enhance the solubility and reduce the aggregation of cyanine dyes in aqueous solutions.[12][13][14]
Q7: How do cyclodextrins help with the solubility of cyanine dyes?
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, like cyanine dyes, within their core, thereby increasing their solubility in aqueous solutions.[15][16][17][18][19] Methyl-β-cyclodextrin is a derivative that has been shown to be effective in this regard.[15][16][19]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Dye precipitates immediately upon addition to aqueous buffer. | Low aqueous solubility and aggregation of the dye. | Prepare a concentrated stock solution of the dye in 100% DMSO or DMF. Add the stock solution to the aqueous buffer while vortexing to ensure rapid mixing. Ensure the final concentration of the organic co-solvent is within the recommended range for your application. |
| The dye solution is clear initially but becomes cloudy or shows precipitate over time. | The dye is aggregating over time in the aqueous buffer. | Add a non-ionic surfactant, such as Tween-20, to the aqueous buffer at a final concentration of 0.01% to 0.1% (v/v) before adding the dye stock solution. Alternatively, consider using a cyclodextrin (B1172386) solution to pre-complex the dye before adding it to the buffer. |
| Loss of fluorescence intensity in the aqueous buffer. | Aggregation-induced quenching of the dye's fluorescence. | Follow the steps to prevent aggregation using organic co-solvents, surfactants, or cyclodextrins. Aggregated dyes often exhibit reduced fluorescence, so preventing aggregation is key to maintaining a strong signal. |
| Inconsistent results in click chemistry reactions. | Poor solubility of the alkyne dye in the reaction buffer, leading to inefficient conjugation. | Ensure the this compound is fully dissolved in an appropriate organic co-solvent before adding it to the click chemistry reaction mixture. The presence of a small amount of DMSO is generally compatible with copper-catalyzed click chemistry. |
| Cellular toxicity or unexpected biological effects observed. | The concentration of the organic co-solvent (e.g., DMSO) is too high. | For cell-based experiments, ensure the final concentration of DMSO is as low as possible, ideally at or below 0.1%. Perform a vehicle control experiment with the same concentration of DMSO to assess its effect on your cells. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reagents and Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to create a stock solution of a desired concentration (e.g., 1-10 mM).
-
Vortex the solution thoroughly for at least 2 minutes to ensure the dye is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C, protected from light and moisture.
-
Protocol 2: Solubilization in Aqueous Buffer using an Organic Co-solvent
-
Reagents and Materials:
-
This compound stock solution (in DMSO)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Vortex mixer
-
-
Procedure:
-
Determine the final desired concentration of the dye in the aqueous buffer.
-
Calculate the volume of the dye stock solution needed.
-
While vortexing the aqueous buffer, slowly add the calculated volume of the dye stock solution dropwise.
-
Continue vortexing for at least 30 seconds after the addition is complete to ensure thorough mixing.
-
Ensure the final concentration of DMSO in the buffer is within an acceptable range for your experiment (e.g., <1% for cell-based assays).
-
Protocol 3: Using Tween-20 to Enhance Solubility
-
Reagents and Materials:
-
This compound stock solution (in DMSO)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Tween-20 (10% stock solution in water)
-
Vortex mixer
-
-
Procedure:
-
To your aqueous buffer, add the 10% Tween-20 stock solution to achieve a final Tween-20 concentration of 0.01% to 0.1% (v/v).
-
Mix the buffer containing Tween-20 thoroughly.
-
While vortexing the buffer-Tween-20 mixture, slowly add the this compound stock solution to reach the desired final dye concentration.
-
Continue vortexing for at least 30 seconds.
-
Protocol 4: Solubilization using Methyl-β-Cyclodextrin
-
Reagents and Materials:
-
This compound stock solution (in DMSO)
-
Methyl-β-cyclodextrin (MβCD)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Prepare a stock solution of MβCD (e.g., 10-100 mM) in the aqueous buffer.
-
In a separate tube, dilute the this compound stock solution in a small volume of the aqueous buffer.
-
Add the MβCD stock solution to the diluted dye solution to achieve a final MβCD concentration that is in molar excess to the dye (e.g., 10:1 MβCD:dye ratio).
-
Vortex the mixture for 5-10 minutes. Sonication for a few minutes may also aid in complex formation.
-
This dye-cyclodextrin complex solution can then be added to your main experimental buffer.
-
Visualizations
Caption: Experimental workflow for preparing and solubilizing this compound.
Caption: Logical relationships in solving this compound solubility issues.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. precisepeg.com [precisepeg.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Cyanine dyes explained: non-sulfonated cyanines, and sulfonated cyanines - The International NanoScience Community - Nanopaprika.eu [nanopaprika.eu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Complexation of an Azo Dye by Cyclodextrins: A Potential Strategy for Water Purification - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The use of methyl-β-cyclodextrin to solubilize cholesterol prior to coating onto a C18 stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Alkyne Cyanine Dyes: Alkyne Cyanine Dye 718 vs. Cy7 Alkyne for Protein Labeling
For researchers, scientists, and drug development professionals navigating the complexities of protein labeling, the choice of fluorescent dye is paramount for achieving sensitive and reliable results. This guide provides a comprehensive comparison of two popular near-infrared (NIR) alkyne-functionalized cyanine (B1664457) dyes: Alkyne Cyanine Dye 718 and Cy7 Alkyne. This analysis is based on available data for their photophysical properties and established protocols for their application in protein labeling via copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."
Executive Summary
Both this compound and Cy7 Alkyne are valuable tools for labeling proteins in the near-infrared spectrum, a region favored for its low cellular autofluorescence, leading to higher signal-to-noise ratios. The primary method for conjugating these dyes to proteins is through the bioorthogonal click chemistry reaction, which offers high specificity and efficiency.
While direct comparative studies are limited, this guide synthesizes available data to highlight the key characteristics of each dye. This compound exhibits a defined excitation and emission profile with a known molar absorbance. Cy7 Alkyne is a widely used NIR fluorophore, though specific photophysical data for the alkyne variant can vary between suppliers. The choice between these dyes will ultimately depend on the specific experimental requirements, including the desired emission wavelength, and the instrumentation available.
Quantitative Data Comparison
The following table summarizes the available quantitative data for this compound and a representative Cy7 Alkyne. It is important to note that the brightness of a fluorophore is a product of its molar extinction coefficient and its quantum yield.
| Property | This compound | Cy7 Alkyne |
| Excitation Wavelength (λex) | 664 nm[1] | ~750 nm |
| Emission Wavelength (λem) | 718 nm[1] | ~773 nm |
| Molar Extinction Coefficient (ε) | 100,000 M⁻¹cm⁻¹[1] | Not specified for alkyne variant |
| Quantum Yield (Φ) | Not specified | ~0.3[2] |
| Calculated Brightness (ε x Φ) | Data not available | Data not available |
Experimental Protocols
The labeling of proteins with both this compound and Cy7 Alkyne is achieved through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction. This reaction creates a stable triazole linkage between the alkyne-functionalized dye and an azide-modified protein.
General Protocol for Protein Labeling via CuAAC
This protocol provides a general framework for labeling azide-modified proteins with either this compound or Cy7 Alkyne. Optimization may be required for specific proteins and applications.
Materials:
-
Azide-modified protein in a compatible buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound or Cy7 Alkyne
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA)
-
Degassing equipment (optional but recommended)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the alkyne dye in a minimal amount of organic solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10 mM).
-
Prepare fresh stock solutions of CuSO₄ (e.g., 50 mM in water), sodium ascorbate (B8700270) (e.g., 500 mM in water), and THPTA (e.g., 100 mM in water).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified protein with the alkyne dye stock solution. The molar ratio of dye to protein will need to be optimized, but a starting point of 5-10 fold molar excess of the dye is common.
-
Add the THPTA solution to the reaction mixture to a final concentration of approximately 1 mM.
-
Add the CuSO₄ solution to a final concentration of approximately 0.1 mM.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of approximately 1 mM.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be performed in the dark to minimize photobleaching of the dye. For sensitive proteins, incubation can be carried out at 4°C for a longer duration.
-
-
Purification:
-
Remove the unreacted dye and other reaction components from the labeled protein using size-exclusion chromatography or dialysis.
-
Visualizing the Workflow
To illustrate the experimental process, the following diagrams created using Graphviz (DOT language) depict the key steps.
Performance Considerations
Photostability: Cyanine dyes, in general, are known to be susceptible to photobleaching, which can limit their use in long-term imaging experiments. While specific photostability data for this compound and Cy7 Alkyne is not available in a comparative context, it is a crucial parameter to consider. For applications requiring high photostability, alternative dye classes or photostabilizing agents may be necessary.
Signal-to-Noise Ratio: The use of NIR dyes like this compound and Cy7 Alkyne is advantageous for achieving a high signal-to-noise ratio, as cellular and tissue autofluorescence is significantly lower in this spectral region. This makes them well-suited for applications such as in-gel fluorescence scanning, Western blotting, and cellular imaging.
Conclusion
Both this compound and Cy7 Alkyne are effective reagents for the targeted labeling of proteins through click chemistry. This compound offers a well-defined spectral profile, while Cy7 Alkyne provides fluorescence in a longer NIR window. The selection between these two dyes should be based on the specific needs of the experiment, including the available excitation sources and emission filters, and the desired balance between brightness and photostability. For optimal results, it is recommended to empirically test both dyes in the specific application to determine the most suitable option.
References
Validating Alkyne Cyanine Dye 718 Conjugation to Antibodies by Western Blot: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise and verifiable conjugation of fluorescent dyes to antibodies is paramount for accurate and reproducible results in a multitude of applications, including Western blotting, immunofluorescence, and flow cytometry. This guide provides an objective comparison of Alkyne Cyanine (B1664457) Dye 718's performance for antibody conjugation and its validation by Western blot, supported by experimental protocols and data-driven comparisons with alternative fluorophores.
Alkyne Cyanine Dye 718 is a near-infrared (NIR) fluorescent dye that offers significant advantages for biological imaging, primarily due to reduced autofluorescence from biological samples in this spectral region, leading to a higher signal-to-noise ratio.[1][2] Its alkyne functional group allows for a highly specific and stable covalent bond with azide-modified antibodies via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[3] This bioorthogonal reaction ensures that the dye is attached to the antibody with high efficiency and minimal off-target reactions.
Performance Comparison: this compound vs. Alternatives
The selection of a fluorescent dye for antibody conjugation is a critical decision that impacts the sensitivity, specificity, and quantitative accuracy of an immunoassay. Near-infrared dyes like Cyanine 7 (a close relative of 718) and its modern counterparts offer distinct advantages over visible-range fluorophores.[1][2]
| Feature | This compound (and similar NIR dyes) | Traditional Visible Dyes (e.g., FITC, TRITC) | Advantage of NIR Dyes |
| Excitation/Emission Maxima | ~718 nm / ~740 nm | 495 nm / 519 nm (FITC); 550 nm / 575 nm (TRITC) | Deeper tissue penetration and significantly lower background autofluorescence from biological samples.[1][2] |
| Signal-to-Noise Ratio | High | Moderate to Low | Reduced background leads to clearer, more sensitive detection of low-abundance proteins.[4][5] |
| Photostability | Generally good, though some cyanine dyes can be susceptible to photobleaching. | Varies, but many traditional dyes photobleach rapidly. | More stable signal for quantitative analysis and repeated imaging.[6] |
| Multiplexing Capability | Excellent, especially when combined with other spectrally distinct NIR dyes. | Limited by spectral overlap and higher background. | Enables the simultaneous detection of multiple targets on the same blot.[7] |
| Conjugation Chemistry | Click Chemistry (Alkyne-Azide) | Primarily NHS ester or isothiocyanate chemistry. | Highly specific, efficient, and bioorthogonal, resulting in well-defined conjugates.[3] |
Experimental Protocols
Protocol 1: Antibody-Alkyne Cyanine Dye 718 Conjugation via Click Chemistry
This protocol outlines the copper-catalyzed azide-alkyne cycloaddition (CuAAC) for labeling an azide-modified antibody with this compound.
Materials:
-
Azide-modified antibody (in a suitable buffer, e.g., PBS, pH 7.4)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
Amine-free buffer (e.g., PBS)
-
DMSO (for dissolving the dye)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation: Prepare the azide-modified antibody at a concentration of 1-5 mg/mL in an amine-free buffer.
-
Dye Preparation: Dissolve this compound in DMSO to a stock concentration of 10 mM.
-
Reaction Setup:
-
In a microcentrifuge tube, add the desired molar excess of this compound to the antibody solution. A starting point of 10-20 molar equivalents of dye to antibody is recommended.
-
Prepare a fresh solution of the copper catalyst by mixing CuSO₄ and THPTA in a 1:5 molar ratio in water.
-
Add the copper catalyst solution to the antibody-dye mixture.
-
Initiate the reaction by adding a fresh solution of sodium ascorbate to a final concentration of 1-5 mM.
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Remove unconjugated dye and other reaction components by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and the absorbance maximum of the dye (~718 nm).
Protocol 2: Western Blot Validation of Antibody-Dye Conjugation
This protocol describes the use of the this compound-conjugated antibody for fluorescent Western blotting.
Materials:
-
Protein lysate containing the target antigen
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Wash buffer (TBST: Tris-buffered saline with 0.1% Tween-20)
-
This compound-conjugated primary antibody
-
Fluorescent imaging system capable of detecting near-infrared fluorescence
Procedure:
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysate by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation:
-
Dilute the this compound-conjugated primary antibody in blocking buffer. The optimal dilution should be determined empirically, but a starting range of 1:1000 to 1:5000 is common.
-
Incubate the membrane with the diluted primary antibody overnight at 4°C with gentle agitation.
-
-
Washing: Wash the membrane three times for 10 minutes each with wash buffer.
-
Imaging:
-
Image the blot using a fluorescent imaging system with the appropriate excitation and emission filters for Cyanine 718 (excitation ~700 nm, emission ~750 nm).
-
Adjust the exposure time to obtain a strong signal with minimal background.
-
Mandatory Visualizations
Caption: Experimental workflow for antibody conjugation and Western blot validation.
Caption: Logical relationship of concepts for successful validation.
References
Spectral overlap between Alkyne cyanine dye 718 and other common fluorophores
A comparative guide for researchers in molecular imaging and drug development.
In the realm of fluorescence-based biological research, the careful selection of fluorophores is paramount to the success of multiplexing experiments. Understanding the spectral overlap between different dyes is critical for designing robust assays, particularly for applications relying on Förster Resonance Energy Transfer (FRET) and for minimizing bleed-through in multicolor imaging. This guide provides a detailed comparison of the spectral properties of Alkyne cyanine (B1664457) dye 718 with other commonly used fluorophores in a similar spectral range, offering valuable data for experimental design.
Quantitative Comparison of Fluorophore Spectral Properties
The following table summarizes the key spectral characteristics of Alkyne cyanine dye 718 and several other common fluorophores that exhibit significant spectral overlap. This data is essential for predicting potential FRET interactions and for selecting appropriate filter sets to minimize crosstalk in multicolor imaging experiments.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| This compound | 664[1] | 718[1] | 100,000[1] | Not specified |
| Alexa Fluor 647 | 650[2] | 665[2] | 239,000[2] | 0.33[2][3] |
| Cy5 | ~649 - 651[4] | ~666 - 670[4] | ~250,000[4][5] | ~0.2 - 0.27[4][6] |
| ATTO 647N | 646[7] | 664[7] | 150,000[7] | 0.65[7] |
| DyLight 650 | 652[8] | 672[8] | 250,000[8][9] | High (not specified)[10] |
Visualizing Spectral Overlap
The following diagram illustrates the spectral overlap between the emission spectrum of a potential donor fluorophore (e.g., Alexa Fluor 647) and the excitation spectrum of this compound, a critical factor for efficient FRET.
Experimental Protocol: Quantification of Spectral Overlap via FRET
Förster Resonance Energy Transfer (FRET) is a powerful technique to quantify the spectral overlap between two fluorophores in close proximity. The efficiency of FRET is directly proportional to the spectral overlap integral. Here is a generalized protocol for measuring FRET efficiency.
Objective: To determine the FRET efficiency between a donor fluorophore (e.g., Alexa Fluor 647) and an acceptor fluorophore (this compound) conjugated to interacting biomolecules.
Materials:
-
Donor-labeled biomolecule (e.g., protein or antibody)
-
Acceptor-labeled biomolecule (e.g., protein or antibody)
-
Fluorometer or fluorescence microscope equipped with appropriate excitation sources and emission filters for both donor and acceptor fluorophores.
-
Phosphate-buffered saline (PBS) or other suitable buffer.
-
96-well black microplate or microscope slides.
Methodology:
-
Sample Preparation:
-
Prepare three sets of samples in triplicate in a 96-well plate or on microscope slides:
-
Donor-only: Solution containing only the donor-labeled biomolecule.
-
Acceptor-only: Solution containing only the acceptor-labeled biomolecule.
-
FRET sample: Solution containing both the donor- and acceptor-labeled biomolecules at a concentration that promotes their interaction.
-
-
Include a buffer-only blank for background subtraction.
-
-
Instrument Setup:
-
Set the excitation wavelength for the donor fluorophore (e.g., ~650 nm for Alexa Fluor 647).
-
Set the emission detection to the donor's emission maximum (e.g., ~665 nm for Alexa Fluor 647).
-
Set a second emission detection to the acceptor's emission maximum (e.g., ~718 nm for this compound).
-
-
Data Acquisition:
-
Donor-only sample: Excite at the donor's excitation wavelength and measure the fluorescence intensity at the donor's emission wavelength (ID).
-
Acceptor-only sample: Excite at the donor's excitation wavelength and measure the fluorescence intensity at the acceptor's emission wavelength. This measures the direct excitation of the acceptor at the donor's excitation wavelength (crosstalk).
-
FRET sample: Excite at the donor's excitation wavelength and measure the fluorescence intensity at both the donor's emission wavelength (IDA) and the acceptor's emission wavelength (IA).
-
-
Data Analysis (Intensity-based method):
-
Correct for background fluorescence by subtracting the blank readings from all sample readings.
-
Correct the acceptor emission in the FRET sample for direct acceptor excitation.
-
Calculate the FRET efficiency (E) using the following formula:
-
E = 1 - (IDA / ID)
-
Where IDA is the fluorescence intensity of the donor in the presence of the acceptor, and ID is the fluorescence intensity of the donor in the absence of the acceptor.
-
-
Experimental Workflow for Multicolor Imaging
Managing spectral overlap is a key challenge in multicolor fluorescence imaging. The following workflow outlines the steps to mitigate bleed-through and ensure accurate data acquisition.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. FluoroFinder [app.fluorofinder.com]
- 3. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. leica-microsystems.com [leica-microsystems.com]
- 8. FluoroFinder [app.fluorofinder.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Control experiments for verifying Alkyne cyanine dye 718 labeling specificity
In the realm of bioorthogonal chemistry, the precise and specific labeling of target biomolecules is paramount for generating reliable experimental data. Alkyne Cyanine Dye 718, a near-infrared fluorescent probe, offers a powerful tool for visualizing and tracking alkyne-tagged molecules in complex biological systems through copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC), commonly known as "click chemistry." However, rigorous control experiments are essential to validate that the observed fluorescence signal originates specifically from the intended covalent labeling event and not from non-specific binding or other artifacts.
This guide provides a comprehensive overview of control experiments to verify the labeling specificity of this compound. It also presents a comparison with alternative labeling technologies, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate method for their studies.
Performance Comparison: this compound vs. Alternatives
The choice of a labeling strategy depends on various factors, including the experimental system, the nature of the target molecule, and the required sensitivity and photostability. Here, we compare this compound with two common alternatives: Alexa Fluor dyes (another class of fluorescent dyes) and biotin-streptavidin-based detection.
| Feature | This compound | Alexa Fluor Dyes (e.g., Alexa Fluor 647) | Biotin-Streptavidin System |
| Labeling Principle | Covalent bond formation via click chemistry with an azide-modified target. | Covalent bond formation typically via amine-reactive esters (e.g., NHS esters). | High-affinity non-covalent interaction between biotin (B1667282) and streptavidin. |
| Specificity | High, due to the bioorthogonal nature of the alkyne-azide reaction. | High, dependent on the specificity of the antibody or molecule it is conjugated to. | Very high, due to the strong and specific biotin-streptavidin interaction. |
| Signal Amplification | No inherent signal amplification. | Can be amplified through the use of secondary antibodies conjugated with multiple fluorophores. | Significant signal amplification is possible by using streptavidin conjugated to enzymes (e.g., HRP) or multiple fluorophores. |
| Photostability | Generally good, but can be susceptible to photobleaching with intense or prolonged illumination. | Excellent photostability, a key advantage of this dye class.[1][2] | Not directly applicable as biotin is not fluorescent. The stability of the final signal depends on the properties of the conjugated fluorophore or enzyme. |
| Quantum Yield | High in the near-infrared spectrum. | Generally very high across the spectrum.[1][2] | Not applicable. |
| Size of Label | Small molecule dye. | Small molecule dye. | The streptavidin protein is relatively large (~53 kDa), which can cause steric hindrance. |
| Live-Cell Imaging | Well-suited for live-cell imaging due to the bioorthogonality of the reaction. | Can be used for live-cell imaging, but membrane permeability of the dye conjugate needs to be considered. | Challenging for intracellular targets in live cells due to the difficulty of delivering the large streptavidin protein across the cell membrane. |
Experimental Protocols for Verifying Labeling Specificity
To ensure that the fluorescence signal from this compound is specific to the intended target, a series of control experiments must be performed. Below are detailed protocols for essential positive and negative controls.
Protocol 1: Negative Control - "No-Click" Reaction
Objective: To confirm that the fluorescence signal is dependent on the copper-catalyzed click reaction.
Methodology:
-
Prepare two sets of samples containing the alkyne-modified target (e.g., cells metabolically labeled with an alkyne-containing sugar).
-
To the experimental sample, add the complete click chemistry reaction cocktail, including this compound, copper(II) sulfate, and a reducing agent like sodium ascorbate.
-
To the "no-click" negative control sample, add the same reaction cocktail but omit the copper(II) sulfate .
-
Incubate both samples under the same conditions (e.g., 30 minutes at room temperature, protected from light).
-
Wash the samples thoroughly to remove any unbound dye.
-
Image both samples using fluorescence microscopy with identical acquisition settings.
Expected Outcome: The experimental sample should show a strong fluorescent signal, while the "no-click" control should exhibit minimal to no fluorescence. This confirms that the labeling is dependent on the copper-catalyzed reaction.
Protocol 2: Negative Control - Unmodified Sample
Objective: To verify that the dye does not non-specifically bind to cellular components in the absence of the alkyne handle.
Methodology:
-
Prepare two sets of samples: one with the alkyne-modified target and a control set that has not been modified with the alkyne group (e.g., cells grown in the absence of the alkyne-containing metabolic precursor).
-
Perform the click chemistry reaction with this compound on both sets of samples.
-
Wash the samples to remove unbound dye.
-
Image both sets of samples using identical microscopy settings.
Expected Outcome: The alkyne-modified sample should be fluorescently labeled, while the unmodified control sample should show only background levels of fluorescence. This demonstrates the specificity of the dye for the alkyne tag.
Protocol 3: Positive Control - In Vitro Labeling of a Known Alkyne-Containing Protein
Objective: To confirm that the this compound and the click chemistry reagents are active and capable of labeling an alkyne-tagged molecule.
Methodology:
-
Obtain a purified protein that is known to contain an alkyne modification.
-
Perform the click chemistry reaction in a microcentrifuge tube by incubating the alkyne-protein with this compound and the click reaction cocktail.
-
Run the reaction mixture on an SDS-PAGE gel.
-
Visualize the gel using a fluorescence scanner.
-
As a control, run a sample of the alkyne-protein that has not been subjected to the click reaction.
Expected Outcome: A fluorescent band corresponding to the molecular weight of the protein should be visible in the lane with the completed click reaction, confirming that the dye and reagents are functional.
Visualizing Experimental Workflows and Signaling Pathways
Clear diagrams of experimental workflows and biological pathways are crucial for understanding the context and logic of the experiments.
Caption: Workflow for verifying this compound labeling specificity.
Caption: Simplified EGFR signaling pathway, a common target for fluorescent labeling studies.
References
Assessing the Degree of Labeling: A Comparative Guide to Alkyne Cyanine Dye 718
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount for accurate downstream analysis. This guide provides a comparative assessment of Alkyne Cyanine Dye 718, a fluorescent marker utilized in copper-catalyzed click chemistry, against traditional amine-reactive dyes. The focus is on the methodologies to determine the degree of labeling and the inherent advantages of different conjugation chemistries.
Quantitative Comparison of Labeling Efficiencies
The degree of labeling (DOL), or the molar ratio of dye to protein, is a critical parameter for ensuring experimental reproducibility and optimal fluorescence. While the ideal DOL can vary depending on the specific protein and application, a ratio between 2 and 10 is often targeted for antibodies.[1] Over-labeling can lead to fluorescence quenching and potential protein aggregation, whereas under-labeling results in a poor signal-to-noise ratio.[1][2]
The following table presents a summary of key performance indicators for this compound alongside a common alternative, a Cy5 NHS ester. The data for this compound is based on its known spectral properties and the generally high efficiency of click chemistry reactions.
| Feature | This compound (Click Chemistry) | Cy5 NHS Ester (Amine Labeling) |
| Excitation Max (nm) | 664 | ~650 |
| Emission Max (nm) | 718 | ~670 |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | 100,000 | ~250,000 |
| Reactive Group | Alkyne | N-Hydroxysuccinimide (NHS) Ester |
| Target Functional Group | Azide (B81097) | Primary Amines (e.g., Lysine) |
| Reaction pH | ~7.0 - 8.5 | 7.0 - 9.0 |
| Specificity | High (Bioorthogonal) | Moderate (Targets available amines) |
| Typical Degree of Labeling (DOL) | High and Controllable | Variable |
Principles of Labeling Chemistries
This compound and Click Chemistry:
This compound utilizes a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." This reaction is highly specific and bioorthogonal, meaning the alkyne and azide functional groups react exclusively with each other and do not interfere with native biological functional groups.[3] This specificity allows for precise control over the labeling site, provided an azide group has been introduced into the target biomolecule.
Cy5 NHS Ester and Amine Labeling:
Cy5 NHS ester is an amine-reactive dye that forms stable amide bonds with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins.[4][5] While this method is widely used, it can result in a heterogeneous population of labeled proteins, as the location and number of accessible amines can vary.[5] The reaction is also sensitive to pH, with an optimal range typically between 7 and 9.[4]
Experimental Protocols
Protocol for Determining the Degree of Labeling (DOL)
A common and reliable method for determining the DOL is through UV/Vis spectrophotometry.[1][2][6][7]
1. Sample Preparation:
-
Thoroughly remove any unbound dye from the labeled protein solution using dialysis or a suitable gel filtration column.[1][6][8]
2. Absorbance Measurements:
-
Using a UV/Vis spectrophotometer and a quartz cuvette, measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of the dye (A_max).[6][8] For this compound, the A_max is approximately 664 nm.[9]
3. Calculation of Degree of Labeling:
-
The concentration of the protein is calculated using the following formula, which corrects for the dye's absorbance at 280 nm: Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein
-
CF is the correction factor (A₂₈₀ of the free dye / A_max of the free dye).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
The concentration of the dye is calculated as: Dye Concentration (M) = A_max / ε_dye
-
ε_dye is the molar extinction coefficient of the dye at its A_max. For this compound, this is 100,000 M⁻¹cm⁻¹.[9]
-
-
The Degree of Labeling is the molar ratio of the dye to the protein: DOL = Dye Concentration (M) / Protein Concentration (M)
Protocol for Labeling with this compound (Click Chemistry)
This protocol assumes the target protein has been pre-functionalized with an azide group.
1. Reagent Preparation:
-
Dissolve the azide-modified protein in a suitable buffer (e.g., phosphate (B84403) buffer) to a concentration of 1-10 mg/mL.
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
Prepare stock solutions of a copper(I) catalyst (e.g., copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate) and a copper chelating ligand (e.g., THPTA).
2. Labeling Reaction:
-
In a microcentrifuge tube, combine the azide-modified protein, the copper(I) catalyst, and the chelating ligand.
-
Add the this compound stock solution to the reaction mixture. A molar excess of the dye is typically used.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
3. Purification:
-
Remove the excess dye and catalyst by gel filtration or dialysis.
4. Characterization:
-
Determine the DOL as described in the protocol above.
Visualizing the Workflow and Chemistry
Caption: Workflow for labeling a protein with this compound and determining the DOL.
References
- 1. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 2. support.nanotempertech.com [support.nanotempertech.com]
- 3. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. glenresearch.com [glenresearch.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Degree of labeling (DOL) step by step [abberior.rocks]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Alkyne cyanine dye 718 as a FRET donor or acceptor with other dyes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Alkyne Cyanine Dye 718 (AC 718) as a Förster Resonance Energy Transfer (FRET) donor and acceptor with other commercially available fluorescent dyes. The objective analysis, supported by experimental data and detailed protocols, will aid in the selection of optimal FRET pairs for various research and drug development applications.
This compound: Spectral Properties
AC 718 is a far-red fluorescent dye with spectral characteristics that make it a versatile component in FRET-based assays. Its excitation and emission maxima are situated in a region of the spectrum with typically low autofluorescence from biological samples, enhancing signal-to-noise ratios.
| Property | Value | Solvent |
| Excitation Maximum (λex) | ~664 - 695 nm | Ethanol |
| Emission Maximum (λem) | ~710 - 718 nm | Ethanol |
AC 718 as a FRET Acceptor
When functioning as a FRET acceptor, AC 718 can be paired with a donor dye that emits in the 650-700 nm range. The efficiency of energy transfer is critically dependent on the spectral overlap between the donor's emission and the acceptor's excitation. Potential donor dyes for AC 718 are detailed below.
Comparison of Potential Donor Dyes for AC 718
| Donor Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| Alexa Fluor 647 | ~650[1][2] | ~665 - 671[1][2] | 239,000[2] | 0.33[2] |
| Cy5 | ~649 - 651[3][4] | ~666 - 670[3][5] | 250,000[3][4] | 0.2 - 0.27[3][4] |
dot
Caption: AC 718 as a FRET Acceptor with Potential Donors.
AC 718 as a FRET Donor
With an emission maximum around 710-718 nm, AC 718 can act as a donor to acceptor dyes that excite in the near-infrared (NIR) region. This pairing is particularly advantageous for in vivo imaging due to the deeper tissue penetration of NIR light.
Comparison of Potential Acceptor Dyes for AC 718
| Acceptor Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |
| Alexa Fluor 750 | ~749 - 752[6][7] | ~775 - 776[6][7] | 240,000[7] |
| Cy7 | ~750 - 756[8][9][10] | ~775 - 779[8][9][10] | >200,000[8] |
dot
References
- 1. Spectrum [Alexa Fluor 647] | AAT Bioquest [aatbio.com]
- 2. FluoroFinder [app.fluorofinder.com]
- 3. benchchem.com [benchchem.com]
- 4. FluoroFinder [app.fluorofinder.com]
- 5. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]
- 6. Spectrum [Alexa Fluor 750] | AAT Bioquest [aatbio.com]
- 7. FluoroFinder [app.fluorofinder.com]
- 8. benchchem.com [benchchem.com]
- 9. Cyanine7 Dye | AxisPharm [axispharm.com]
- 10. FluoroFinder [app.fluorofinder.com]
Reproducibility of Alkyne cyanine dye 718 labeling across different experiments
For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is paramount. In fluorescence labeling applications, the consistency of dye incorporation is a critical factor influencing data reliability. This guide provides a comparative analysis of the reproducibility of Alkyne Cyanine (B1664457) Dye 718 (AC718) labeling across different experiments, supported by experimental principles and protocols designed to maximize consistency.
Factors Influencing Labeling Reproducibility
The reproducibility of labeling with AC718, as with any fluorescent dye used in bioorthogonal chemistry, is influenced by a number of factors at each stage of the experimental workflow. Understanding and controlling these variables is key to achieving consistent results.
| Experimental Stage | Key Factors Affecting Reproducibility | Recommendations for High Reproducibility |
| Metabolic Labeling (if applicable) | - Cellular uptake and metabolism of the alkyne-modified substrate: This can vary between cell lines and even with the physiological state of the cells. - Concentration and incubation time of the alkyne analog: Sub-optimal concentrations or times can lead to incomplete or variable labeling. - Toxicity of the alkyne analog: High concentrations may affect cell health and protein synthesis, leading to inconsistent results. | - Characterize the optimal concentration and incubation time for each cell line and experimental condition. - Monitor cell viability throughout the labeling process. - Run control experiments without the alkyne analog to assess background fluorescence. |
| Click Chemistry Reaction | - Concentration of dye, copper catalyst, and reducing agent: The stoichiometry of the reaction components is critical for efficiency and specificity.[1] - Reaction time and temperature: Incomplete reactions can be a major source of variability. - Choice of copper ligand: Different ligands can affect the efficiency and biocompatibility of the reaction.[2] - Oxygen levels: The Cu(I) catalyst is sensitive to oxidation, which can inhibit the reaction.[1] - Lysis buffer composition (for cell lysates): Detergents and other additives can interfere with the click reaction.[2] | - Precisely control the final concentrations of all reaction components. - Optimize reaction time and temperature for the specific application. - Degas solutions and perform the reaction under an inert atmosphere where possible. - For lysate labeling, ensure buffer components are compatible with the click chemistry reagents. |
| Sample Processing and Analysis | - Washing steps: Inadequate washing can lead to high background from unbound dye. - Imaging parameters: Inconsistent settings for microscopy (e.g., laser power, exposure time, detector gain) will lead to variable fluorescence intensity measurements. - Data analysis methods: Subjective or inconsistent methods for quantifying fluorescence will introduce variability. | - Standardize all washing protocols. - Use consistent imaging parameters for all samples within an experiment and across experiments. - Employ automated and objective image analysis workflows. |
Experimental Protocols
To ensure high reproducibility when using Alkyne Cyanine Dye 718 for labeling, it is crucial to follow a detailed and consistent experimental protocol. Below is a generalized protocol for labeling proteins in cultured mammalian cells.
Protocol: Labeling of Cellular Proteins with AC718 via Click Chemistry
Materials:
-
Alkyne-modified metabolic precursor (e.g., L-azidohomoalanine (AHA) or homopropargylglycine (HPG) for protein synthesis)
-
Mammalian cells of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Click reaction buffer components:
-
This compound (AC718)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Copper-coordinating ligand (e.g., THPTA)[1]
-
Reducing agent (e.g., sodium ascorbate (B8700270), freshly prepared)[1]
-
-
Washing buffer (e.g., PBS with 0.05% Tween-20)
-
Mounting medium with DAPI
Procedure:
-
Metabolic Labeling:
-
Plate cells at the desired density and allow them to adhere overnight.
-
Replace the culture medium with a medium containing the alkyne-modified metabolic precursor at a pre-optimized concentration.
-
Incubate for a predetermined period (e.g., 4-24 hours) to allow for incorporation into newly synthesized proteins.
-
-
Cell Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Click Chemistry Reaction:
-
Prepare the click reaction cocktail immediately before use by adding the components in the following order, vortexing gently after each addition:
-
PBS
-
This compound (final concentration typically 2-20 µM)[1]
-
Copper(II) sulfate (final concentration typically 100-200 µM)
-
Copper ligand (e.g., THPTA, at a 5-fold molar excess to CuSO4)
-
Sodium ascorbate (final concentration typically 2-5 mM)
-
-
Remove the PBS from the cells and add the click reaction cocktail.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Remove the click reaction cocktail and wash the cells three times with washing buffer.
-
Wash once with PBS.
-
Mount the coverslips with mounting medium containing DAPI.
-
Image the cells using a fluorescence microscope with appropriate filter sets for DAPI and Cyanine 718 (Ex/Em ≈ 718 nm).
-
Visualizing the Workflow and Chemistry
To further clarify the experimental process and the underlying chemical reaction, the following diagrams are provided.
By carefully controlling the experimental variables outlined in this guide and adhering to a standardized protocol, researchers can significantly enhance the reproducibility of this compound labeling, leading to more robust and reliable experimental outcomes.
References
A Comparative Guide to Copper-Free vs. Copper-Catalyzed Click Chemistry for Alkyne Cyanine Dye 718
The conjugation of fluorescent dyes to biomolecules is a cornerstone of modern biological research and diagnostics. Click chemistry, with its high efficiency and specificity, has emerged as a powerful tool for this purpose. This guide provides a comparative analysis of two major click chemistry variants—copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC)—for the conjugation of Alkyne Cyanine (B1664457) Dye 718. This information is intended to assist researchers, scientists, and drug development professionals in selecting the optimal conjugation strategy for their specific application.
Introduction to Click Chemistry with Cyanine Dyes
Cyanine dyes are a class of synthetic dyes valued for their high molar absorptivity and tunable fluorescence emission spectra, making them ideal for a wide range of applications, including fluorescence microscopy, flow cytometry, and in vivo imaging. The introduction of an alkyne group to Cyanine Dye 718 allows for its covalent attachment to azide-modified biomolecules via click chemistry.
The choice between copper-catalyzed and copper-free click chemistry depends on several factors, including the nature of the biomolecule, the desired reaction conditions, and the potential for interference from the copper catalyst.
Comparative Analysis: CuAAC vs. SPAAC
The following sections provide a detailed comparison of the two methods, including reaction kinetics, biocompatibility, and potential side reactions.
| Feature | Copper-Catalyzed Click Chemistry (CuAAC) | Copper-Free Click Chemistry (SPAAC) |
| Reaction Rate | Very fast (typically complete in < 1 hour) | Moderate to fast (can take several hours) |
| Biocompatibility | Limited due to copper catalyst cytotoxicity | High, ideal for live-cell imaging |
| Catalyst Requirement | Requires Cu(I) catalyst, often with a reducing agent and ligand | No catalyst required |
| Potential for Dye Quenching | Copper can quench the fluorescence of cyanine dyes | No metal-induced quenching |
| Side Reactions | Potential for oxidative damage to biomolecules | Minimal side reactions |
| Reaction Conditions | Requires careful control of oxygen levels to prevent catalyst oxidation | Tolerant to a wider range of functional groups and reaction conditions |
Diagram 1: Conceptual Overview of CuAAC and SPAAC
Evaluating the Impact of Alkyne Cyanine Dye 718 Labeling on Protein Function: A Comparative Guide
In the realms of molecular biology, drug discovery, and diagnostics, the precise tracking and analysis of proteins are paramount. Fluorescent labeling of proteins is a cornerstone technique for visualizing and quantifying these molecules in complex biological systems. However, the addition of an external fluorophore can potentially alter the structure and function of the protein under investigation. This guide provides a comprehensive comparison of Alkyne Cyanine (B1664457) Dye 718 (AC718) with other common fluorescent dyes, offering researchers the necessary data and protocols to make informed decisions for their experimental designs.
Alkyne Cyanine Dye 718 is a near-infrared (NIR) fluorescent dye featuring a terminal alkyne group, which allows for its covalent attachment to azide-modified proteins via copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC), commonly known as "click chemistry".[1] This bioorthogonal labeling strategy offers high specificity and efficiency.[1] This guide will delve into the properties of AC718 in comparison to other widely used cyanine dyes and provide detailed experimental protocols to assess the functional consequences of protein labeling.
Comparative Analysis of Fluorescent Dyes for Protein Labeling
Choosing the appropriate fluorescent dye is a critical step in experimental design. The ideal dye should offer high brightness and photostability while minimally impacting the function of the labeled protein. Below is a comparison of the key properties of this compound and other commonly used cyanine dyes.
| Property | This compound | Cyanine 3 (Cy3) Alkyne | Cyanine 5 (Cy5) Alkyne | Cyanine 7 (Cy7) Alkyne |
| Excitation Max (nm) | ~664 | ~550 | ~646 | ~743 |
| Emission Max (nm) | ~718 | ~570 | ~662 | ~767 |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | ~100,000 | ~150,000 | ~250,000 | ~250,000 |
| Reactive Group | Alkyne | Alkyne | Alkyne | Alkyne |
| Labeling Chemistry | Click Chemistry (CuAAC, SPAAC) | Click Chemistry (CuAAC, SPAAC) | Click Chemistry (CuAAC, SPAAC) | Click Chemistry (CuAAC, SPAAC) |
| Key Features | NIR emission, suitable for in vivo imaging | Bright, photostable, well-established | Bright, photostable, widely used in FRET | Far-red emission, deep tissue penetration |
| Potential for Functional Perturbation | To be determined for specific proteins | Can cause fluorescence enhancement[2] | Can cause fluorescence quenching at high labeling ratios[2] | Prone to fluorescence quenching[2] |
Experimental Protocols for Evaluating the Effect of Labeling on Protein Function
To empirically determine the impact of labeling on protein function, a series of biophysical and biochemical assays should be performed. Below are detailed protocols for protein labeling and subsequent functional and structural analysis.
Protocol 1: Protein Labeling with Alkyne Cyanine Dyes via Click Chemistry
This protocol describes the labeling of an azide-modified protein with an alkyne-containing dye using Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC).
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
Alkyne cyanine dye (e.g., this compound)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
Desalting column
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the alkyne cyanine dye in DMSO to a final concentration of 10 mM.
-
Prepare a 50 mM solution of CuSO₄ in water.
-
Prepare a 250 mM solution of THPTA in water.
-
Freshly prepare a 500 mM solution of sodium ascorbate in water.
-
-
Prepare the Click-Chemistry Catalyst Solution:
-
In a microcentrifuge tube, mix the CuSO₄ and THPTA solutions in a 1:5 molar ratio (e.g., 2 µL of 50 mM CuSO₄ and 2 µL of 250 mM THPTA).
-
-
Labeling Reaction:
-
In a separate tube, add the azide-modified protein to a final concentration of 1-10 mg/mL.
-
Add the alkyne cyanine dye stock solution to the protein solution. A 5- to 10-fold molar excess of the dye over the protein is a good starting point.
-
Add the pre-mixed catalyst solution to the protein-dye mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Remove the unreacted dye and other small molecules by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer.
-
Collect the fractions containing the labeled protein.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye (at its absorption maximum) and using the Beer-Lambert law.
-
Protocol 2: Enzyme Kinetic Assay
This protocol is for determining the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) of an enzyme after fluorescent labeling.[3]
Materials:
-
Labeled and unlabeled enzyme
-
Enzyme substrate
-
Assay buffer
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Prepare a series of substrate dilutions in the assay buffer.
-
Add a fixed concentration of the enzyme (both labeled and unlabeled in separate experiments) to each well of a microplate.
-
Initiate the reaction by adding the substrate to the wells.
-
Monitor the increase in fluorescence (if the product is fluorescent) or the decrease in fluorescence (if the substrate is fluorescent and the product is not) over time in real-time.[4]
-
Calculate the initial reaction velocity (V₀) from the linear phase of the progress curves for each substrate concentration.
-
Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Compare the kinetic parameters of the labeled and unlabeled enzyme to assess the effect of the dye.
Protocol 3: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[5][6]
Materials:
-
Labeled and unlabeled protein
-
Binding partner (ligand)
-
Dialysis buffer
-
Isothermal titration calorimeter
Procedure:
-
Thoroughly dialyze both the protein and the ligand against the same buffer to minimize heat of dilution effects.[7]
-
Determine the accurate concentrations of the protein and ligand solutions.
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the ligand solution into the injection syringe.
-
Perform a series of injections of the ligand into the protein solution while monitoring the heat changes.
-
Integrate the heat pulses and plot them against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters.
-
Compare the binding parameters of the labeled and unlabeled protein.
Protocol 4: Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to assess the secondary structure of a protein and can detect conformational changes upon labeling.[8][9]
Materials:
-
Labeled and unlabeled protein
-
CD-compatible buffer (low in chloride ions)
-
Circular dichroism spectrometer
Procedure:
-
Prepare protein samples (both labeled and unlabeled) in a CD-compatible buffer at a concentration of approximately 0.1-0.2 mg/mL.
-
Record the far-UV CD spectra from approximately 190 to 260 nm.
-
Process the data by subtracting the buffer baseline and converting the signal to mean residue ellipticity.
-
Deconvolute the spectra using appropriate algorithms to estimate the percentage of α-helix, β-sheet, and random coil structures.
-
Compare the secondary structure content of the labeled and unlabeled protein to identify any significant conformational changes.[9]
Visualizing Experimental Workflows and Signaling Pathways
To aid in the conceptualization of the experimental process, the following diagrams illustrate a typical workflow for evaluating the effect of protein labeling and a generic signaling pathway where a labeled protein might be utilized.
Caption: Workflow for evaluating the effect of protein labeling.
Caption: A generic cell signaling pathway involving a labeled receptor protein.
Conclusion
References
- 1. Frontiers | Specific and quantitative labeling of biomolecules using click chemistry [frontiersin.org]
- 2. Anomalous fluorescence enhancement of Cy3 and cy3.5 versus anomalous fluorescence loss of Cy5 and Cy7 upon covalent linking to IgG and noncovalent binding to avidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]
- 4. How to Use Fluorescence Spectroscopy for Enzyme Activity Assays [synapse.patsnap.com]
- 5. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 6. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution [bio-protocol.org]
- 7. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 8. Using circular dichroism spectra to estimate protein secondary structure | Springer Nature Experiments [experiments.springernature.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Prudent Disposal of Alkyne Cyanine Dye 718: A Guide for Laboratory Professionals
Researchers and scientists handling Alkyne Cyanine (B1664457) Dye 718 must prioritize safety and regulatory compliance in its disposal. While specific disposal protocols are contingent on the Safety Data Sheet (SDS) provided by the manufacturer, this guide offers essential logistical information and general procedures for the safe management of cyanine dye waste in a laboratory setting.
Immediate Safety and Handling:
The first and most critical step in the safe handling and disposal of any chemical, including Alkyne Cyanine Dye 718, is to obtain and thoroughly review its Safety Data Sheet (SDS) . The product information from suppliers explicitly states the necessity of consulting the SDS for hazard information and safe handling practices[1]. This document contains detailed information regarding physical and chemical properties, toxicity, personal protective equipment (PPE) requirements, and, most importantly, specific disposal considerations.
In the absence of an immediately available SDS, it is imperative to treat this compound as a hazardous substance. General laboratory safety protocols for handling chemical waste should be strictly followed.
General Disposal Procedures for Cyanine Dyes:
For many dyes and stains used in laboratory settings, collection for proper hazardous waste disposal is the recommended course of action[2]. It is generally not advisable to dispose of dyes down the drain unless explicitly permitted by the SDS and local regulations, as they can be harmful to aquatic life and may not be effectively removed by wastewater treatment processes.
Key Steps for Disposal:
-
Consult the Safety Data Sheet (SDS): This is the primary and mandatory source of information for disposal.
-
Follow Institutional and Local Regulations: Your institution's Environmental Health & Safety (EHS) department will have specific guidelines for hazardous waste disposal that comply with local, state, and federal regulations.
-
Segregate Waste: Do not mix cyanine dye waste with other chemical waste streams unless permitted by the SDS and your institution's EHS guidelines.
-
Proper Labeling: All waste containers must be clearly and accurately labeled with the chemical name and any associated hazards.
-
Use Appropriate Containers: Waste should be stored in compatible, sealed, and leak-proof containers.
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup for hazardous waste.
Quantitative Data Summary:
While a specific SDS for this compound was not located, the following table summarizes general information gathered from product descriptions. This data is for informational purposes and does not replace the critical information found in a manufacturer-provided SDS.
| Property | Value | Source |
| CAS Number | 1188292-54-7 | [3][4] |
| Use | For copper catalyzed click labeling in research | [1][3] |
| Intended Use | For R&D use only, not for drug, household, or other uses | [1] |
Experimental Protocols:
Specific experimental protocols for the disposal of this compound are not available without the SDS. However, a general protocol for handling a chemical with an unknown SDS is as follows:
-
Attempt to Locate the SDS: Search the manufacturer's website using the product name, catalog number, and CAS number. If unsuccessful, contact the manufacturer directly to request the SDS.
-
Assume Hazardous Properties: Until the SDS is obtained, treat the substance as hazardous. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Containment: Handle the dye in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Waste Collection: Collect all waste materials, including contaminated consumables (e.g., pipette tips, paper towels), in a designated, properly labeled hazardous waste container.
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) office for guidance on the proper storage and disposal of a chemical with an unknown SDS.
Logical Workflow for Chemical Disposal:
The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical.
Caption: Decision workflow for laboratory chemical disposal.
References
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